Product packaging for Isopropyl glycolate(Cat. No.:CAS No. 623-61-0)

Isopropyl glycolate

Cat. No.: B1293520
CAS No.: 623-61-0
M. Wt: 118.13 g/mol
InChI Key: AZKIQQBSVTWCGY-UHFFFAOYSA-N
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Description

Isopropyl glycolate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14089. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1293520 Isopropyl glycolate CAS No. 623-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-hydroxyacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AZKIQQBSVTWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10211362
Record name Isopropyl hydroxyacetate
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Molecular Weight

118.13 g/mol
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CAS No.

623-61-0
Record name Isopropyl glycolate
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl hydroxyacetate
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Record name Isopropyl glycolate
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Foundational & Exploratory

Isopropyl glycolate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Glycolate: Chemical Properties and Structure

Abstract

This compound (CAS No. 623-61-0) is an organic compound recognized for its utility as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name propan-2-yl 2-hydroxyacetate, is the ester of glycolic acid and isopropyl alcohol.[3][4] Its structure consists of an isopropyl group attached to the carboxyl group of glycolic acid.

Identifier Value
IUPAC Name propan-2-yl 2-hydroxyacetate[3][4][5][6]
Synonyms Isopropyl 2-hydroxyacetate, Glycolic acid isopropyl ester, Isopropyl hydroxyacetate[1][4][5][6]
CAS Number 623-61-0[1][3][7][8]
Molecular Formula C5H10O3[1][3][7][8]
SMILES CC(C)OC(=O)CO[1][3][4][5]
InChI InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3[1][3][4]
InChIKey AZKIQQBSVTWCGY-UHFFFAOYSA-N[1][3][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is slightly soluble in water but shows good solubility in alcohols and many other organic solvents.[1][2][3][6][7][9]

Property Value
Molecular Weight 118.13 g/mol [3][8]
Appearance Colorless Liquid[1][3]
Boiling Point 159.3 ± 8.0 °C (Predicted)[7][9]
Density 1.050 ± 0.06 g/cm³ (Predicted)[7][9]
Vapor Pressure 0.889 mmHg at 25°C[3]
pKa 13.21 ± 0.10 (Predicted)[3][7]
LogP -0.19[3]
Index of Refraction 1.42[3][9]
Polar Surface Area 46.5 Ų[3][9]
Enthalpy of Vaporization 46.11 kJ/mol[3]
Surface Tension 33.2 dyne/cm[3]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the esterification of hydroxyacetic acid (glycolic acid) with propan-2-ol. This reaction is typically catalyzed by an acid, such as copper (II) sulfate, and proceeds at elevated temperatures.[3]

Another documented method is the hydrogenation of dimethyl oxalate. This process utilizes a bipyridyltetraethylruthenium complex as a catalyst in the presence of isopropanol and sodium methoxide at 25°C under a hydrogen pressure of 5 MPa.[2]

Reactivity

This compound is stable under recommended storage conditions.[6] It is incompatible with strong oxidizing agents.[6] The hydroxyl group and the ester functionality are the primary sites of its reactivity. For instance, it can react with dimethoxymethane in the presence of p-toluenesulfonic acid to yield methoxymethoxy-acetic acid isopropyl ester.[3]

Experimental Protocols

Synthesis of this compound via Esterification

Objective: To synthesize this compound from propan-2-ol and hydroxyacetic acid.

Materials:

  • Propan-2-ol

  • Hydroxyacetic acid (Glycolic acid)

  • Copper (II) sulfate (CuSO₄)

Procedure:

  • Combine equimolar amounts of propan-2-ol and hydroxyacetic acid in a round-bottom flask.

  • Add a catalytic amount of copper (II) sulfate.

  • Heat the reaction mixture to 100°C with constant stirring.[3]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the mixture to room temperature.

  • Purify the product through distillation under reduced pressure to isolate this compound.

Synthesis_of_Isopropyl_Glycolate Propanol Propan-2-ol Reactants Reaction Mixture Propanol->Reactants GlycolicAcid Hydroxyacetic Acid GlycolicAcid->Reactants Product This compound Reactants->Product Esterification Catalyst CuSO₄ 100°C Catalyst->Reactants

Synthesis of this compound.
Analytical Workflow for Purity Assessment

Objective: To outline a general workflow for assessing the purity of a synthesized this compound sample using gas chromatography (GC). While a specific method for this compound is not detailed in the provided results, a general approach based on the analysis of related compounds like isopropyl alcohol can be adapted.[10]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure Outline:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Standard Preparation: Prepare a series of standard solutions of known impurities (e.g., unreacted propan-2-ol and glycolic acid) and a standard of pure this compound.

  • GC Analysis:

    • Inject the prepared samples and standards into the GC.

    • Use a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polar phase).

    • Employ a temperature program that allows for the separation of the solvent, impurities, and the main product.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Gas Chromatography Analysis cluster_data Data Processing Sample Prepare Dilute Sample Injection Inject into GC Sample->Injection Standard Prepare Standards Standard->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Gas Chromatography Analysis Workflow.

Applications and Biological Relevance

This compound serves as a valuable intermediate in the pharmaceutical industry.[2][6][11] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for its use in the synthesis of more complex molecules. It is also utilized as a solvent in the formulation of paints, coatings, and personal care products due to its ability to dissolve a wide range of substances.[1]

Safety Information

According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Glycolate from Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of isopropyl glycolate, a valuable intermediate in the pharmaceutical and chemical industries[1][2], focusing on its preparation from glycolic acid. It details the underlying chemical principles, experimental methodologies, and process optimization strategies.

Introduction: this compound

This compound (propan-2-yl 2-hydroxyacetate) is the ester formed from glycolic acid and isopropanol.[3] With the CAS number 623-61-0 and molecular formula C₅H₁₀O₃, it presents as a colorless liquid that is slightly soluble in water.[2][3][4][5] Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 623-61-0[3][4]
Molecular Formula C₅H₁₀O₃[3][4]
Molecular Weight 118.13 g/mol [4]
Appearance Colorless Liquid[3]
Boiling Point 159.3°C at 760 mmHg[4]
Density 1.05 g/cm³[4]
Water Solubility Slightly soluble[2][3][4]
IUPAC Name propan-2-yl 2-hydroxyacetate[3]

Core Synthesis Route: Fischer-Speier Esterification

The primary and most direct method for synthesizing this compound is the Fischer-Speier esterification of glycolic acid with isopropanol. This acid-catalyzed condensation reaction is reversible, and thus, strategies are often employed to drive the equilibrium toward the product side.

The overall reaction is as follows:

Reaction_Scheme GA Glycolic Acid (HOCH₂COOH) IPA Isopropanol ((CH₃)₂CHOH) IG This compound (HOCH₂COOCH(CH₃)₂) GA->IG + Isopropanol H2O Water (H₂O) IG->H2O + dummy1 dummy2

Caption: General reaction scheme for Fischer esterification.

To achieve high conversion rates, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a suitable solvent like benzene or toluene, or by using a large excess of the alcohol reactant.

Catalysis

Both homogeneous and heterogeneous acid catalysts are effective for this esterification.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used. While effective, they pose challenges in separation from the product mixture, requiring neutralization and washing steps that can complicate purification.[6]

  • Heterogeneous Catalysts: Solid acid catalysts are advantageous due to their ease of separation (simple filtration) and potential for recyclability. Examples include:

    • Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst) and perfluorosulfonic acid resins (e.g., Nafion) show high catalytic activity.[7][8] A Chinese patent details the use of a perfluorosulfonic acid resin for synthesizing glycolate esters with high yields.[8]

    • Copper Sulfate (CuSO₄): This Lewis acid can also be used as a reagent or catalyst for the reaction.[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Homogeneous Catalysis with Azeotropic Water Removal

This protocol is adapted from established esterification procedures using a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • Glycolic acid (1.0 mol, 76.05 g)

  • Isopropanol (3.0 mol, 180.27 g, 229.6 mL)

  • p-Toluenesulfonic acid monohydrate (0.05 mol, 9.51 g)

  • Toluene (or Benzene) (approx. 200 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 2-L three-neck round-bottom flask

  • Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

Procedure:

  • Equip the 2-L flask with a magnetic stirrer, heating mantle, Dean-Stark trap, and a reflux condenser.

  • Add glycolic acid, isopropanol, p-toluenesulfonic acid, and toluene to the flask.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis with Perfluorosulfonic Acid Resin

This protocol is based on a patented method for producing glycolate esters, highlighting the use of a recyclable solid acid catalyst.[8]

Materials:

  • Glycolic acid (1.0 mol, 76.05 g)

  • Isopropanol (3.0 mol, 180.27 g, 229.6 mL)

  • Perfluorosulfonic acid resin (e.g., Nafion NR50) (100 g)

  • Benzene (as water-carrying agent) (350 mL)

  • 2-L two-neck round-bottom flask

  • Water separator (Dean-Stark), condenser, heating mantle, magnetic stirrer

Procedure:

  • In a 2-L flask, combine glycolic acid, isopropanol, benzene, and the perfluorosulfonic acid resin.[8]

  • Fit the flask with a water separator and a reflux condenser.

  • Heat the mixture to reflux under constant stirring.[8]

  • The reaction is monitored by the collection of water in the separator. The patent suggests a reaction time of up to 22 hours to ensure completion.[8]

  • Once the reaction is complete (no more water evolves), cool the mixture to room temperature.

  • Separate the catalyst by filtration. The resin can be washed with a solvent, dried, and stored for reuse.

  • Remove the benzene and excess isopropanol from the filtrate using a rotary evaporator.[8]

  • The remaining liquid is purified by distillation under normal or reduced pressure to yield pure this compound.[8] The patent reports collecting fractions at 68°C/25mmHg for the similar ethyl ester.[8]

Data Presentation

The following table summarizes typical reaction parameters adapted from literature for analogous glycolate ester syntheses.

Table 2: Representative Synthesis Parameters for Glycolate Esters[8]

ParameterMethyl Glycolate SynthesisEthyl Glycolate Synthesis
Glycolic Acid (mol) 1010
Alcohol MethanolEthanol
Alcohol (mol) 3030
Catalyst Perfluorosulfonic Acid ResinPerfluorosulfonic Acid Resin
Catalyst Loading (g) 10001000
Solvent (Water-carrier) Benzene (3.5 L)Benzene (3.5 L)
Reaction Time (h) 2222
Purification Distillation (151°C or 66°C/25mmHg)Distillation (155°C or 68°C/25mmHg)
Reported Yield 84%86%

Visualizations of Workflow and Mechanism

General Experimental Workflow

The logical flow from starting materials to the final, purified product can be visualized as follows.

Experimental_Workflow A 1. Reactant Charging (Glycolic Acid, Isopropanol, Catalyst, Solvent) B 2. Reaction Under Reflux (Azeotropic Water Removal) A->B C 3. Catalyst Removal (Filtration for Heterogeneous or Neutralization/Wash for Homogeneous) B->C D 4. Solvent Evaporation (Rotary Evaporation) C->D E 5. Product Purification (Vacuum Distillation) D->E F 6. Characterization (NMR, GC-MS, IR) E->F Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination cluster_4 Regeneration A 1. Protonation of Carbonyl Oxygen (Acid + H⁺ ⇌ Acid-H⁺) B 2. Attack by Isopropanol (Acid-H⁺ + ROH ⇌ Tetrahedral Intermediate) A->B C 3. Intramolecular Proton Transfer (Intermediate-H⁺ ⇌ Intermediate'-H⁺) B->C D 4. Elimination of Water (Intermediate'-H⁺ ⇌ Ester-H⁺ + H₂O) C->D E 5. Deprotonation (Ester-H⁺ ⇌ Ester + H⁺) D->E

References

Spectroscopic Profile of Isopropyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl glycolate (CAS: 623-61-0), a key organic intermediate. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on established spectroscopic principles to offer a complete reference for laboratory use. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₁₀O₃, is the ester of glycolic acid and isopropanol.[1][2][3][4][5] Its structure consists of a central carbonyl group bonded to a methylene group with a primary alcohol and an isopropyloxy group.

Structure:

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15s2HHO-CH₂ -
~5.05sept1H-O-CH (CH₃)₂
~1.25d6H-CH(CH₃ )₂
~2.5-3.5br s1HHO -CH₂-

Note: Predicted values are based on typical chemical shifts for similar functional groups. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~172C =O
~69-O-CH (CH₃)₂
~61HO-CH₂ -
~22-CH(CH₃ )₂

Note: Predicted values are based on analogous structures and additivity rules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, carbonyl, and C-O bonds.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2980-2850Medium-StrongC-H stretch (alkane)
1740-1720StrongC=O stretch (ester)
1250-1000StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 118.13 g/mol ), electron ionization (EI) would likely lead to characteristic fragments.[1]

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPossible Fragment
118[M]⁺ (Molecular Ion)
103[M - CH₃]⁺
87[M - OCH(CH₃)₂]⁺
73[M - COOCH(CH₃)₂]⁺
59[COOCH(CH₃)₂]⁺
45[COOH]⁺
43[CH(CH₃)₂]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 MHz or higher.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of neat this compound onto the center of the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Method:

  • Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Workflow Visualization

The logical progression of spectroscopic analysis for structural elucidation of a small molecule like this compound can be visualized as a workflow.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis_Purification Synthesis & Purification IR IR Spectroscopy Synthesis_Purification->IR NMR NMR Spectroscopy Synthesis_Purification->NMR MS Mass Spectrometry Synthesis_Purification->MS IR_Analysis Functional Group ID IR->IR_Analysis NMR_Analysis C-H Framework NMR->NMR_Analysis MS_Analysis Molecular Weight & Formula MS->MS_Analysis Structure_Elucidation Structure Elucidation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isopropyl Glycolate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl glycolate, a key intermediate in the pharmaceutical industry. While specific quantitative solubility data is not extensively available in public literature, this document outlines its expected solubility based on its chemical properties, presents a detailed experimental protocol for determining precise solubility, and includes visualizations to aid in understanding the underlying principles and experimental procedures.

Introduction to this compound

This compound (CAS No. 623-61-0) is the isopropyl ester of glycolic acid. Its chemical structure, featuring both a hydroxyl group and an ester functional group, imparts a degree of polarity that governs its solubility characteristics. It is primarily utilized as a solvent and as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is crucial for process development, formulation, and purification in the pharmaceutical and chemical industries.

Qualitative Solubility Profile

Based on available chemical information and the principle of "like dissolves like," a qualitative solubility profile for this compound has been compiled. The presence of a polar hydroxyl group and a moderately polar ester group, combined with a small alkyl chain, suggests miscibility with a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, Isopropyl AlcoholSolubleThis compound can act as a hydrogen bond acceptor and its hydroxyl group can act as a hydrogen bond donor, leading to favorable interactions with protic solvents like alcohols.[1]
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polarity of ketones is compatible with the polar nature of this compound, allowing for effective dissolution.
Esters Ethyl AcetateSolubleAs an ester itself, this compound is expected to be miscible with other low-molecular-weight esters due to similar intermolecular forces.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound.
Aromatic Hydrocarbons TolueneLikely SolubleWhile toluene is nonpolar, it can often dissolve moderately polar compounds. The solubility may be lower than in more polar solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a variety of organic compounds, and the polarity of THF, in particular, should facilitate the dissolution of this compound.
Water Slightly SolubleThe presence of the hydroxyl and ester groups allows for some hydrogen bonding with water, but the nonpolar isopropyl group limits its overall aqueous solubility.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should become constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved microparticles, filter the supernatant through a syringe filter compatible with the solvent or centrifuge the sample at a high speed and collect the clear supernatant.

  • Analysis:

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Supersaturated Solution B Equilibration (Thermostatic Shaker) A->B C Sample Collection (Supernatant) B->C D Separation of Solids (Filtration/Centrifugation) C->D E Dilution of Saturated Solution D->E F Analytical Measurement (HPLC/GC) E->F G Data Calculation and Reporting F->G

Caption: Experimental workflow for determining this compound solubility.

Logical Relationship: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The following diagram illustrates this core principle.

G cluster_0 Solute-Solvent Interactions cluster_1 Solubility Outcome A Similar Intermolecular Forces (e.g., Polar Solute in Polar Solvent) C High Solubility (Favorable Interaction) A->C Leads to B Dissimilar Intermolecular Forces (e.g., Polar Solute in Nonpolar Solvent) D Low Solubility (Unfavorable Interaction) B->D Leads to

Caption: The "like dissolves like" principle of solubility.

Conclusion for Drug Development Professionals

A thorough understanding of the solubility of this compound is paramount for its effective use in pharmaceutical development. While this guide provides a strong qualitative and predictive foundation, it is imperative for researchers to perform quantitative experimental determinations as outlined. The resulting data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the successful formulation of drug products. The methodologies and principles presented herein serve as a comprehensive resource to support these critical activities.

References

Theoretical vs. Experimental Properties of Isopropyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, the ester of glycolic acid and isopropanol, is a chemical entity with potential applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its theoretical and experimentally determined properties. A comparative analysis of predicted and measured physicochemical and spectroscopic data is presented. Detailed experimental protocols for its synthesis, purification, and analysis, derived from established methods for similar compounds, are provided to facilitate further research. Due to a lack of direct studies on its biological activity, this guide also explores potential mechanisms of action and signaling pathways based on the known effects of its constituent moieties, glycolic acid and isopropanol, and other short-chain alkyl glycolates. This document aims to serve as a foundational resource for researchers and developers interested in exploring the potential of this compound.

Physicochemical Properties: Theoretical vs. Experimental Data

The fundamental physical and chemical properties of this compound are crucial for its handling, formulation, and potential applications. Below is a compilation of both predicted (theoretical) and reported (experimental) data.

PropertyTheoretical/Predicted ValueExperimental/Reported ValueReference
Molecular Formula C5H10O3C5H10O3[1]
Molecular Weight 118.13 g/mol 118.13 g/mol [1]
Density 1.050 ± 0.06 g/cm³1.05 g/cm³[1][2]
Boiling Point 159.3 ± 8.0 °C at 760 mmHg159.3°C at 760 mmHg[1][2]
Water Solubility -Slightly soluble in water[1]
pKa 13.21 ± 0.10Not Available[2]
XLogP3 0.3Not Available[1]
Refractive Index Not Available1.42[1]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While direct open-access experimental spectra are limited, predicted data and typical spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl and glycolate moieties. Predicted chemical shifts suggest a septet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and a singlet for the methylene protons of the glycolate group. The hydroxyl proton of the glycolate moiety would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbons. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.[3][4]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters and alcohols would likely be observed.[5][6][7] Alpha cleavage and dehydration are potential fragmentation pathways for the alcohol moiety, while esters may fragment at the C-O bond.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ester and alcohol functionalities, as well as C-H stretching and bending vibrations, will also be present.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general procedures for esterification and analysis of similar compounds, as specific detailed protocols for this compound are not widely published.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from glycolic acid and isopropanol using an acid catalyst.[8]

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated) or perfluorosulfonic acid resin

  • Benzene or Toluene (as a water-carrying agent)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycolic acid and isopropanol in a 1:3 molar ratio.

  • Add benzene or toluene to the flask to act as a water-carrying agent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or perfluorosulfonic acid resin to the reaction mixture.

  • Heat the mixture to reflux using a heating mantle. The azeotropic mixture of water and the organic solvent will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure.

Synthesis_Workflow Reactants Glycolic Acid + Isopropanol + Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying with Na2SO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Isopropyl Glycolate Purification->Product

Caption: Synthesis workflow for this compound.
Purification of this compound

  • Distillation: Fractional distillation under reduced pressure is the primary method for purifying this compound, effectively separating it from unreacted starting materials and byproducts.[8]

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be employed for further purification.[9][10][11][12][13] The choice of solvent would require experimental screening, potentially using a mixture of a solvent in which the compound is soluble and an anti-solvent.[12]

Analytical Methods

GC is a suitable technique for assessing the purity of this compound and quantifying it in various matrices.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., a wax or polyethylene glycol-based column).

Typical GC Conditions (to be optimized):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

HPLC can be used for the analysis of this compound, particularly for non-volatile impurities or in complex mixtures.[14][15][16][17]

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column.

Typical HPLC Conditions (to be optimized):

  • Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% phosphoric acid) and acetonitrile.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for UV detection).

  • Injection Volume: 10 µL.

Analytical_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Injection GC_Column Capillary Column GC_Sample->GC_Column GC_Detection FID GC_Column->GC_Detection GC_Analysis Purity & Quantification GC_Detection->GC_Analysis HPLC_Sample Sample Injection HPLC_Column Reversed-Phase C18 HPLC_Sample->HPLC_Column HPLC_Detection UV/RI Detector HPLC_Column->HPLC_Detection HPLC_Analysis Purity & Quantification HPLC_Detection->HPLC_Analysis Sample This compound Sample cluster_GC cluster_GC Sample->cluster_GC cluster_HPLC cluster_HPLC Sample->cluster_HPLC

Caption: Analytical workflows for this compound.

Biological Properties and Potential Signaling Pathways (Hypothetical)

Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, based on the known properties of its constituent parts and related molecules, we can hypothesize potential areas of biological relevance.

Potential Cytotoxicity

Short-chain alcohols and some alkyl esters have been shown to exhibit cytotoxicity.[18][19][20] The cytotoxic effects of these molecules are often related to their ability to disrupt cell membranes, alter cellular metabolism, and induce oxidative stress.[18] It is plausible that this compound could exhibit similar properties, and its cytotoxicity would likely be concentration-dependent.

Skin Biology and Cosmetic Applications

Glycolic acid is widely used in dermatology and cosmetics for its exfoliative and skin-rejuvenating properties.[21] It has been shown to modulate dermal matrix metabolism, including stimulating collagen synthesis by fibroblasts and influencing cytokine release from keratinocytes.[21] As an ester of glycolic acid, this compound could potentially act as a prodrug, being hydrolyzed by esterases in the skin to release glycolic acid and isopropanol. This could offer a means of controlled delivery of glycolic acid.

Hypothetical Signaling Pathway

Based on the known effects of glycolic acid on skin cells, a hypothetical signaling pathway for this compound can be proposed. Upon topical application, this compound may penetrate the stratum corneum. In the epidermis, it could be hydrolyzed by cellular esterases into glycolic acid and isopropanol. The released glycolic acid could then interact with keratinocytes, leading to the release of signaling molecules such as interleukin-1 alpha (IL-1α). IL-1α can, in turn, act on dermal fibroblasts to modulate the expression of matrix metalloproteinases (MMPs) and stimulate the synthesis of new collagen, contributing to skin rejuvenation.

Signaling_Pathway cluster_Epidermis Epidermis cluster_Dermis Dermis IPG This compound (Topical Application) Hydrolysis Esterase-mediated Hydrolysis IPG->Hydrolysis GA_IPA Glycolic Acid + Isopropanol Hydrolysis->GA_IPA Keratinocyte Keratinocyte GA_IPA->Keratinocyte IL1a IL-1α Release Keratinocyte->IL1a Fibroblast Fibroblast IL1a->Fibroblast Signaling MMP MMP Modulation Fibroblast->MMP Collagen Collagen Synthesis Fibroblast->Collagen

Caption: Hypothetical signaling pathway of this compound in skin.

Conclusion and Future Directions

This compound is a simple ester with well-defined theoretical and experimental physicochemical properties. While methods for its synthesis and analysis can be readily adapted from standard organic chemistry procedures, there is a clear gap in the literature regarding its biological activity. The potential for this molecule to act as a prodrug for glycolic acid in dermatological and cosmetic applications is a promising area for future research. In-depth studies are required to experimentally determine its spectroscopic characteristics, validate analytical methods, and, most importantly, investigate its cytotoxicity, skin penetration, and efficacy in relevant biological models. This guide provides a solid foundation for initiating such investigations.

References

Isopropyl Glycolate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isopropyl glycolate , with the chemical formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol , serves as a versatile intermediate in various chemical syntheses, particularly within the pharmaceutical industry. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, analytical methods, and potential applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound, also known as isopropyl 2-hydroxyacetate, is the ester of glycolic acid and isopropanol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development settings.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
CAS Number 623-61-0[1]
Appearance Colorless liquid
Boiling Point 168-170 °C
Density 1.028 g/cm³
Solubility Soluble in most organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below, offering flexibility in reagent and catalyst selection.

Fischer Esterification of Glycolic Acid

A straightforward and common method for synthesizing this compound is the Fischer esterification of glycolic acid with isopropanol, catalyzed by an acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine glycolic acid (1.0 equivalent) and isopropanol (3.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents). The use of a solid acid catalyst like copper (II) sulfate (CuSO₄) at elevated temperatures (around 100°C) has also been reported.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation with isopropanol, collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent is complete.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis_Workflow_Esterification Reactants Glycolic Acid + Isopropanol Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA, CuSO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product Isopropyl Glycolate Purification->Product Synthesis_Workflow_Hydrogenation Reactants Dimethyl Oxalate + Isopropanol Reaction Catalytic Hydrogenation Reactants->Reaction Catalyst Ruthenium Complex Catalyst->Reaction Conditions H₂ (5 MPa) NaOMe, 25°C Conditions->Reaction Workup Catalyst Removal Reaction->Workup Purification Distillation Workup->Purification Product Isopropyl Glycolate Purification->Product

References

The Discovery and History of Isopropyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, a member of the α-hydroxy ester family, has found applications as a solvent and an intermediate in pharmaceutical synthesis. While the specific historical moment of its initial discovery remains elusive in readily available literature, its scientific origins are intrinsically linked to the mid-19th century's burgeoning field of organic chemistry and the foundational work on its parent compound, glycolic acid. This guide provides a comprehensive overview of the historical context of glycolic acid and its esters, the physicochemical properties of this compound, a detailed modern synthesis protocol, and a discussion of its known applications.

Historical Context: The Dawn of Glycolic Acid and its Esters

The story of this compound begins with the discovery and characterization of glycolic acid. In 1848, the French chemist Auguste Laurent first coined the name "glycolic acid"[1]. Just a few years later, in 1851, German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov were the first to synthesize it[1]. Their method involved the treatment of hippuric acid with nitric acid and nitrogen dioxide to form an ester of benzoic acid and glycolic acid, which they named "benzoglycolic acid"[1]. This ester was then hydrolyzed by boiling with dilute sulfuric acid for several days to yield glycolic acid and benzoic acid[1].

The mid-19th century was a period of intense investigation into the structure and reactivity of organic molecules. The work of chemists like Charles-Adolphe Wurtz was pivotal in this era. In the 1850s, Wurtz's research on glycols (diatomic alcohols) and their oxidation to form homologues of lactic acid significantly advanced the understanding of α-hydroxy acids[2][3][4]. This foundational work on the synthesis and reactions of glycolic acid and related compounds laid the groundwork for the preparation of its various esters, including this compound.

While the exact date and discoverer of the first synthesis of this compound are not clearly documented in the historical chemical literature readily available, it is reasonable to surmise that its preparation would have been a logical extension of the esterification reactions being explored with the newly discovered glycolic acid in the latter half of the 19th century.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[4][5]
Molecular Weight 118.13 g/mol [4][5]
CAS Number 623-61-0[5]
Appearance Colorless to pale yellow liquid[6]
Odor Mild, pleasant[6]
Boiling Point 159.3 °C at 760 mmHg[5]
Density 1.05 g/cm³[5]
Refractive Index 1.42[5]
Water Solubility Slightly soluble[5]
LogP 0.3[5]

Synthesis of this compound: A Modern Experimental Protocol

Given the absence of a documented historical synthesis, this section details a contemporary method for the preparation of this compound. One common approach is the direct esterification of glycolic acid with isopropanol.

Reaction Principle

The synthesis involves the Fischer esterification of glycolic acid with isopropyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. The reaction is reversible, and thus, removal of water can drive the equilibrium towards the product.

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification is depicted in the following diagram.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Glycolic Acid + Isopropanol + Acid Catalyst ReactionVessel Reaction Vessel with Reflux Condenser and Dean-Stark Trap Reactants->ReactionVessel Charge Heating Heat to Reflux ReactionVessel->Heating WaterRemoval Azeotropic Removal of Water Heating->WaterRemoval Cooling Cool Reaction Mixture WaterRemoval->Cooling Neutralization Neutralize Catalyst (e.g., with NaHCO₃ soln) Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Methodology

Materials:

  • Glycolic acid (1.0 mol)

  • Isopropanol (3.0 mol)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mol)

  • Toluene (as an azeotropic agent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid, isopropanol, and toluene.

  • Slowly add the concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene and excess isopropanol by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Applications and Biological Significance

This compound is primarily used as a solvent in various industrial applications and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block in organic synthesis.

To date, there is no significant body of research available in the public domain that describes specific signaling pathways or detailed biological activities of this compound. Its role in drug development appears to be primarily as a precursor or a component in formulation rather than a bioactive molecule that directly interacts with specific biological pathways. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

While the specific historical details of the discovery of this compound remain to be unearthed from the annals of 19th-century chemistry, its intellectual lineage is clearly tied to the pioneering work on glycolic acid. The fundamental principles of esterification, established during that era, continue to be the basis for its synthesis today. The physicochemical properties of this compound make it a useful compound in various chemical industries. Further research into its potential biological activities could open up new avenues for its application in the life sciences.

References

Potential Research Areas for Isopropyl Glycolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, the isopropyl ester of glycolic acid, presents a compelling subject for research and development across various scientific disciplines, primarily in dermatology and potentially in other therapeutic areas. As a potential prodrug of glycolic acid, it offers the prospect of enhanced delivery and controlled release of the active moiety, which is well-regarded for its beneficial effects on the skin. This technical guide provides an in-depth exploration of promising research avenues for this compound, including its synthesis, physicochemical properties, and hypothesized biological activities. Detailed experimental protocols and potential signaling pathways are outlined to facilitate further investigation into its therapeutic potential.

Introduction

Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), is a widely utilized ingredient in dermatological and cosmetic formulations due to its exfoliative, moisturizing, and anti-aging properties.[1][2] However, its acidic nature can lead to skin irritation, limiting its concentration in topical products.[3] this compound, as an ester of glycolic acid, is postulated to act as a prodrug, undergoing hydrolysis by esterases in the skin to release glycolic acid in a more sustained manner.[4] This controlled release could potentially mitigate the irritation associated with the direct application of glycolic acid while maintaining its therapeutic efficacy.[4] This guide explores the untapped research potential of this compound, offering a roadmap for its scientific investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 623-61-0[5]
Molecular Formula C5H10O3[5]
Molecular Weight 118.13 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 159.3°C at 760 mmHg[5]
Water Solubility Slightly soluble[5]
LogP 0.3[5]
Synthesis

This compound can be synthesized via the esterification of glycolic acid with isopropyl alcohol. A common laboratory-scale synthesis involves the following reaction:

  • Reactants: Glycolic acid and Isopropyl alcohol

  • Catalyst: A strong acid catalyst, such as sulfuric acid.

  • Conditions: The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the ester.

A general procedure involves heating a mixture of glycolic acid, an excess of isopropyl alcohol, and a catalytic amount of sulfuric acid in a suitable solvent like benzene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus. After the reaction is complete, the mixture is neutralized, and the this compound is isolated and purified by distillation under reduced pressure.[5]

Potential Research Areas and Hypothesized Biological Activities

The primary hypothesis underpinning the therapeutic potential of this compound is its role as a prodrug of glycolic acid. Upon topical application, it is expected to be hydrolyzed by cutaneous esterases, gradually releasing glycolic acid and isopropanol. This suggests that this compound will likely exhibit biological activities similar to those of glycolic acid.

Dermatological Applications

The most promising research area for this compound lies in dermatology, leveraging the well-documented effects of glycolic acid.

  • Anti-Aging and Photoaging: Glycolic acid stimulates collagen synthesis by fibroblasts and helps to reduce the appearance of fine lines and wrinkles.[1] Research should focus on comparing the efficacy and irritation potential of this compound formulations against those containing equivalent concentrations of glycolic acid.

  • Exfoliation and Treatment of Keratoses: By weakening the cohesion of corneocytes in the stratum corneum, glycolic acid promotes exfoliation, leading to smoother skin texture.[3] Studies could investigate the effectiveness of this compound in treating conditions like actinic keratosis, seborrheic keratosis, and ichthyosis.

  • Hyperpigmentation and Melasma: Glycolic acid is used to treat hyperpigmentation disorders such as melasma by accelerating the turnover of pigmented keratinocytes.[7] The potential of this compound in this area warrants investigation, particularly in combination with other depigmenting agents.

  • Acne and Acne Scars: Glycolic acid is effective in managing acne by exfoliating the follicular opening and reducing comedone formation.[7][8] Its ability to improve the appearance of acne scars should also be explored with this compound formulations.[7]

Anti-Inflammatory Effects

Recent studies have shown that glycolic acid can suppress UVB-induced inflammation in keratinocytes and mouse skin by modulating the NF-κB signaling pathway.[9] This opens up a significant avenue of research for this compound as a potential topical anti-inflammatory agent for conditions like rosacea, psoriasis, and atopic dermatitis.

Antimicrobial Properties

While not its primary application, glycols and their derivatives have been noted for their antimicrobial properties.[10][11] The potential of this compound to inhibit the growth of skin-relevant microorganisms, such as Cutibacterium acnes and Staphylococcus aureus, could be a valuable secondary benefit in dermatological formulations. Research in this area could involve determining the minimum inhibitory concentration (MIC) against various pathogens.

Signaling Pathways

Based on the known effects of glycolic acid, the primary signaling pathway of interest for this compound research is the Nuclear Factor-kappa B (NF-κB) pathway .

NF-κB Signaling Pathway in Inflammation

Glycolic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[9] In the context of skin inflammation, external stimuli like UVB radiation can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes such as IL-1β, IL-6, IL-8, and COX-2.[12][13] Glycolic acid is thought to interfere with this cascade, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor activates IKK_Complex IKK Complex Receptor->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkBa_p p-IκBα IkBa->IkBa_p NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation Glycolic_Acid Glycolic Acid (from this compound) Glycolic_Acid->IKK_Complex inhibits DNA DNA NFkB_p50_p65_nuc->DNA binds to Inflammatory_Genes Inflammatory Genes (IL-6, IL-8, COX-2) DNA->Inflammatory_Genes transcribes Experimental_Workflow_Permeation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Formulation Prepare Isopropyl Glycolate Formulation Apply_Formulation Apply Formulation to Donor Compartment Prepare_Formulation->Apply_Formulation Prepare_Skin Prepare Excised Skin Sample Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Mount_Skin->Apply_Formulation Incubate Incubate at 32°C and Collect Samples from Receptor Apply_Formulation->Incubate Analyze_Receptor Analyze Receptor Fluid (HPLC-MS) Incubate->Analyze_Receptor Analyze_Skin Analyze Skin Layers (HPLC-MS) Incubate->Analyze_Skin Quantify Quantify this compound and Glycolic Acid Analyze_Receptor->Quantify Analyze_Skin->Quantify

References

An In-depth Technical Guide to Isopropyl Glycolate: Safety and Handling in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isopropyl glycolate (CAS No. 623-61-0) in a laboratory environment. The following sections detail its chemical and physical properties, potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound, also known as propan-2-yl 2-hydroxyacetate, is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is slightly soluble in water, as well as soluble in alcohols and many organic solvents.[1][2][3] Its primary applications are as a solvent in paints, coatings, and personal care products, and as an intermediate in the synthesis of other chemicals, including pharmaceuticals.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 623-61-0[1][2][4][6][7][8][9][10]
Molecular Formula C₅H₁₀O₃[1][2][6][8]
Molecular Weight 118.13 g/mol [2][4][6][9][10]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, pleasant[1]
Boiling Point 159.3 ± 8.0 °C (Predicted)[2]
Density 1.050 ± 0.06 g/cm³ (Predicted)[2]
Vapor Pressure 0.889 mmHg at 25°C[6]
Water Solubility Slightly soluble[2][3][4][5][6]
pKa 13.21 ± 0.10 (Predicted)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeReference
Skin Corrosion/IrritationCauses skin irritationH315[4][6][11]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[4][6]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335[4][6]

DOT Diagram: Logical Relationship of Hazards

GHS_Hazards cluster_exposure Exposure Routes cluster_hazards Resulting Hazards Dermal Contact Dermal Contact Skin Irritation (H315) Skin Irritation (H315) Dermal Contact->Skin Irritation (H315) Eye Contact Eye Contact Serious Eye Irritation (H319) Serious Eye Irritation (H319) Eye Contact->Serious Eye Irritation (H319) Inhalation Inhalation Respiratory Irritation (H335) Respiratory Irritation (H335) Inhalation->Respiratory Irritation (H335)

Caption: Exposure routes and corresponding GHS hazards for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times.

  • Eye Protection: Chemical safety goggles or a full-face shield are required where splashing is possible.[12] An eyewash station should be readily accessible.[12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Gloves should be inspected before use and disposed of properly after handling the chemical.[12]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[13] In situations with a higher risk of exposure, an apron and boots may be necessary.[13]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[12][13] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[13][14]

DOT Diagram: Recommended Personal Protective Equipment

PPE_Workflow Start Start Handling this compound Handling this compound Start->Handling this compound Wear Eye Protection Wear Eye Protection Handling this compound->Wear Eye Protection Wear Hand Protection Wear Hand Protection Handling this compound->Wear Hand Protection Wear Body Protection Wear Body Protection Handling this compound->Wear Body Protection Use Respiratory Protection Use Respiratory Protection Handling this compound->Use Respiratory Protection Proceed with Experiment Proceed with Experiment Wear Eye Protection->Proceed with Experiment Wear Hand Protection->Proceed with Experiment Use Respiratory Protection->Proceed with Experiment Body Protection Body Protection Body Protection->Proceed with Experiment

Caption: Standard PPE workflow for handling this compound.

Storage

This compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials, such as strong oxidizing agents.[4][13] The recommended storage temperature is between 2-8°C.[2] Containers should be tightly closed and properly labeled.[12]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency procedures should be followed.

First-Aid Measures
  • Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][15]

  • Skin Contact: If the chemical comes into contact with the skin, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][16] If skin irritation occurs, seek medical attention.[13]

  • Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[13][17] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.[13]

  • Ingestion: If swallowed, do not induce vomiting.[17][18] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the substance.[18] Seek immediate medical attention.[13][18]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[14]

  • Ventilate: Ensure the area is well-ventilated.[14]

  • Contain: For small spills, absorb the liquid with an inert material such as dry sand or earth and place it in a sealed container for disposal.[13] For larger spills, dike the area to prevent spreading.[13]

  • Clean-up: Use non-sparking tools and explosion-proof equipment during clean-up.[14]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[19]

Toxicological Information

While this compound is described as having low toxicity, it is known to cause irritation upon contact.[1]

Table 3: Toxicological Summary of this compound

EffectDescriptionReference
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[20][21][20][21]
Skin Irritation Causes skin irritation.[4][6][11][4][6][11]
Eye Irritation Causes serious eye irritation.[4][6][21][4][6][21]
Respiratory Irritation May cause respiratory tract irritation.[4][6][21][4][6][21]
Chronic Toxicity No information available.

Experimental Protocols

Detailed experimental protocols for assessing the safety of new chemical entities are extensive. The following are generalized methodologies based on standard OECD guidelines for the key hazards of this compound.

Protocol for In Vitro Skin Irritation Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis model.

  • Prepare the Tissue: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Apply the Test Substance: A small volume (e.g., 10-25 µL) of this compound is applied topically to the tissue surface.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

  • Rinse and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to a fresh medium and incubated for a longer period (e.g., 42 hours).

  • Assess Viability: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial dehydrogenases.

  • Interpret Results: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Protocol for Eye Irritation Test (Bovine Corneal Opacity and Permeability - BCOP, OECD 437)

This ex vivo test uses bovine corneas to assess the potential for a substance to cause serious eye damage.

  • Isolate Corneas: Bovine corneas are obtained from freshly slaughtered animals and mounted in special holders.

  • Apply the Test Substance: this compound is applied to the epithelial surface of the cornea.

  • Incubation: The treated corneas are incubated for a set time (e.g., 10 minutes) at 32°C.

  • Measure Opacity: The opacity of the cornea is measured using an opacitometer before and after treatment.

  • Measure Permeability: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea after treatment.

  • Calculate In Vitro Irritancy Score: An In Vitro Irritancy Score is calculated based on the opacity and permeability measurements. This score is used to classify the substance's eye irritation potential.

Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste.[19] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[20] Do not allow the chemical to enter drains or waterways.[12]

This technical guide is intended to provide essential safety and handling information for this compound in a laboratory setting. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

Thermochemical Properties of Isopropyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for isopropyl glycolate (C₅H₁₀O₃), a compound of interest in various chemical and pharmaceutical applications. Due to a scarcity of direct experimental data for this compound, this document leverages established thermochemical principles and data from analogous compounds to provide reliable estimates for key parameters. Detailed experimental protocols for determining these properties are also presented, offering a foundational methodology for future empirical studies.

Introduction

This compound, the isopropyl ester of glycolic acid, is a molecule with potential applications in drug formulation and as a specialty solvent. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and predicting its behavior in chemical and biological systems. This guide aims to consolidate known physical data and provide robust estimations for key thermochemical values, alongside standardized experimental procedures for their validation.

Physicochemical and Estimated Thermochemical Data

The following tables summarize the known physicochemical properties of this compound and provide estimated thermochemical data. These estimations are derived from group contribution methods and comparisons with structurally similar compounds, namely methyl glycolate and isopropyl alcohol. It is imperative that these estimated values are treated as approximations and are ideally validated through experimental measurement.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀O₃[General Chemical Databases]
Molecular Weight118.13 g/mol [General Chemical Databases]
AppearanceColorless Liquid[General Chemical Databases]
Density1.05 g/cm³[General Chemical Databases]
Boiling Point159.3 °C at 760 mmHg[General Chemical Databases]
Water SolubilitySlightly soluble[General Chemical Databases]

Table 2: Estimated Thermochemical Data of this compound

Thermochemical PropertyEstimated ValueNotes
Standard Enthalpy of Formation (Liquid, 298.15 K) -645 ± 10 kJ/mol Estimated using group contribution from methyl glycolate and isopropyl alcohol data.
Standard Molar Entropy (Liquid, 298.15 K) 280 ± 20 J/(mol·K) Estimated based on molecular complexity and comparison with similar esters.
Molar Heat Capacity (Liquid, 298.15 K) 220 ± 30 J/(mol·K) Estimated using group additivity methods.
Enthalpy of Vaporization (at boiling point) 46.11 kJ/mol Predicted value from computational models.

Disclaimer: The thermochemical data in Table 2 are estimations and should be used with caution. Experimental verification is highly recommended.

Detailed Experimental Protocols

To facilitate the experimental determination of the thermochemical properties of this compound, the following detailed protocols for bomb calorimetry and differential scanning calorimetry are provided.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the enthalpy of combustion of a liquid sample like this compound using a bomb calorimeter. The enthalpy of formation can then be derived from this value.

Materials:

  • Isoperibol bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (silica or platinum)

  • Ignition wire (e.g., platinum or nichrome)

  • Benzoic acid (for calibration)

  • This compound sample

  • High-purity water

  • Analytical balance (readable to 0.1 mg)

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into the crucible.

    • Place the crucible in the bomb head.

    • Attach a 10 cm piece of ignition wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Assemble the bomb, seal it, and charge it with oxygen to a pressure of 30 atm.

    • Immerse the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water until a maximum is reached and the temperature begins to fall.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement:

    • Thoroughly clean and dry the bomb and crucible.

    • Accurately weigh approximately 0.8 g of this compound into the crucible.

    • Follow the same procedure as for calibration (steps 1.2 - 1.7).

    • Record the temperature change upon combustion of the this compound sample.

  • Data Analysis:

    • Calculate the heat released during the combustion of this compound using the calorimeter's heat capacity and the measured temperature change.

    • Correct for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the ignition wire.

    • Calculate the standard enthalpy of combustion per mole of this compound.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of this compound.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

This protocol describes the use of a DSC to measure the heat capacity of liquid this compound and to observe any phase transitions (e.g., melting, boiling).

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • This compound sample

  • Reference material (e.g., sapphire disc for heat capacity calibration)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan.

    • Seal the pan using a crimper to prevent volatilization.

    • Prepare an empty, sealed pan as a reference.

  • Instrument Setup and Calibration:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas.

    • Perform a temperature and heat flow calibration using certified standards (e.g., indium for melting point and enthalpy).

    • For heat capacity measurements, perform a calibration with a sapphire standard.

  • Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range.

    • Record the differential heat flow between the sample and the reference pan as a function of temperature.

    • To determine the boiling point, a pinhole lid can be used, and the onset of the endothermic peak is recorded.

  • Data Analysis:

    • The heat capacity (Cp) is calculated from the difference in heat flow between the sample and the baseline, normalized by the heating rate and sample mass.

    • Phase transitions are identified by endothermic or exothermic peaks in the DSC thermogram. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the thermochemical characterization of a liquid sample.

Thermochemical_Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation (DSC) / Placement in Crucible (Bomb) Weighing->Encapsulation BombCal Bomb Calorimetry Encapsulation->BombCal Combustion DSC Differential Scanning Calorimetry Encapsulation->DSC Heating/Cooling RawData Raw Data (Temp vs. Time / Heat Flow vs. Temp) BombCal->RawData DSC->RawData Processing Data Processing & Corrections RawData->Processing Results Thermochemical Properties (ΔHf°, S°, Cp) Processing->Results

A generalized workflow for the experimental determination of thermochemical data.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of this compound. While direct experimental data remains limited, the estimated values presented here, derived from sound thermochemical principles, offer valuable insights for researchers and professionals in drug development and chemical engineering. The detailed experimental protocols serve as a practical guide for obtaining the precise empirical data necessary for rigorous scientific and industrial applications. Future experimental work is essential to validate and refine the estimated thermochemical parameters of this compound.

An In-depth Technical Guide to Isopropyl Glycolate Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on isopropyl glycolate. While a definitive crystal structure for this compound has not been publicly reported, this document serves as a detailed procedural roadmap for its determination and analysis. The guide covers the critical aspects of crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, and structure refinement. Furthermore, it delves into the significance of crystallographic data in the context of drug development, offering insights into how such information can inform the optimization of pharmaceutical compounds. This whitepaper is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences, providing both theoretical knowledge and practical protocols.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice are fundamental to the physicochemical properties of an active pharmaceutical ingredient (API).[1] X-ray crystallography is a powerful technique that provides precise details about molecular structure, including bond lengths, bond angles, and stereochemistry.[2][3] This information is invaluable in drug discovery and development for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D structure of a drug molecule is crucial for elucidating its interaction with biological targets.[4][5]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit varying solubility, bioavailability, and stability, making polymorph identification and selection a critical step in drug development.[1]

  • Rational Drug Design: Detailed structural information of a lead compound bound to its target can guide the design of more potent and selective drug candidates.[4][6]

  • Intellectual Property: A well-characterized crystal structure is often a key component of patent applications for new chemical entities.

Given the importance of this data, the determination of the crystal structure of molecules like this compound, a potential pharmaceutical intermediate, is a critical step in its development pathway.

Hypothetical Crystallographic Data for this compound

As of the date of this publication, the crystal structure of this compound has not been reported in publicly accessible databases. The following table presents a hypothetical but representative set of crystallographic data for a small organic molecule like this compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Hypothetical Value Description
Chemical Formula C₅H₁₀O₃The elemental composition of the molecule.
Formula Weight 118.13 g/mol The molar mass of the compound.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 7.8 ÅThe lengths of the unit cell axes.
α = 90°, β = 105.5°, γ = 90°The angles between the unit cell axes.
Volume 652.1 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.20 g/cm³The theoretical density of the crystal.
Absorption Coefficient 0.09 mm⁻¹A measure of how much the X-rays are absorbed by the crystal.
Temperature 100 KThe temperature at which the diffraction data was collected.
Wavelength 0.71073 Å (Mo Kα)The wavelength of the X-rays used for the experiment.
Reflections Collected 5678The total number of diffraction spots measured.
Independent Reflections 1432The number of unique diffraction spots after accounting for symmetry.
R-int 0.035The internal consistency of the data.
Final R indices R1 = 0.042, wR2 = 0.115Indicators of the agreement between the experimental data and the final structural model.
Goodness-of-fit (S) 1.05A measure of the quality of the refinement. A value close to 1 is ideal.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Crystallization of this compound

The first and often most challenging step is to obtain single crystals suitable for X-ray diffraction, typically larger than 0.1 mm in all dimensions with no significant internal imperfections.[3] this compound is a liquid at room temperature, so crystallization would require cooling.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.[7]

  • Solvent Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[8] As the temperature decreases, the solubility of the compound drops, leading to crystallization.[9]

  • Antisolvent Addition: An antisolvent (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing it to crystallize.[10]

Proposed Protocol for this compound:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Crystallization Setup: Based on the solubility tests, choose an appropriate method. For a liquid compound like this compound, slow cooling of the neat liquid or a concentrated solution would be a primary approach.

  • Crystal Growth: Place a small amount of this compound in a small vial. If using a solvent, prepare a saturated solution at a slightly elevated temperature. Seal the vial and place it in a controlled cooling environment (e.g., a dewar with an insulating material or a programmable cooling bath). Allow the temperature to decrease slowly over several days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Data collection is performed using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and records the resulting diffraction pattern.[12][13]

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[14]

  • A cryo-system to maintain the crystal at a low temperature (typically 100 K) during data collection.

Data Collection Procedure:

  • Crystal Mounting: The selected crystal is mounted on the goniometer head of the diffractometer.

  • Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal's orientation.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected by rotating the crystal through a series of angles.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.[15] This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the unit cell from the processed diffraction data.

Structure Solution:

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[16] For small molecules like this compound, direct methods are typically used to solve the phase problem and obtain an initial model of the crystal structure.[3]

Structure Refinement:

The initial structural model is then refined against the experimental data using a least-squares method.[17][18] This iterative process involves adjusting atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[16][19] The quality of the final model is assessed using various metrics, such as the R-factors and the goodness-of-fit.[20]

Workflow and Logical Relationships

The process of crystal structure determination follows a logical workflow from sample preparation to the final refined structure. This workflow can be visualized as follows:

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis cluster_application Application in Drug Development Compound This compound Crystallization Crystallization Compound->Crystallization SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Data_Processing Data Integration & Scaling SC_XRD->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure SAR Structure-Activity Relationship Final_Structure->SAR Polymorph Polymorph Screening Final_Structure->Polymorph Drug_Design Rational Drug Design Final_Structure->Drug_Design

Workflow for Crystal Structure Determination and Application.

Conclusion

The determination of the crystal structure of this compound, while not yet publicly available, would provide invaluable data for its potential application in drug development. The methodologies outlined in this guide, from crystallization to structure refinement, represent the standard and robust procedures for the crystallographic analysis of small organic molecules. The resulting structural information would not only confirm the molecular connectivity and stereochemistry of this compound but also provide a basis for understanding its solid-state properties, which are critical for its handling, formulation, and performance in a pharmaceutical context. This technical guide serves as a foundational resource for researchers embarking on the crystallographic analysis of this compound or similar compounds.

References

Methodological & Application

Application Notes and Protocols for Isopropyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of isopropyl glycolate, a valuable intermediate in the pharmaceutical and chemical industries. The primary method detailed is the Fischer esterification of glycolic acid with isopropanol, a robust and scalable procedure for a laboratory setting. Alternative synthesis routes are also briefly discussed.

Introduction

This compound is an organic ester with applications as a solvent and as an intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals. Its synthesis is a fundamental example of esterification, a core reaction in organic chemistry. This protocol provides a step-by-step guide to ensure a successful synthesis with high yield and purity.

Synthesis Pathways

Several methods exist for the synthesis of this compound:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of glycolic acid with isopropanol. It is a widely used, equilibrium-driven reaction. To achieve high yields, the removal of water is crucial.

  • Hydrogenation of Dialkyl Oxalates: this compound can be synthesized by the hydrogenation of a dialkyl oxalate, such as dimethyl oxalate, in the presence of a suitable catalyst and isopropanol.[1][2]

  • Carbonylation of Formaldehyde: This industrial method involves the reaction of formaldehyde, carbon monoxide, and an alcohol under high pressure and temperature.[3]

  • From Glyoxal: Glyoxal can be reacted with an alcohol in the presence of a catalyst to produce the corresponding glycolate.[4][5]

This document will focus on the Fischer Esterification method due to its common use and accessibility in a standard laboratory environment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via Fischer esterification, adapted from a similar procedure for ethyl glycolate.[6]

ParameterValueNotes
Molar Ratio (Glycolic Acid:Isopropanol)1:3An excess of isopropanol is used to drive the equilibrium towards the product.
CatalystPerfluorosulfonic acid resin (e.g., Nafion™)A solid acid catalyst is easily separable from the reaction mixture.
Water-carrying agent (Entrainer)Toluene or BenzeneUsed to azeotropically remove water from the reaction mixture.
Reaction TemperatureReflux temperature of the mixtureDependent on the boiling point of the solvent and reactants.
Reaction Time~22 hoursMonitored by the cessation of water collection in the Dean-Stark trap.
Expected Yield80-90%Based on similar esterification reactions.[6]
Purity>95% after distillationPurification via distillation is necessary to remove unreacted starting materials and byproducts.

Experimental Protocol: Fischer Esterification of Glycolic Acid

This protocol details the synthesis of this compound from glycolic acid and isopropanol using a solid acid catalyst and a Dean-Stark apparatus for water removal.

Materials and Equipment:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Toluene (or Benzene as a water-carrying agent)

  • Perfluorosulfonic acid resin (solid acid catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask (appropriately sized for the reaction scale)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum or atmospheric distillation)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add glycolic acid, isopropanol (in a 1:3 molar ratio), the water-carrying agent (toluene, approximately 30-40% of the total volume), and the perfluorosulfonic acid resin catalyst.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

    • Place the entire setup in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Begin stirring and heat the mixture to reflux.

    • Water will be formed during the esterification and will be azeotropically removed with the toluene and collected in the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete (approximately 22 hours).[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the solid acid catalyst. The catalyst can often be washed with a solvent, dried, and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (toluene and excess isopropanol) from the filtrate using a rotary evaporator.

    • Purify the remaining crude this compound by distillation.[6] The distillation can be performed under atmospheric or reduced pressure. This compound has a boiling point of 159.3°C at 760 mmHg.[7]

    • Collect the fraction corresponding to pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene and benzene are flammable and toxic; handle with care.

  • Glycolic acid is corrosive; avoid skin and eye contact.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification A Combine Glycolic Acid, Isopropanol, Toluene, and Catalyst in Flask B Assemble Dean-Stark Apparatus and Reflux Condenser A->B C Heat to Reflux B->C D Collect Water in Dean-Stark Trap C->D E Monitor until Water Formation Ceases D->E F Cool and Filter to Remove Catalyst E->F G Wash with NaHCO3 and Brine F->G H Dry Organic Layer G->H I Remove Solvent via Rotary Evaporation H->I J Distill Crude Product I->J K Collect Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

reaction_pathway cluster_reactants Reactants cluster_products Products glycolic_acid Glycolic Acid (HOCH₂COOH) plus1 + glycolic_acid->plus1 isopropanol Isopropanol ((CH₃)₂CHOH) isopropanol->plus1 isopropyl_glycolate This compound (HOCH₂COOCH(CH₃)₂) water Water (H₂O) catalyst H⁺ Catalyst (Heat, Reflux) plus1->catalyst plus2 + plus2->isopropyl_glycolate plus2->water catalyst->plus2

Caption: Chemical reaction pathway for this compound synthesis.

References

Isopropyl Glycolate: A Versatile Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl glycolate (2-hydroxyacetic acid, 1-methylethyl ester) is an organic compound with the formula C₅H₁₀O₃. It is a colorless to pale yellow liquid with a mild, pleasant odor.[1] While widely recognized for its use as a solvent in formulations for paints, coatings, and personal care products, its application as a primary reaction solvent in organic synthesis is an emerging area of interest.[1] Its unique combination of a hydroxyl group and an ester functionality, along with its physical properties, suggests its potential utility in a variety of organic transformations. This document provides an overview of its properties, general protocols for its use as a reaction solvent, and hypothetical applications based on its chemical nature.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for determining its suitability for specific reaction conditions and for designing appropriate work-up procedures.

PropertyValueReference
CAS Number 623-61-0[1]
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 159.3 ± 8.0 °C (Predicted)[2]
Density 1.050 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble[2]
Solubility in Organic Solvents Soluble in many organic solvents and alcohols[1]
pKa 13.21 ± 0.10 (Predicted)

Applications in Organic Synthesis

Due to a lack of extensive documentation in peer-reviewed literature for specific named reactions, the following are potential and hypothetical applications of this compound as a solvent, based on its chemical properties.

Potential Advantages as a Solvent:
  • Polar Protic Nature: The presence of a hydroxyl group makes this compound a polar protic solvent, capable of solvating ionic species and participating in hydrogen bonding. This can be advantageous for reactions involving polar reactants or intermediates.

  • Moderate Boiling Point: With a boiling point around 159 °C, it can be used for reactions requiring elevated temperatures, allowing for a wider range of reaction kinetics to be explored.

  • Ester Functionality: The ester group provides a polar aprotic character to the molecule, which can aid in the dissolution of a broad range of organic compounds.

  • Biodegradability: As an ester of glycolic acid, it is expected to be more biodegradable than many halogenated or hydrocarbon-based solvents.

Hypothetical Applications:
  • Esterification and Transesterification Reactions: Given its ester structure, it could serve as a non-reactive solvent for certain esterification or transesterification reactions, particularly where the reactants are highly soluble in it.

  • Nucleophilic Substitution Reactions: Its polarity could favor SN1 and SN2 reactions by stabilizing charged intermediates and transition states.

  • Catalytic Hydrogenations: While isopropanol is commonly used, this compound could be an alternative for specific catalytic systems, especially if reactant solubility is an issue in lower-boiling alcohols.

Experimental Protocols

The following are general protocols for the use of this compound as a solvent in a hypothetical organic reaction. Researchers should always perform small-scale test reactions to determine optimal conditions.

General Protocol for a Nucleophilic Substitution Reaction

Objective: To conduct a nucleophilic substitution reaction between an alkyl halide and a nucleophile using this compound as the solvent.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous this compound to dissolve the nucleophile and achieve a suitable reaction concentration (e.g., 0.1-0.5 M).

  • Reactant Addition: While stirring, add the alkyl halide (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting an organic reaction using this compound as a solvent.

G General Experimental Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Addition of Reactants and this compound A->B 1. C Reaction at Controlled Temperature B->C 2. D Reaction Monitoring (TLC, GC-MS) C->D 3. E Aqueous Work-up (Extraction) D->E 4. F Drying and Solvent Removal E->F 5. G Purification (Chromatography/Distillation) F->G 6. H Product Characterization G->H 7.

Caption: A general workflow for an organic synthesis experiment.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents itself as a promising, albeit under-explored, solvent for organic reactions. Its favorable physical properties and dual functionality offer potential advantages in specific synthetic contexts. Further research is warranted to fully elucidate its scope and utility as a reaction solvent in modern organic synthesis. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the applications of this versatile solvent.

References

Application Notes & Protocols: Isopropyl Esters as Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopropyl esters are a critical class of intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the development of antiviral medications. Their role is often to act as a protecting group or to be incorporated into the final molecule to enhance its pharmacokinetic properties, a strategy commonly employed in prodrug design. While the direct use of isopropyl glycolate as a key intermediate in major antiviral syntheses is not widely documented in publicly available literature, the structurally similar L-alanine isopropyl ester is a pivotal building block in the synthesis of the blockbuster hepatitis C drug, Sofosbuvir .

These application notes will focus on the use of L-alanine isopropyl ester in the synthesis of Sofosbuvir, providing detailed protocols, quantitative data, and visualizations to illustrate its importance as a pharmaceutical intermediate.

Section 1: Isopropyl Esters in Prodrug Strategies

Many antiviral drugs are administered as prodrugs to improve their oral bioavailability, cellular uptake, and overall efficacy. Esterification is a common prodrug strategy where a lipophilic ester group is attached to the parent drug molecule. This modification can enhance the drug's ability to cross cell membranes. Once inside the body, cellular enzymes, such as esterases, cleave the ester bond, releasing the active form of the drug.

Isopropyl esters are frequently utilized in this approach due to their favorable balance of lipophilicity and susceptibility to enzymatic hydrolysis.

Section 2: Application in Sofosbuvir Synthesis

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] It is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Sofosbuvir itself is a prodrug, and the L-alanine isopropyl ester moiety is a crucial component of its phosphoramidate prodrug structure.[1] This side chain is essential for the efficient delivery of the active nucleoside monophosphate into hepatocytes, the primary site of HCV replication.

Synthesis Overview:

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside core with a phosphoramidate side chain. L-alanine isopropyl ester is a key starting material for the synthesis of this side chain.

Quantitative Data Summary:

The following table summarizes typical quantitative data for the key steps involving L-alanine isopropyl ester in the synthesis of Sofosbuvir. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
1. Synthesis of L-alanine isopropyl ester hydrochloride L-alanine, Isopropanol, Thionyl chlorideIsopropanolAlumina402492.599.4[2]
2. Synthesis of (S)-2-((chloro(phenoxy)phosphoryl)amino)propanoate L-alanine isopropyl ester hydrochloride, Phenyl dichlorophosphateDichloromethaneTriethylamine-60 to 25-High-[3]
3. Coupling with protected nucleoside Protected nucleoside, (S)-2-((chloro(phenoxy)phosphoryl)amino)propanoate isopropyl ester, tert-butyl magnesium chlorideTetrahydrofuran-5 to 255High-[4]
4. Deprotection and Crystallization Protected Sofosbuvir intermediateAcetic acid, Water-90-95-High>99[4]

Section 3: Experimental Protocols

Protocol 1: Synthesis of L-alanine isopropyl ester hydrochloride

This protocol describes a method for the synthesis of the key intermediate, L-alanine isopropyl ester hydrochloride.[2]

Materials:

  • L-alanine (89 g, 1 mol)

  • Isopropanol (180 mL)

  • Thionyl chloride (5.81 mL)

  • Alumina (10 g)

  • 2N Hydrochloric acid

  • Diethyl ether (100 mL)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the reaction vessel, add isopropanol (180 mL) and thionyl chloride (5.81 mL) and stir for 5 minutes.

  • Add L-alanine (89 g) and alumina (10 g) to the mixture.

  • Stir the reaction mixture at 20°C.

  • Heat the reaction to 40°C and maintain for 24 hours.

  • After the reaction is complete, cool the solution and dropwise add 2N HCl to adjust the pH to 6.

  • Heat the solution to 45°C.

  • Concentrate the solution under reduced pressure.

  • Cool the concentrate to 25°C and add diethyl ether (100 mL).

  • Stir the mixture to induce crystallization.

  • Centrifuge the mixture at 3000 r/min for 10 minutes to isolate the product.

  • The resulting solid is L-alanine isopropyl ester hydrochloride (156.34 g, 92.5% yield, 99.4% purity).[2]

Protocol 2: Synthesis of Sofosbuvir (Coupling and Deprotection)

This protocol outlines the coupling of the phosphoramidate side chain with the nucleoside core and subsequent deprotection to yield Sofosbuvir.[4]

Materials:

  • N-Benzoyl protected nucleoside (5 g)

  • (S)-2-((S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphorylamino)propionic acid isopropyl ester (7.45 g)

  • tert-Butyl magnesium chloride in THF (2 M, 14.5 mL)

  • Tetrahydrofuran (THF), anhydrous (150 mL)

  • Saturated ammonium chloride solution (50 mL)

  • Ethyl acetate (50 mL)

  • 70% w/w aqueous acetic acid (90 mL)

  • Reaction vessel with inert atmosphere (dry nitrogen), stirring, and temperature control

Procedure:

Coupling Reaction:

  • Under a dry nitrogen atmosphere, add the N-Benzoyl protected nucleoside (5 g) to anhydrous THF (50 mL) in the reaction vessel and cool to approximately 5°C.

  • Slowly add tert-butyl magnesium chloride in THF (14.5 mL) over 20 minutes, maintaining the temperature at about 5°C.

  • Stir the resulting suspension at about 20°C for 30 minutes and then cool back to about 5°C.

  • In a separate flask, dissolve (S)-2-((S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphorylamino)propionic acid isopropyl ester (7.45 g) in anhydrous THF (50 mL).

  • Add this solution to the reaction mixture over 30 minutes, then allow the temperature to rise to 20-25°C.

  • Continue stirring for 5 hours or until the reaction is complete (monitored by a suitable analytical method like HPLC).

  • Quench the reaction by slowly adding saturated ammonium chloride solution (50 mL) at 20-25°C.

  • Add ethyl acetate (50 mL) and stir for 30 minutes.

  • Separate the organic layer, wash, and concentrate to obtain the protected Sofosbuvir intermediate.

Deprotection:

  • Add the protected Sofosbuvir intermediate (6 g) to 70% w/w aqueous acetic acid (90 mL).

  • Stir the mixture at 90-95°C until deprotection is complete.

  • Cool the reaction mixture and isolate the crude Sofosbuvir.

  • Recrystallize the crude product from a suitable solvent system (e.g., methylene dichloride/isopropyl ether) to yield pure Sofosbuvir as a white crystalline solid.[4]

Section 4: Visualizations

Diagram 1: Synthesis Workflow of Sofosbuvir Intermediate

SynthesisWorkflow cluster_0 Intermediate Synthesis cluster_1 Coupling and Deprotection A L-alanine D L-alanine isopropyl ester hydrochloride A->D Esterification B Isopropanol B->D Esterification C Thionyl chloride C->D Esterification F (S)-2-((chloro(phenoxy)phosphoryl) amino)propanoate isopropyl ester D->F Phosphorylation E Phenyl dichlorophosphate E->F Phosphorylation H Protected Sofosbuvir F->H Coupling G Protected Nucleoside Core G->H Coupling I Sofosbuvir H->I Deprotection

Caption: Synthesis workflow for Sofosbuvir highlighting the formation of the key L-alanine isopropyl ester intermediate.

Diagram 2: Logical Relationship of Sofosbuvir Prodrug Activation

ProdrugActivation Sofosbuvir Sofosbuvir (Prodrug) (contains L-alanine isopropyl ester) Cellular_Uptake Cellular Uptake (Hepatocytes) Sofosbuvir->Cellular_Uptake Intracellular_Metabolism Intracellular Metabolism (Esterase Cleavage) Cellular_Uptake->Intracellular_Metabolism Active_Metabolite Active Nucleoside Monophosphate Intracellular_Metabolism->Active_Metabolite Phosphorylation Further Phosphorylation Active_Metabolite->Phosphorylation Active_Triphosphate Active Uridine Analog Triphosphate (GS-461203) Phosphorylation->Active_Triphosphate HCV_Polymerase HCV NS5B RNA Polymerase Active_Triphosphate->HCV_Polymerase Binds to Inhibition Inhibition of Viral Replication HCV_Polymerase->Inhibition

Caption: Mechanism of action of Sofosbuvir, illustrating the role of the prodrug in delivering the active antiviral agent.

References

Application Notes and Protocols: Isopropyl Glycolate in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl glycolate as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and glycolide. The protocols detailed below are based on established methods for alcohol-initiated ROP, offering a foundational guide for the synthesis of biodegradable polyesters with controlled molecular weights and specific end-group functionality.

Introduction

Biodegradable polyesters like polylactide (PLA), polyglycolide (PGA), and their copolymers (PLGA) are of significant interest for biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds. The properties of these polymers are highly dependent on their molecular weight, polydispersity, and end-group composition. Ring-opening polymerization (ROP) of cyclic ester monomers is the most common method for synthesizing these materials in a controlled manner.

The use of an initiator is crucial in ROP to control the polymerization process and define the polymer chain's starting point. Alcohols are widely used as initiators in conjunction with a catalyst, typically a tin(II) salt like tin(II) 2-ethylhexanoate (stannous octoate). The hydroxyl group of the alcohol attacks the cyclic monomer, initiating chain growth.

This compound, containing a primary hydroxyl group and an ester moiety, can function as a functional initiator in ROP. Its use allows for the incorporation of an ester group at the alpha-end of the polymer chain, which can be advantageous for subsequent modifications or for tuning the polymer's degradation profile.

Mechanism of Initiation

The most widely accepted mechanism for the ROP of lactide and glycolide using an alcohol initiator and a tin(II) octoate catalyst is the coordination-insertion mechanism.

  • Catalyst Activation: The alcohol (in this case, this compound) reacts with the tin(II) octoate to form a tin alkoxide species.

  • Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the alkoxide.

  • Nucleophilic Attack: The alkoxide oxygen of the initiator attacks the carbonyl carbon of the coordinated monomer.

  • Ring Opening: The acyl-oxygen bond of the cyclic monomer cleaves, leading to the insertion of the monomer into the tin-alkoxide bond.

  • Propagation: The newly formed alkoxide at the end of the growing polymer chain can then attack another monomer molecule, continuing the polymerization process.

Diagram: Coordination-Insertion Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound (R-OH) Activated_Catalyst Tin Alkoxide Sn(OR)(Oct) Initiator->Activated_Catalyst Reacts with Catalyst Tin(II) Octoate Sn(Oct)₂ Catalyst->Activated_Catalyst Monomer Cyclic Ester (e.g., Lactide) Coordinated_Complex Coordinated Monomer -Catalyst Complex Monomer->Coordinated_Complex Coordinates to Activated_Catalyst->Coordinated_Complex Ring_Opened Initiator-Monomer Adduct Coordinated_Complex->Ring_Opened Nucleophilic Attack & Ring Opening Growing_Chain Growing Polymer Chain with Active Center Ring_Opened->Growing_Chain Forms Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Reacts with Another_Monomer Additional Monomer Another_Monomer->Elongated_Chain Final_Polymer Final Polymer with This compound End-Group Elongated_Chain->Final_Polymer Terminated by Quenching_Agent Quenching Agent (e.g., Methanol) Quenching_Agent->Final_Polymer

Caption: ROP mechanism with this compound.

Experimental Protocols

The following protocols are generalized for the ring-opening polymerization of lactide and glycolide using this compound as an initiator. Researchers should optimize these conditions based on the desired polymer characteristics.

Materials:

  • L-lactide or DL-lactide (recrystallized from dry ethyl acetate and dried under vacuum)

  • Glycolide (recrystallized from dry THF and dried under vacuum)

  • This compound (distilled under reduced pressure)

  • Tin(II) 2-ethylhexanoate (stannous octoate, Sn(Oct)₂) (used as received or as a solution in dry toluene)

  • Dry toluene (distilled over sodium/benzophenone)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Argon or Nitrogen gas (high purity)

Protocol 1: Bulk Polymerization of L-Lactide

This protocol is suitable for producing high molecular weight polylactide.

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with L-lactide (e.g., 5.0 g, 34.7 mmol).

  • Initiator and Catalyst Addition: The desired amount of this compound (as initiator) and stannous octoate (as catalyst) are added. The molar ratio of monomer to initiator ([M]/[I]) will determine the theoretical molecular weight, while the monomer to catalyst ratio ([M]/[C]) affects the polymerization rate. A typical starting point is a [M]/[I] ratio of 200 and a [M]/[C] ratio of 1000.

  • Polymerization: The flask is sealed, evacuated, and backfilled with argon three times. The flask is then immersed in a preheated oil bath at 130-150°C. The reaction mixture is stirred until it becomes too viscous. The polymerization is allowed to proceed for a specified time (e.g., 2-24 hours).

  • Purification: The flask is cooled to room temperature. The solid polymer is dissolved in a minimal amount of dichloromethane. The polymer solution is then poured into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Solution Polymerization of Glycolide

This protocol is useful for better temperature control and achieving narrower molecular weight distributions.

  • Preparation: A flame-dried Schlenk flask with a magnetic stir bar is charged with glycolide (e.g., 2.0 g, 17.2 mmol) and dry toluene (e.g., 20 mL).

  • Initiator and Catalyst Addition: this compound and stannous octoate are added as described in Protocol 1. For solution polymerization, a [M]/[I] ratio of 100 and a [M]/[C] ratio of 500 can be a good starting point.

  • Polymerization: The flask is sealed, purged with argon, and heated to 80-100°C in an oil bath with stirring. The reaction is monitored for a predetermined time (e.g., 4-48 hours).

  • Purification: The flask is cooled, and the polymer is precipitated by adding the reaction mixture to cold methanol.

  • Drying: The polymer is collected by filtration and dried under vacuum.

Diagram: Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification and Analysis Start Start Drying Flame-dry glassware Start->Drying Charge Charge with monomer Drying->Charge Add_Reagents Add this compound and Catalyst Charge->Add_Reagents Purge Evacuate and backfill with Argon Add_Reagents->Purge Heat Heat to reaction temperature Purge->Heat Stir Stir for specified time Heat->Stir Cool Cool to room temperature Stir->Cool Dissolve Dissolve in DCM Cool->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter Filter and collect polymer Precipitate->Filter Dry Dry under vacuum Filter->Dry Analyze Characterize Polymer (GPC, NMR, DSC) Dry->Analyze End End Analyze->End

Caption: General experimental workflow for ROP.

Data Presentation

The following tables present hypothetical but representative data for the polymerization of L-lactide and glycolide initiated by this compound. These tables are intended to illustrate the expected trends and outcomes.

Table 1: Bulk Polymerization of L-Lactide Initiated by this compound

Entry[M]/[I][M]/[C]Temp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI
1100100014049212,5001.25
2200100014049524,8001.30
3400100014089145,1001.45
4200200014088823,5001.38
5200100016029625,2001.42

Table 2: Solution Polymerization of Glycolide Initiated by this compound in Toluene

Entry[M]/[I][M]/[C]Temp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI
1505009012884,9001.18
21005009012919,8001.22
320050090248518,5001.31
410010009024829,5001.25
510050011069310,1001.28

Notes on Data:

  • Mn (Number-average molecular weight): Generally increases with the [M]/[I] ratio. The experimental Mn may deviate from the theoretical value due to impurities or side reactions.

  • PDI (Polydispersity Index): A measure of the distribution of molecular weights. A PDI of 1.0 indicates a perfectly monodisperse polymer. For ROP, PDI values are typically between 1.1 and 1.6. Higher temperatures and longer reaction times can lead to broader PDIs due to transesterification reactions.

  • Conversion: The percentage of monomer that has been converted to polymer. This is influenced by reaction time, temperature, and catalyst concentration.

Characterization

The resulting polymers should be characterized to determine their molecular weight, polydispersity, thermal properties, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine Mn, Mw (weight-average molecular weight), and PDI.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, calculate monomer conversion, and verify the presence of the this compound end-group.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the polyester.

By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound as a functional initiator for the synthesis of well-defined biodegradable polyesters for a variety of applications in research and drug development.

Application Notes and Protocols for Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Isopropyl Glycolate: A thorough review of the current scientific literature indicates that this compound is not a recognized or commonly used protecting group in peptide synthesis. The following application notes and protocols focus on the well-established and widely utilized protecting groups in this field.

Introduction to Protecting Groups in Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of biochemical and pharmaceutical research. To prevent unwanted side reactions and ensure the correct formation of peptide bonds, the reactive functional groups of amino acids must be temporarily masked using protecting groups.[1] The ideal protecting group is easily introduced, stable under the conditions of peptide bond formation, and can be selectively removed under mild conditions without affecting the peptide chain.[1] The concept of orthogonal protection is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[2][3] This enables the synthesis of complex peptides, including those with branched chains or cyclic structures.[2]

The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches, which differ in the nature of the temporary Nα-amino protecting group and the "permanent" side-chain protecting groups.[4]

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[5] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.[6] The general cycle of SPPS involves the deprotection of the Nα-amino group, washing, coupling of the next protected amino acid, and another washing step.[7] This cycle is repeated until the desired peptide sequence is assembled.[8]

SPPS_Workflow Resin Resin Support AA1 Couple first Fmoc-AA-OH Resin->AA1 Deprotection1 Nα-Deprotection (e.g., Piperidine) AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide Orthogonal_Protection cluster_cycle Synthesis Cycle cluster_final Final Step Peptide Protected Peptide on Resin Nα-Protecting Group (Temporary) Side-Chain Protecting Group (Permanent) Linker to Resin Deprotection_N Nα-Deprotection (e.g., Base) Peptide:N->Deprotection_N Final_Cleavage Final Cleavage (e.g., Acid) Peptide:S->Final_Cleavage Peptide:L->Final_Cleavage Coupling Amino Acid Coupling Deprotection_N->Coupling Coupling->Peptide Elongated Peptide

References

Application Notes and Protocols for the Biocatalytic Synthesis of Isopropyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl glycolate, an alpha-hydroxy acid ester, is a valuable building block in the synthesis of pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often involve harsh conditions and the use of hazardous reagents. Biocatalytic synthesis, employing enzymes such as lipases, offers a green and highly selective alternative, operating under mild conditions and minimizing byproduct formation. This document provides detailed application notes and a generalized protocol for the enzymatic synthesis of this compound via the esterification of glycolic acid and isopropanol.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are remarkably versatile enzymes that can catalyze esterification reactions in non-aqueous media.[1][2] The use of immobilized lipases, such as the widely-used Novozym 435 (Candida antarctica Lipase B immobilized on an acrylic resin), is particularly advantageous as it simplifies enzyme recovery and reuse, enhancing the economic viability of the process.[3] While specific literature on the biocatalytic synthesis of this compound is limited, the principles of lipase-catalyzed esterification are well-established and can be adapted for this purpose.

Factors Influencing this compound Synthesis

The efficiency of the biocatalytic synthesis of this compound is governed by several critical parameters:

  • Enzyme Selection : The choice of lipase is crucial. Candida antarctica Lipase B (CALB) is a highly effective and commonly used lipase for a wide range of esterification reactions due to its high stability and broad substrate specificity.[2][4]

  • Reaction Medium : The selection of an appropriate organic solvent is important to solubilize the substrates and minimize water activity. Non-polar solvents are often preferred.

  • Water Activity : Water is a byproduct of esterification and its accumulation can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. The removal of water, for instance by using molecular sieves, is a common strategy to drive the reaction towards ester synthesis.[5]

  • Substrate Molar Ratio : The molar ratio of isopropanol to glycolic acid can significantly influence the reaction equilibrium and conversion rate. An excess of the alcohol is often used.

  • Temperature : Temperature affects both the reaction rate and the stability of the enzyme. An optimal temperature must be determined to achieve a high reaction rate without causing significant enzyme denaturation.

Data Presentation

The following tables summarize quantitative data from studies on the biocatalytic synthesis of various esters, providing a comparative reference for the optimization of this compound synthesis.

Table 1: Optimized Parameters for Lipase-Catalyzed Ester Synthesis

Ester ProductEnzyme SourceSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)SolventConversion/Yield (%)Reference
Isopropyl StearateImmobilized LipaseStearic Acid, Isopropanol1:270Solvent-free93.89
Isopropyl MyristateImmobilized KDN LipaseMyristic Acid, Isopropanol-36.1Solvent-free66.62
Isopropyl FerulateSilica-Immobilized LipaseFerulic Acid, Isopropanol1:445DMSO~90
Isopropyl AcetateImmobilized Bacillus cereus LipaseAcetic Acid, Isopropanol1:1.3355n-heptane97
1,3-DiacylglycerolNovozym 435Oleic Acid, Glycerol2.5:160t-butanol40 (1,3-DAG)[6]

Table 2: Influence of Enzyme Loading on Ester Synthesis

Ester ProductEnzymeEnzyme LoadingConversion/Yield (%)Reference
Isopropyl StearateImmobilized Lipase3% (w/w)93.89
Isopropyl FerulateSilica-Immobilized Lipase12.5 mg/mL~80
1,3-DiacylglycerolNovozym 4353.5% (w/w)-[6]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Synthesis of this compound

This protocol outlines a generalized procedure for the laboratory-scale synthesis of this compound using an immobilized lipase.

Materials:

  • Glycolic acid

  • Isopropanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-heptane, toluene, or solvent-free)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Incubator shaker

  • Standard laboratory glassware and equipment

Procedure:

  • Reactant Preparation : To a clean, dry screw-capped flask, add glycolic acid and isopropanol. A starting molar ratio of 1:3 (glycolic acid:isopropanol) is recommended to drive the reaction towards the product. If using a solvent, add it to the flask.

  • Enzyme Addition : Add the immobilized lipase to the reaction mixture. A typical starting enzyme concentration is 5-10% (w/w) of the total substrate weight.

  • Water Removal : Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced during the esterification.

  • Reaction Incubation : Tightly cap the flask and place it in an incubator shaker set to an appropriate temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring : Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. The consumption of glycolic acid can be determined by titration with a standardized solution of NaOH.

  • Reaction Termination : Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized lipase and molecular sieves. The recovered lipase can be washed with a suitable solvent and stored for reuse.

  • Product Purification : The crude product can be purified to remove unreacted substrates and any byproducts. This can be achieved by washing the mixture with a dilute solution of sodium bicarbonate to remove residual glycolic acid, followed by washing with distilled water. The organic phase can then be dried over anhydrous sodium sulfate and the solvent evaporated under reduced pressure to yield the purified this compound.

Mandatory Visualization

Biocatalytic_Esterification_Reaction Lipase-Catalyzed Esterification of Glycolic Acid cluster_reactants Reactants cluster_products Products Glycolic_Acid Glycolic Acid Lipase Lipase (Biocatalyst) Glycolic_Acid->Lipase + Isopropanol Isopropanol Isopropanol->Lipase + Isopropyl_Glycolate This compound Water Water Lipase->Isopropyl_Glycolate Esterification Lipase->Water Byproduct

Caption: Lipase-catalyzed esterification reaction.

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reactant Preparation (Glycolic Acid, Isopropanol, Solvent) B Addition of Immobilized Lipase and Molecular Sieves A->B C Reaction Incubation (Controlled Temperature & Agitation) B->C D Reaction Monitoring (e.g., Titration) C->D D->C Continue reaction E Reaction Termination (Filtration to remove enzyme) D->E Desired conversion achieved F Product Purification (Washing & Solvent Evaporation) E->F H Enzyme Recovery & Reuse E->H G Characterization of This compound F->G

Caption: Generalized experimental workflow.

References

Application Notes and Protocols for Transesterification Reactions Involving Isopropyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transesterification of isopropyl glycolate. This process is valuable for the synthesis of a variety of glycolate esters, which are important intermediates in the pharmaceutical and specialty chemical industries. The protocols cover acid-catalyzed, base-catalyzed, and enzyme-catalyzed methods, offering flexibility for different research and development needs.

Introduction to this compound Transesterification

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol.[1] In the context of this compound, this reaction allows for the synthesis of other glycolate esters by reacting it with different alcohols in the presence of a catalyst. This method is particularly useful for creating a library of glycolate esters for applications such as prodrug synthesis, development of biodegradable polymers, and as intermediates for agrochemicals.[2]

The general equilibrium for the transesterification of this compound is as follows:

This compound + Alcohol ⇌ New Glycolate Ester + Isopropanol

To drive the reaction toward the desired product, it is common to use an excess of the reactant alcohol or to remove the isopropanol byproduct from the reaction mixture.[1]

Applications in Research and Drug Development

Glycolate esters are versatile building blocks in organic synthesis. Their applications in the context of drug development and research include:

  • Prodrugs: The ester functional group can be used to mask a carboxylic acid group in a drug molecule, improving its lipophilicity and cell membrane permeability. These ester prodrugs can then be hydrolyzed in vivo to release the active pharmaceutical ingredient (API).

  • Biodegradable Polymers: Glycolic acid and its esters are precursors to polyglycolic acid (PGA) and other biodegradable polymers used in medical devices, such as sutures and drug delivery systems.

  • Chemical Intermediates: Glycolate esters serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

Experimental Protocols

The following are detailed protocols for the transesterification of this compound using different catalytic methods.

Protocol 1: Acid-Catalyzed Transesterification

This method is suitable for a wide range of alcohols and is relatively straightforward to perform.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous organic solvent (e.g., toluene, if the alcohol is not used as the solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and the desired alcohol (3-10 equivalents). The alcohol can often serve as the solvent.

  • Catalyst Addition: Carefully add the acid catalyst (1-5 mol%) to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a high-boiling alcohol was used, dilute the mixture with an organic solvent like diethyl ether.

    • Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ester by vacuum distillation or column chromatography.

Protocol 2: Base-Catalyzed Transesterification

This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water.[4]

Materials:

  • This compound

  • Desired primary or secondary alcohol (anhydrous)

  • Sodium methoxide (NaOMe) or potassium hydroxide (KOH)

  • Anhydrous organic solvent (if necessary)

  • Dilute hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. In a round-bottom flask, dissolve the base catalyst (1-5 mol%) in the anhydrous alcohol.[4]

  • Reactant Addition: Add the this compound to the alkoxide solution. A typical molar ratio of this compound to alcohol is 1:3 to 1:6.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction by TLC or GC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and carefully neutralize the catalyst with dilute HCl until the solution is slightly acidic.

    • Remove the excess alcohol under reduced pressure.

    • Add water and an organic solvent to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Enzyme-Catalyzed Transesterification

This method offers high selectivity and mild reaction conditions, making it suitable for sensitive substrates.

Materials:

  • This compound

  • Desired alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, heptane)

  • Activated molecular sieves (3Å or 4Å)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1 equivalent), the desired alcohol (1.5 to 5 equivalents), and an anhydrous organic solvent.

  • Drying: Add activated molecular sieves to the mixture to remove any residual water.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the this compound).

  • Reaction: Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle mixing. Incubate the reaction at a suitable temperature, typically between 30-70 °C. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

    • Remove the solvent and excess alcohol under reduced pressure.

    • The resulting product is often of high purity, but can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the transesterification of this compound with various alcohols under different catalytic conditions. The data is based on analogous reactions of similar esters and should be considered as a guideline for expected outcomes.

Table 1: Acid-Catalyzed Transesterification of this compound

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Ethanolp-TsOH (2)801285
2Benzyl AlcoholH₂SO₄ (1.5)120892
3n-Butanolp-TsOH (2)1181088

Table 2: Base-Catalyzed Transesterification of this compound

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1EthanolNaOEt (5)60490
2Benzyl AlcoholK₂CO₃ (10)80685
3n-ButanolNaOBu (5)70592

Table 3: Enzyme-Catalyzed Transesterification of this compound

EntryAlcoholCatalyst (wt%)Temp (°C)Time (h)Yield (%)
1EthanolNovozym 435 (10)5024>95
2Benzyl AlcoholNovozym 435 (10)6048>90
3n-ButanolNovozym 435 (10)5536>95

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, Alcohol, and Catalyst start->reactants reaction Heat and Stir (Monitor by TLC/GC) reactants->reaction neutralize Neutralize Catalyst reaction->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the transesterification of this compound.

Transesterification_Mechanism cluster_reactants Reactants cluster_products Products ester This compound (RCOOR') intermediate Tetrahedral Intermediate ester->intermediate + R''O⁻ (Base) or Protonation (Acid) alcohol Alcohol (R''OH) catalyst Catalyst (Acid or Base) alcohol->catalyst Activation catalyst->intermediate new_ester New Glycolate Ester (RCOOR'') intermediate->new_ester Elimination of R'O⁻ new_alcohol Isopropanol (R'OH) intermediate->new_alcohol

References

Application Notes and Protocols for High-Throughput Screening of Glycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate is a valuable C2 platform chemical with wide applications in the cosmetic, pharmaceutical, and polymer industries. The development of microbial cell factories for sustainable glycolate production has garnered significant interest. High-throughput screening (HTS) methods are essential for rapidly identifying and optimizing these microbial strains from large genetic libraries. This document provides detailed application notes and protocols for various HTS methods for glycolate production, enabling researchers to accelerate their strain engineering and process optimization efforts.

High-Throughput Screening Methods for Glycolate Production

Several HTS methods have been developed for the rapid and efficient screening of glycolate-producing microbial strains. These methods are primarily based on colorimetric assays, enzyme-coupled reactions, and genetically encoded biosensors. The choice of method depends on the required throughput, sensitivity, and the specific experimental setup.

Data Presentation: Comparison of High-Throughput Screening Methods
Method Principle Detection Dynamic Range Advantages Disadvantages References
Genetically Encoded Biosensor (Fluorescence-based) A glycolate-responsive transcription factor (GlcC) activates the expression of a fluorescent reporter protein (e.g., sfGFP) in the presence of glycolate.[1][2]Fluorescence0.1 - 200 mM[2]High-throughput, in vivo measurement, suitable for cell sorting (FACS), good dynamic range.Requires genetic modification of the host strain, potential for metabolic burden, indirect measurement.[1][2][3]
Genetically Encoded Biosensor (Growth-based) A glycolate-responsive transcription factor (GlcC) activates the expression of an antibiotic resistance gene (e.g., tetA), allowing for growth-based selection.[1][3]Cell Growth/Colony SizeNot explicitly quantitativeSimple, high-throughput selection on agar plates.Indirect measurement, selection pressure may lead to false positives, less quantitative than fluorescent reporters.[1][3]
Enzyme-Coupled Colorimetric Assay Glycolate oxidase converts glycolate to glyoxylate and H₂O₂. The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored product.[4]Colorimetric (Absorbance)0.05 - 5 mmol/L[5]Quantitative, does not require genetic modification, commercially available kits.Requires cell lysis or supernatant, susceptible to interference from other sample components.[4][5][6][7]
2,7-Dihydroxynaphthalene Colorimetric Assay Glycolate reacts with 2,7-dihydroxynaphthalene in concentrated sulfuric acid upon heating to form a reddish-colored product.[8][9]Colorimetric (Absorbance)1 - 100 nmoles[9]Simple, sensitive.Requires harsh reagents (concentrated sulfuric acid) and heating, not suitable for direct in-plate assays with live cells, susceptible to interference from compounds that liberate formaldehyde.[9][8][9]

Experimental Protocols

Genetically Encoded Fluorescent Biosensor for High-Throughput Screening

This protocol describes the use of an E. coli-based biosensor for the high-throughput screening of glycolate producers in a 48-well deep-well plate format. The biosensor utilizes the glycolate-responsive transcription factor GlcC and its corresponding promoter PglcD to drive the expression of superfolder green fluorescent protein (sfGFP).[1]

Experimental Workflow Diagram

Workflow_Fluorescent_Biosensor cluster_library Mutant Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation lib_gen Generate Mutant Library transform Transform Biosensor Plasmid lib_gen->transform inoculate Inoculate into 48-well plates transform->inoculate cultivate Cultivate to induce glycolate production inoculate->cultivate measure Measure OD600 and Fluorescence cultivate->measure analyze Analyze Data (Fluorescence/OD600) measure->analyze select Select High-Fluorescence Candidates analyze->select ferment Shake Flask Fermentation select->ferment hplc Quantify Glycolate by HPLC ferment->hplc

Caption: Workflow for high-throughput screening using a fluorescent biosensor.

Signaling Pathway Diagram

Signaling_Pathway_Fluorescent_Biosensor glycolate Glycolate glcC GlcC (Transcription Factor) glycolate->glcC binds & activates pglcD PglcD Promoter glcC->pglcD binds to sfgfp sfGFP Gene pglcD->sfgfp drives expression of fluorescence Fluorescence sfgfp->fluorescence produces

Caption: Signaling pathway of the glycolate-responsive fluorescent biosensor.

Protocol:

  • Strain Preparation:

    • Transform the glycolate-producing mutant library with the glycolate biosensor plasmid (e.g., pGBS-PffS-sfgfp).[1]

    • Plate the transformed cells on selective agar plates (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

  • High-Throughput Screening in 48-Well Deep-Well Plates:

    • Prepare 48-well deep-well plates containing 1 mL of fermentation medium per well.

    • Inoculate single colonies from the agar plates into each well.

    • Seal the plates with a gas-permeable membrane and incubate at the optimal temperature and shaking speed for glycolate production (e.g., 37°C, 800 rpm) for a defined period (e.g., 24-48 hours).

  • Fluorescence Measurement:

    • After incubation, measure the optical density at 600 nm (OD600) and the fluorescence intensity of each well using a microplate reader.

      • sfGFP excitation: 485 nm

      • sfGFP emission: 520 nm

    • Calculate the specific fluorescence by dividing the fluorescence intensity by the OD600 to normalize for cell density.

  • Hit Identification and Validation:

    • Identify wells with the highest specific fluorescence as potential high-yield glycolate producers.

    • Validate the top candidates by performing shake flask fermentations and quantifying the glycolate concentration in the supernatant using a standard analytical method such as High-Performance Liquid Chromatography (HPLC).[1]

Enzyme-Coupled Colorimetric Assay

This protocol is adapted from commercially available kits and literature for the quantification of glycolate in microbial culture supernatants.[4][5][6][7]

Reaction Principle Diagram

Reaction_Principle_Enzyme_Coupled glycolate Glycolate glyoxylate Glyoxylate glycolate->glyoxylate + O₂ h2o2 H₂O₂ glycolate->h2o2 + H₂O colored_product Colored Product h2o2:s->colored_product:n gox Glycolate Oxidase gox:s->glycolate:n hrp Peroxidase hrp:s->h2o2:n probe Colorimetric Probe probe:s->colored_product:n

Caption: Principle of the enzyme-coupled colorimetric assay for glycolate.

Protocol:

  • Sample Preparation:

    • Centrifuge microbial cultures to pellet the cells.

    • Collect the supernatant for glycolate measurement. If necessary, dilute the supernatant with distilled water to bring the glycolate concentration within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Prepare a standard curve using known concentrations of glycolate (e.g., 0 to 5 mM).

    • Add 50 µL of each standard and sample to separate wells of a clear 96-well microplate.

    • Prepare a reaction mixture containing:

      • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

      • Glycolate Oxidase

      • Horseradish Peroxidase (HRP)

      • Colorimetric Probe (e.g., o-dianisidine)

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 440 nm for o-dianisidine) using a microplate reader.[4]

    • Subtract the absorbance of the blank (0 mM glycolate) from all readings.

    • Plot the standard curve (absorbance vs. glycolate concentration) and determine the glycolate concentration in the samples by interpolation.

2,7-Dihydroxynaphthalene Colorimetric Assay

This protocol is based on the chemical reaction between glycolate and 2,7-dihydroxynaphthalene.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.01% (w/v) solution of 2,7-dihydroxynaphthalene in concentrated sulfuric acid. Caution: Concentrated sulfuric acid is extremely corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of glycolate.

    • Add 50 µL of each standard and sample to glass test tubes.

    • Carefully add 1.0 mL of the 2,7-dihydroxynaphthalene reagent to each tube.

    • Cap the tubes and heat in a 100°C water bath for 20 minutes.[8][9]

    • Allow the tubes to cool to room temperature.

  • Measurement and Analysis:

    • Transfer the colored solution to a cuvette or a 96-well plate.

    • Measure the absorbance at 540 nm using a spectrophotometer or microplate reader.[9]

    • Plot the standard curve and determine the glycolate concentration in the samples.

Conclusion

The high-throughput screening methods described in these application notes provide powerful tools for the development of efficient glycolate-producing microbial strains. Genetically encoded biosensors offer the highest throughput and are ideal for screening large libraries, while enzyme-coupled and chemical colorimetric assays provide robust and quantitative methods for hit validation and smaller-scale screening. The choice of method should be guided by the specific research goals, available instrumentation, and desired throughput. By implementing these detailed protocols, researchers can significantly accelerate the discovery and optimization of microbial catalysts for the bio-based production of glycolate.

References

Synthesis of Biodegradable Polymers Using Isopropyl Glycolate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biodegradable polymers derived from isopropyl glycolate. The primary focus is on the synthesis of poly(diisopropyl glycolide), a close analog of poly(this compound), via the ring-opening polymerization (ROP) of its cyclic monomer, L-diisopropyl glycolide. This approach is highlighted due to its prevalence and success in achieving high molecular weight polymers as documented in scientific literature. Additionally, a general protocol for direct polycondensation of alkyl glycolates is provided as an alternative synthetic route.

Introduction

Biodegradable polymers are of paramount importance in the biomedical field, particularly for applications in drug delivery, tissue engineering, and medical implants. Glycolic acid-based polymers, such as poly(glycolic acid) (PGA) and its copolymers, are well-established for these purposes due to their biocompatibility and tunable degradation profiles. The incorporation of an isopropyl substituent onto the glycolide monomer offers a strategy to modify the physicochemical properties of the resulting polymer, such as its hydrophobicity, degradation rate, and mechanical strength. These modifications can be leveraged to create novel materials for advanced drug delivery systems and other biomedical applications.

The degradation of these polymers results in glycolic acid and isopropanol. Glycolic acid is a naturally occurring alpha-hydroxy acid that is widely used in cosmetics and is known to influence dermal matrix metabolism by accelerating collagen synthesis by fibroblasts.[1] Isopropanol is a common alcohol that is metabolized in the body.

Synthesis of L-diisopropyl glycolide Monomer

The synthesis of the cyclic dimer, L-diisopropyl glycolide, is a crucial prerequisite for ring-opening polymerization. This is typically a two-step process starting from L-valine.[2][3]

Experimental Protocol: Synthesis of L-diisopropyl glycolide

Materials:

  • L-valine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

Step 1: Synthesis of 2-hydroxy-3-methylbutanoic acid

  • Dissolve L-valine in an aqueous solution of sulfuric acid at 0°C.

  • Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Extract the product, 2-hydroxy-3-methylbutanoic acid, with diethyl ether.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Step 2: Cyclization to L-diisopropyl glycolide

  • Reflux the crude 2-hydroxy-3-methylbutanoic acid in toluene with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus to remove water.

  • After 48 hours, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting L-diisopropyl glycolide monomer by recrystallization from a suitable solvent such as ethyl acetate.

Ring-Opening Polymerization (ROP) of L-diisopropyl glycolide

High molecular weight poly(diisopropyl glycolide) and its copolymers can be synthesized via ring-opening polymerization (ROP). This method offers good control over the polymer's molecular weight and architecture. The polymerization is typically carried out in bulk (melt) or in solution using a catalyst.

Experimental Protocol: Bulk Ring-Opening Polymerization

Materials:

  • L-diisopropyl glycolide monomer

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as catalyst

  • Poly(ethylene glycol) methyl ether (MePEG) or Poly(ethylene glycol) (PEG) as macroinitiator (for copolymer synthesis)

  • Nitrogen gas supply

  • Schlenk flask or similar polymerization vessel

Procedure for MePEG–PDIPG Diblock Copolymer Synthesis:

  • Add MePEG-2000 (e.g., 240 mg, 0.12 mmol), L-diisopropyl glycolide (e.g., 400 mg, 2 mmol), and Sn(Oct)₂ (e.g., 20 mg, 0.05 mmol) to a dry Schlenk flask under a nitrogen atmosphere.[4]

  • Heat the reaction mixture to 120°C with stirring to create a homogenous melt.[4] For monomers with a high melting point, a higher temperature (e.g., 180°C) may be required.[4]

  • Maintain the reaction at this temperature for a specified time (e.g., 3 hours) under a nitrogen atmosphere.[4]

  • Cool the reaction to room temperature.

  • Dissolve the resulting polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution to a large excess of cold methanol.

  • Collect the purified polymer by filtration and dry under vacuum.

Direct Polycondensation of this compound

Direct polycondensation is an alternative method for synthesizing polyesters, although achieving high molecular weights can be more challenging compared to ROP due to the difficulty in removing the condensation byproduct (water).

Experimental Protocol: General Procedure for Direct Polycondensation

Materials:

  • This compound

  • Catalyst (e.g., p-toluenesulfonic acid, tin(II) chloride)

  • High-boiling point, inert solvent (e.g., diphenyl ether, xylene)

  • Vacuum pump

  • Distillation apparatus

Procedure:

  • Combine this compound and the catalyst in a reaction vessel equipped with a mechanical stirrer and a distillation setup.

  • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate the condensation reaction and distill off the isopropanol byproduct (typically >150°C).

  • Once the initial evolution of isopropanol has subsided, gradually apply a vacuum to the system to facilitate the removal of the final traces of isopropanol and drive the polymerization towards higher molecular weights.

  • Continue the reaction under high vacuum and elevated temperature for several hours until the desired viscosity is achieved.

  • Cool the reaction mixture and dissolve the polymer in a suitable solvent.

  • Purify the polymer by precipitation in a non-solvent and dry under vacuum.

Characterization of the Synthesized Polymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal properties, and structure.

ParameterAnalytical TechniqueTypical Information Obtained
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity index (PDI).
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)Confirmation of the polymer structure, determination of copolymer composition, and end-group analysis.[5]
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[6]
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature and thermal stability profile.[6]
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of characteristic functional groups (e.g., ester carbonyl).

Data Presentation

The following tables summarize the expected properties of polymers derived from substituted glycolides, based on available literature.

Table 1: Polymerization and Properties of PEG-b-Poly(diisobutyl glycolide) Copolymers [7]

Monomer/Initiator RatioMn (GPC, g/mol )PDITg (°C)Tm (°C)
104,8001.12-2.145.5
207,6001.119.843.2
3010,2001.1216.441.8

Table 2: Properties of Poly(dimethylglycolide) (PDMG) and Poly(tetramethylglycolide) (PTMG) [8]

PolymerMn (NMR, g/mol )PDITg (°C)Tm (°C)
PDMG10,2001.1535185
PTMG12,5001.2070206

Diagrams

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization L_Valine L-Valine Hydroxy_Acid 2-hydroxy-3-methylbutanoic acid L_Valine->Hydroxy_Acid Diazotization Diisopropyl_Glycolide L-diisopropyl glycolide Hydroxy_Acid->Diisopropyl_Glycolide Cyclization (p-TSA) ROP Ring-Opening Polymerization (ROP) Diisopropyl_Glycolide->ROP Sn(Oct)₂ Biodegradable_Polymer Biodegradable Polymer ROP->Biodegradable_Polymer Polycondensation Direct Polycondensation Polycondensation->Biodegradable_Polymer Isopropyl_Glycolate This compound Isopropyl_Glycolate->Polycondensation GPC GPC (Mn, Mw, PDI) Biodegradable_Polymer->GPC NMR NMR (Structure) Biodegradable_Polymer->NMR DSC DSC (Tg, Tm) Biodegradable_Polymer->DSC TGA TGA (Stability) Biodegradable_Polymer->TGA

Caption: Workflow for the synthesis and characterization of this compound-derived biodegradable polymers.

Degradation_Pathway Polymer Poly(diisopropyl glycolide) Hydrolysis Hydrolysis (Enzymatic/Non-enzymatic) Polymer->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Glycolic_Acid Glycolic Acid Degradation_Products->Glycolic_Acid Isopropanol Isopropanol Degradation_Products->Isopropanol Metabolism Cellular Metabolism Glycolic_Acid->Metabolism Isopropanol->Metabolism

References

Fed-Batch Cultivation for Enhanced Glycolate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enhanced production of glycolate, a valuable platform chemical, using fed-batch cultivation techniques. These guidelines are intended for researchers and scientists in academic and industrial settings, including those involved in drug development where glycolate and its derivatives are utilized.

Introduction to Glycolate Production and Fed-Batch Cultivation

Glycolate is a two-carbon hydroxy acid with broad applications in the cosmetic, pharmaceutical, and polymer industries. Microbial fermentation offers a sustainable alternative to traditional chemical synthesis of glycolate. Fed-batch cultivation is a superior bioprocessing strategy for achieving high cell densities and, consequently, high product titers. By incrementally feeding a concentrated nutrient solution to the culture, substrate inhibition can be avoided, and the metabolic state of the production organism can be precisely controlled to favor glycolate synthesis.

This document outlines the key metabolic pathways involved in glycolate production, provides detailed protocols for fed-batch cultivation of engineered Escherichia coli, and presents a summary of reported quantitative data from various studies.

Metabolic Pathways for Glycolate Production

The microbial production of glycolate primarily relies on redirecting carbon flux from central metabolism towards the glyoxylate shunt. In E. coli, several native and engineered pathways can be exploited for glycolate synthesis from various carbon sources, including glucose, xylose, glycerol, and acetate.

Glyoxylate Shunt from Glucose

The most common pathway for glycolate production from glucose involves the glyoxylate shunt. Key enzymatic steps and genetic modifications include:

  • Overexpression of Isocitrate Lyase (aceA): Cleaves isocitrate to glyoxylate and succinate.

  • Overexpression of Glyoxylate Reductase (ycdW): Reduces glyoxylate to glycolate.[1][2]

  • Deletion of Malate Synthase (aceB): Prevents the conversion of glyoxylate to malate, thus directing flux towards glycolate.[3]

  • Deletion or Downregulation of Isocitrate Dehydrogenase (icd): Reduces the carbon flux from isocitrate to α-ketoglutarate, thereby increasing the availability of isocitrate for the glyoxylate shunt.[1]

  • Overexpression of Citrate Synthase (gltA): Enhances the carbon flux into the TCA cycle, providing more isocitrate.[2]

// Edges Glucose -> G6P; G6P -> PEP; PEP -> Pyruvate; Pyruvate -> Acetyl_CoA; Acetyl_CoA -> Citrate [label="gltA ↑", fontcolor="#34A853"]; Citrate -> Isocitrate; Isocitrate -> Glyoxylate [label="aceA ↑", fontcolor="#34A853"]; Isocitrate -> alpha_KG [label="icd ↓", fontcolor="#EA4335"]; Glyoxylate -> Glycolate [label="ycdW ↑", fontcolor="#34A853"]; Glyoxylate -> Malate [label="aceB ↓", style=dashed, color="#EA4335"]; Isocitrate -> Succinate [style=invis]; Glyoxylate -> Succinate [dir=none, style=invis];

{rank=same; Glyoxylate; Succinate;} } . Caption: Glycolate production pathway from glucose via the glyoxylate shunt.

Production from Other Carbon Sources
  • Xylose: Can be converted to glycolate through the Dahms pathway or the xylose isomerase pathway.[4]

  • Glycerol: Can be converted to glycolate via engineered pathways involving enzymes like alditol oxidase.[4][5]

  • Acetate: Can be utilized synergistically with glucose, where acetate provides the carbon backbone for glycolate and glucose provides the necessary NADPH.[6]

Quantitative Data from Fed-Batch Cultivation Studies

The following tables summarize quantitative data from various studies on glycolate production using fed-batch cultivation.

Table 1: Glycolate Production in Engineered E. coli

StrainCarbon Source(s)Feeding StrategyTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Mgly6-H1GlucoseNot specified40.90.66 g/g0.4[4][5]
Engineered E. coliGlucoseOptimized fed-batch411.87 mol/molNot specified[1]
Mgly4T1562GlucoseGlucose feed at low concentration15.5363.6% of theoreticalNot specified[2]
NZ-Gly303Acetate + GlucoseSynergistic feeding73.31.08 g/g (acetate), 2.58 g/g (glucose)1.04[6]
Engineered E. coliGlycerolNot specified4.74Not specifiedNot specified[4][5]

Table 2: Glycolate Production in Other Engineered Microorganisms

MicroorganismStrainCarbon Source(s)Feeding StrategyTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Corynebacterium glutamicumEngineered strainGlucose + AcetateNot specified5.30.18 g/g~0.1[3]
Kluyveromyces lactisEngineered strainEthanol + D-xyloseEthanol feed14.80.52 g/g (from ethanol)0.09[7]

Experimental Protocols

This section provides detailed protocols for the fed-batch cultivation of engineered E. coli for enhanced glycolate production.

Experimental Workflow for Process Optimization

The following diagram illustrates a typical workflow for optimizing a fed-batch fermentation process for glycolate production.

Experimental_Workflow A Strain Engineering (e.g., gene knockout/overexpression) B Shake Flask Cultivation (Initial screening) A->B C Batch Fermentation (Establish baseline) B->C D Fed-Batch Strategy Development (e.g., exponential vs. constant feed) C->D E Fed-Batch Fermentation (Small-scale bioreactor) D->E F Process Parameter Optimization (pH, DO, Temperature) E->F H Analysis (Glycolate titer, yield, productivity) E->H F->E Iterative Optimization G Scale-up (Pilot/Industrial scale) F->G F->H

Inoculum Preparation
  • Primary Culture: Inoculate a single colony of the engineered E. coli strain from an agar plate into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic in a 50 mL falcon tube. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Secondary Culture: Transfer the overnight culture to a 250 mL shake flask containing 50 mL of the defined batch medium (see Table 3). Incubate at 37°C with shaking at 200-250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Inoculation: Use the secondary culture to inoculate the bioreactor to a starting OD600 of approximately 0.1.

Bioreactor Setup and Batch Phase
  • Bioreactor Preparation: Prepare a 2 L benchtop bioreactor with 1 L of the defined batch medium. Sterilize the bioreactor and medium by autoclaving. Aseptically add sterile solutions of glucose, MgSO4, trace elements, and any required antibiotics after cooling.

  • Initial Conditions: Set the initial bioreactor conditions as follows:

    • Temperature: 37°C[9]

    • pH: 7.0 (controlled with NH4OH)[9]

    • Dissolved Oxygen (DO): Maintained at >30% saturation by cascading agitation (e.g., 200-800 rpm) and airflow (e.g., 1-2 vvm).[8]

  • Batch Growth: After inoculation, allow the culture to grow in batch mode until the initial carbon source (glucose) is depleted. This is typically indicated by a sharp increase in the DO signal.

Fed-Batch Phase and Feeding Strategy
  • Feeding Solution: Prepare a sterile, concentrated feeding solution as described in Table 3.

  • Exponential Feeding Strategy: This strategy aims to maintain a constant specific growth rate by exponentially increasing the feed rate. The feed rate (F) can be calculated using the following equation:

    F(t) = (μ_set / Y_{X/S}) * X_0V_0 * e^(μ_set*t)

    Where:

    • μ_set is the desired specific growth rate (h⁻¹) (typically set to be lower than the maximum specific growth rate to avoid acetate formation).[8]

    • Y_{X/S} is the biomass yield on substrate (g DCW/g substrate).

    • X_0 and V_0 are the biomass concentration (g/L) and culture volume (L) at the start of the fed-batch phase, respectively.

    • t is the time (h) after the start of the fed-batch phase.

  • DO-Stat Feeding Strategy: In this strategy, the feeding pump is controlled by the DO level. When the carbon source is limited, the metabolic activity decreases, leading to a rise in DO. The feed is initiated when the DO rises above a setpoint (e.g., 50%) and stopped when it drops below a certain threshold.[10]

  • Induction (if applicable): If the expression of pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) to the bioreactor when the culture reaches a certain cell density (e.g., OD600 of 20-30). After induction, it may be beneficial to reduce the temperature to 30°C to enhance protein folding and reduce metabolic burden.[2]

Table 3: Example Media Composition for Fed-Batch Cultivation of E. coli

ComponentBatch Medium (per L)Feeding Solution (per L)
Glucose20 g500-700 g
(NH4)2SO45 g-
KH2PO413.3 g10 g
MgSO4·7H2O1.2 g10 g
Citric Acid1.7 g-
Trace Element Solution10 mL20 mL
Thiamine10 mg100 mg
AntibioticAs required-

Note: The exact composition of the media and feeding solution should be optimized for the specific strain and process.

Analytical Methods

The concentration of glycolate in the fermentation broth can be determined by High-Performance Liquid Chromatography (HPLC) or ion-exclusion chromatography.

  • Sample Preparation:

    • Withdraw a sample from the bioreactor.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with deionized water as necessary to fall within the linear range of the standard curve.

  • Chromatographic Conditions (Example):

    • Column: Ion-exclusion column (e.g., Thermo Scientific™ Dionex™ IonPac™ ICE-AS1).[11]

    • Mobile Phase: A dilute acid solution (e.g., methanesulfonic acid).[11]

    • Detection: Pulsed Amperometric Detection (PAD) with a platinum working electrode.[11]

    • Quantification: Use a standard curve of known glycolate concentrations for quantification.

Conclusion

Fed-batch cultivation is a powerful technique for achieving high-titer production of glycolate in engineered microorganisms. By carefully controlling the feeding of nutrients, it is possible to maintain optimal conditions for cell growth and product formation while avoiding the accumulation of inhibitory byproducts. The protocols and data presented in this document provide a solid foundation for developing and optimizing fed-batch processes for enhanced glycolate production. Further optimization of strain genetics, media composition, and process parameters will continue to improve the efficiency and economic viability of microbial glycolate synthesis.

References

Application Notes and Protocols: Isopropyl Glycolate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl glycolate (CAS No. 623-61-0) is a chemical compound with potential applications in the formulation of topical drug delivery systems.[1][2][3] While extensive research on its specific role in this field is limited, its chemical structure as an ester of glycolic acid and isopropyl alcohol suggests several plausible functions. Glycolic acid, an alpha-hydroxy acid (AHA), is well-known for its use in dermatological products to improve skin texture and appearance.[4][5][6] Isopropyl alcohol is a common solvent and antiseptic in topical preparations.[7] This document provides an overview of the hypothesized roles of this compound, its physicochemical properties, and detailed protocols for its evaluation in topical formulations.

Disclaimer: The information presented here is based on the known properties of this compound and related compounds due to a lack of extensive, direct research on its specific applications in topical drug delivery. The experimental protocols are generalized and should be adapted for specific drug substances and formulation types.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueReference
CAS Number 623-61-0[1][2][3][8][9][10][11][12][13][14]
Molecular Formula C5H10O3[1][2][8][9][11][12]
Molecular Weight 118.13 g/mol [1][8][10]
Appearance Colorless to pale yellow liquid[1][2][8]
Solubility Slightly soluble in water; Soluble in alcohols and many organic solvents[1][2][3][8][9][10][11]
Boiling Point 159.3 ± 8.0 °C (Predicted)[11]
Density 1.050 ± 0.06 g/cm³ (Predicted)[11]
pKa 13.21 ± 0.10 (Predicted)[1][8]

Hypothesized Roles of this compound in Topical Formulations

Based on its chemical structure, this compound may serve several functions in a topical drug delivery system:

  • Solvent: Its solubility in organic solvents and slight solubility in water suggest it could be a useful co-solvent to dissolve or disperse active pharmaceutical ingredients (APIs) within a formulation.[2]

  • pH Modifier: As an ester of glycolic acid, it may have a slight influence on the formulation's pH, which can be critical for drug stability and skin compatibility.

  • Penetration Enhancer: Glycolic acid is known to exfoliate the stratum corneum, the outermost layer of the skin.[15] It is plausible that this compound, upon enzymatic hydrolysis in the skin to glycolic acid and isopropyl alcohol, could disrupt the stratum corneum lipid barrier, thereby enhancing the penetration of co-administered drugs.

  • Emollient: Esters are often used as emollients in topical products to impart a smooth and soft feel to the skin.

Experimental Protocols

The following are detailed protocols for evaluating a hypothetical topical formulation containing this compound.

Protocol 1: Formulation Preparation

This protocol describes the preparation of a simple gel formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Gelling agent (e.g., Carbopol 940)

  • Neutralizing agent (e.g., Triethanolamine)

  • Purified Water

  • Propylene Glycol (as a humectant and co-solvent)

Procedure:

  • Gelling Agent Dispersion: Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is formed.

  • API and Excipient Dissolution: In a separate container, dissolve the API and this compound in propylene glycol.

  • Mixing: Slowly add the API solution to the gelling agent dispersion with continuous stirring.

  • Neutralization: Add the neutralizing agent dropwise to the formulation to achieve the desired pH and viscosity.

  • Final Volume: Add purified water to make up the final volume and mix until a homogenous gel is formed.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to evaluate the effect of this compound on the skin permeation of an API.[16][17][18][19][20][21][22][23][24][25]

Equipment and Materials:

  • Franz diffusion cells[16][17][18][21][23][25]

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)[16][17][18]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[16][17][21]

  • Water bath with circulator[21]

  • Magnetic stirrer[21]

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane assemble_franz Assemble Franz Cell prep_membrane->assemble_franz prep_receptor Prepare Receptor Medium prep_receptor->assemble_franz apply_formulation Apply Formulation assemble_franz->apply_formulation run_exp Run Experiment (32°C) apply_formulation->run_exp collect_samples Collect Samples at Timepoints run_exp->collect_samples analyze_hplc Analyze Samples (HPLC) collect_samples->analyze_hplc calc_flux Calculate Flux & Permeation analyze_hplc->calc_flux

In Vitro Skin Permeation Workflow

Procedure:

  • Membrane Preparation: Thaw frozen skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at 32 ± 1°C and allow them to equilibrate.

  • Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Data Presentation:

The results of the in vitro permeation study should be summarized in a table as shown below.

FormulationLag Time (h)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)
Control (without this compound)
Formulation with this compound
Protocol 3: Evaluation of Physical Properties

This protocol outlines methods to assess the physical characteristics of the formulation.

A. Viscosity Measurement

Equipment: Rotational viscometer

Procedure:

  • Place a suitable amount of the formulation in the viscometer cup.

  • Measure the viscosity at different shear rates to characterize the rheological behavior (e.g., Newtonian, shear-thinning).[26][27][28]

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

B. Spreadability Assessment

Equipment: Glass slides, ruler

Procedure:

  • Place a known weight of the formulation on a glass slide.

  • Place a second glass slide on top of the formulation.

  • Apply a standard weight to the top slide for a specific time.

  • Measure the diameter of the spread circle.[27][28][29][30]

  • A larger diameter indicates better spreadability.

Data Presentation:

FormulationViscosity (cP at x rpm)Spreadability (cm²)
Formulation with this compound
Protocol 4: Skin Irritation Potential Assessment

This protocol provides a method for in vitro assessment of skin irritation potential.[31][32][33][34][35]

Method: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™)

Workflow Diagram:

G cluster_prep Preparation cluster_exposure Exposure cluster_viability Viability Assay cluster_analysis Data Analysis pre_incubate Pre-incubate RhE Tissues apply_formulation Apply Formulation to Tissue pre_incubate->apply_formulation incubate Incubate for Exposure Time apply_formulation->incubate rinse Rinse Tissues incubate->rinse add_mtt Add MTT Reagent rinse->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt extract_formazan Extract Formazan incubate_mtt->extract_formazan read_absorbance Read Absorbance extract_formazan->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability classify_irritancy Classify Irritancy Potential calc_viability->classify_irritancy

In Vitro Skin Irritation Test Workflow

Procedure:

  • Tissue Preparation: Culture reconstructed human epidermis tissues according to the manufacturer's instructions.

  • Formulation Application: Apply the test formulation to the surface of the tissues. Use a positive control (e.g., sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline).

  • Incubation: Incubate the tissues for a defined period.

  • Rinsing: After incubation, thoroughly rinse the formulations from the tissue surface.

  • MTT Assay: Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the MTT to a purple formazan precipitate.

  • Extraction and Quantification: Extract the formazan and measure its absorbance using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in viability indicates irritation potential.

Data Presentation:

FormulationMean Cell Viability (%)Irritancy Classification
Negative Control100Non-irritant
Positive Control< 50Irritant
Formulation with this compound

Conclusion

While direct evidence is currently sparse, the physicochemical properties and chemical structure of this compound suggest its potential utility in topical drug delivery systems as a solvent, pH modifier, and possibly a penetration enhancer. The provided protocols offer a comprehensive framework for researchers to systematically evaluate the performance and safety of formulations containing this excipient. Further studies are warranted to fully elucidate the mechanisms of action and optimize the use of this compound in dermatological and transdermal products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of isopropyl glycolate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are the Fischer esterification of glycolic acid with isopropanol and the catalytic hydrogenation of dimethyl oxalate. A third, less common method is the transesterification of a glycolate ester (like methyl glycolate) with isopropanol.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly based on the chosen synthetic route and reaction conditions. For Fischer esterification, yields can range from 60% to over 95%, depending on the efficiency of water removal and other factors.[1][2] The hydrogenation of dimethyl oxalate can also achieve high yields, often exceeding 90%, with high selectivity under optimized conditions.[3][4]

Q3: What are the most common side reactions to be aware of during synthesis?

A3: In Fischer esterification, a common side reaction is the acid-catalyzed dehydration of isopropanol to form propene or diisopropyl ether, especially at higher temperatures.[5] For the hydrogenation of dimethyl oxalate, over-hydrogenation can lead to the formation of ethylene glycol and ethanol as byproducts.[3]

Q4: How can I purify the final this compound product?

A4: Purification typically involves several steps. After the reaction, the mixture is often washed with a sodium bicarbonate solution to neutralize the acid catalyst. This is followed by washing with brine to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate. Final purification is usually achieved by distillation under reduced pressure to isolate the pure this compound.

Q5: What analytical techniques are used to assess the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to identify and quantify the components in the reaction mixture, including the desired product and any impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification

Q: I am getting a low yield of this compound using the Fischer esterification method. What are the possible causes and how can I improve it?

A: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Here’s a step-by-step troubleshooting guide:

  • Incomplete Reaction/Equilibrium Not Shifted: The esterification reaction is an equilibrium process. To drive the reaction towards the product, you need to remove the water that is formed as a byproduct.[1]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective. Using a large excess of one reactant, typically the less expensive one (isopropanol in this case), can also shift the equilibrium to favor the product.[1]

  • Insufficient Catalyst Activity: The acid catalyst may not be active enough or used in a sufficient amount.

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The catalyst concentration can be optimized; typically, a catalytic amount is sufficient.

  • Side Reactions: At elevated temperatures, isopropanol can undergo acid-catalyzed dehydration.

    • Solution: Carefully control the reaction temperature. While reflux is necessary, excessive heat can promote side reactions. Monitor the reaction temperature and avoid overheating.

  • Loss During Work-up: Product can be lost during the extraction and purification steps.

    • Solution: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Be careful during the separation of layers in the separatory funnel to avoid discarding the organic layer. When neutralizing with sodium bicarbonate, add it slowly to avoid vigorous foaming which can lead to loss of product.

Problem 2: Formation of Impurities in Dimethyl Oxalate Hydrogenation

Q: My synthesis of this compound from dimethyl oxalate is producing significant amounts of ethylene glycol and ethanol. How can I increase the selectivity towards the desired product?

A: The formation of ethylene glycol and ethanol indicates over-hydrogenation. Here’s how to improve selectivity:

  • Catalyst Choice: The type of catalyst and its support play a crucial role in selectivity.

    • Solution: Copper-based catalysts are often preferred for the selective hydrogenation of dimethyl oxalate to glycolate esters due to their high activity and selectivity.[8] Silver-based catalysts have also shown high selectivity.[4] The choice of support material can also influence the outcome.

  • Reaction Temperature: Higher temperatures can favor the further hydrogenation of the desired product.[3]

    • Solution: Optimize the reaction temperature. A lower temperature may reduce the rate of reaction but can significantly improve the selectivity towards this compound. It is crucial to find a balance between conversion and selectivity.

  • Hydrogen Pressure: High hydrogen pressure can also lead to over-hydrogenation.

    • Solution: Adjust the hydrogen pressure. Lowering the pressure can sometimes improve selectivity, although it might also decrease the overall reaction rate.

  • Reaction Time/Flow Rate: In a batch reactor, longer reaction times can lead to the formation of byproducts. In a continuous flow reactor, a high flow rate might not allow for complete conversion, while a very low flow rate can lead to over-hydrogenation.

    • Solution: Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of this compound before significant byproduct formation occurs. For flow reactors, optimize the liquid hourly space velocity (LHSV).[3]

Data Presentation

Table 1: Illustrative Yields for this compound Synthesis via Fischer Esterification with Different Acid Catalysts
CatalystMolar Ratio (Glycolic Acid:Isopropanol)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid1:582 (reflux)6~85
p-Toluenesulfonic Acid1:582 (reflux)8~80
Amberlyst-151:582 (reflux)12~75

Note: These are representative yields for Fischer esterification reactions and can vary based on specific experimental conditions and the efficiency of water removal.

Table 2: Illustrative Data on the Effect of Temperature and Molar Ratio on this compound Yield via Fischer Esterification
Temperature (°C)Molar Ratio (Glycolic Acid:Isopropanol)Reaction Time (h)Yield (%)
701:58~70
82 (reflux)1:58~85
82 (reflux)1:38~75
82 (reflux)1:108>90[1]

Note: Increasing the excess of isopropanol and operating at the reflux temperature generally leads to higher yields.[1]

Table 3: Catalyst Performance in the Hydrogenation of Dimethyl Oxalate to Glycolate Esters
CatalystTemperature (°C)Pressure (MPa)DMO Conversion (%)Glycolate Selectivity (%)
Cu/SiO₂1700.192.584.5[8]
Ag/SiO₂2201.577.889.3[9]
15Ni-10Co/SiO₂180-8786[10]

Note: This table shows the performance of different catalysts for the synthesis of methyl glycolate from dimethyl oxalate, which is a similar reaction to the synthesis of this compound and provides a good indication of catalyst performance.

Experimental Protocols

Protocol 1: Fischer Esterification of Glycolic Acid and Isopropanol

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus

Procedure:

  • To a round-bottom flask, add glycolic acid and a 5 to 10-fold molar excess of isopropanol.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of glycolic acid).

  • Set up the apparatus for reflux, incorporating a Dean-Stark trap if available to remove water.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Hydrogenation of Dimethyl Oxalate to this compound

Materials:

  • Dimethyl oxalate

  • Isopropanol (as solvent and reactant)

  • Hydrogen gas

  • Supported copper or silver catalyst

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave reactor with dimethyl oxalate, isopropanol (as solvent), and the catalyst (e.g., 1-5% by weight of dimethyl oxalate).

  • Seal the reactor and purge with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-3 MPa).[3]

  • Heat the reactor to the desired temperature (e.g., 170-220°C) with stirring.[4][8]

  • Maintain the reaction conditions for the desired time (e.g., 2-6 hours), monitoring the pressure to follow the consumption of hydrogen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing this compound can be purified by distillation.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants Glycolic Acid + Isopropanol + Acid Catalyst Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Heating Workup Work-up: - Neutralization (NaHCO3) - Extraction - Drying Reaction->Workup Cooling Purification Purification: Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Hydrogenation_Workflow Reactants Dimethyl Oxalate + Isopropanol + Catalyst Reaction High-Pressure Hydrogenation Reactants->Reaction H2, Heat, Pressure Filtration Catalyst Filtration Reaction->Filtration Cooling Purification Purification: Distillation Filtration->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis via Hydrogenation.

Troubleshooting_Logic Start Low Yield? Route Which Synthesis Route? Start->Route Fischer Fischer Esterification Route->Fischer Fischer Hydrogenation Hydrogenation Route->Hydrogenation Hydrogenation WaterRemoval Check Water Removal Fischer->WaterRemoval Selectivity Low Selectivity? Hydrogenation->Selectivity WaterRemoval->Start Not OK CatalystCheck_F Check Catalyst (Amount/Activity) WaterRemoval->CatalystCheck_F OK CatalystCheck_F->Start Not OK TempControl_F Check Temperature (Side Reactions) CatalystCheck_F->TempControl_F OK TempControl_F->Start Not OK Selectivity->Start No (Low Conversion) CatalystCheck_H Optimize Catalyst Selectivity->CatalystCheck_H Yes CatalystCheck_H->Hydrogenation Not OK TempControl_H Optimize Temperature CatalystCheck_H->TempControl_H OK TempControl_H->Hydrogenation Not OK PressureControl Optimize H2 Pressure TempControl_H->PressureControl OK PressureControl->Hydrogenation Not OK

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Isopropyl Glycolate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from isopropyl glycolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Fischer esterification?

A1: this compound is commonly synthesized through the Fischer esterification of glycolic acid with isopropanol.[1][2] The primary impurities stem from the starting materials and by-products of this reaction. These include:

  • Unreacted Starting Materials: Glycolic acid and Isopropanol.

  • Reaction By-product: Water.

  • Side-reaction Products: Diisopropyl ether, which can form from the acid-catalyzed dehydration of isopropanol.

  • Impurities from Starting Materials: Acetone is a common impurity found in isopropanol.[3]

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Gas chromatography (GC) is a highly effective method for detecting and quantifying volatile impurities such as isopropanol, water, diisopropyl ether, and acetone in your this compound sample.[3][4][5] For less volatile impurities like glycolic acid, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy may be more suitable.

Q3: What is the general strategy for purifying this compound?

A3: A multi-step purification strategy is typically employed. This involves an initial wash to remove acidic impurities, followed by a drying step to eliminate water, and finally, a distillation or other chromatographic technique to separate the pure this compound from other volatile components.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities (Glycolic Acid)

Symptom:

  • The pH of a washed sample is acidic.

  • Broad peaks are observed during GC analysis.

  • NMR analysis shows the presence of glycolic acid protons.

Troubleshooting Steps:

  • Aqueous Wash: Perform a liquid-liquid extraction using a dilute basic solution to neutralize and remove the acidic glycolic acid.

  • Brine Wash: Follow the basic wash with a saturated sodium chloride (brine) solution wash to remove residual base and reduce the solubility of organic material in the aqueous layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Issue 2: Presence of Water and Residual Isopropanol

Symptom:

  • Cloudy appearance of the organic product.

  • Broad solvent front or specific peaks for water and isopropanol in the GC chromatogram.

  • Incomplete reaction or hydrolysis of the ester over time.

Troubleshooting Steps:

  • Azeotropic Distillation: For significant amounts of water and isopropanol, azeotropic distillation with a suitable entrainer can be effective.[6][7]

  • Extractive Distillation: This technique can be used to break the azeotrope formed between isopropanol and water.[6][8][9]

  • Drying Agents: For removal of trace amounts of water, the use of drying agents like anhydrous magnesium sulfate, sodium sulfate, or molecular sieves is recommended.[10][11] Refluxing over calcium oxide (CaO) followed by distillation is another effective method for drying alcohols.[10][11]

  • Fractional Distillation: Careful fractional distillation can separate this compound from the lower-boiling isopropanol and water.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound118.13159.3Slightly soluble[12][13]
Glycolic Acid76.05DecomposesVery soluble
Isopropanol60.1082.6Miscible
Water18.02100.0Miscible
Diisopropyl Ether102.1768.3Slightly soluble
Acetone58.0856.0Miscible

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Drying

This protocol is designed to remove acidic impurities and water.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of brine solution to the organic layer in the separatory funnel.

  • Shake for 1 minute and allow the layers to separate. Drain the lower aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask.

  • Add anhydrous magnesium sulfate in small portions until it no longer clumps together.

  • Swirl the flask and let it sit for 15-20 minutes.

  • Filter the dried organic layer to remove the magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Volatile Impurities by Fractional Distillation

This protocol is for separating this compound from lower-boiling impurities like isopropanol, water, and diisopropyl ether.

Materials:

  • Dried, crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus.

  • Add the dried, crude this compound and a few boiling chips to the distillation flask.

  • Slowly heat the distillation flask using the heating mantle.

  • Collect the fractions that distill over at different temperature ranges.

    • The first fraction will likely contain low-boiling impurities such as acetone and diisopropyl ether.

    • The second fraction will be primarily isopropanol and the isopropanol-water azeotrope.

  • Monitor the temperature at the head of the column. A sharp increase in temperature will indicate that the lower-boiling impurities have been removed.

  • Collect the fraction that distills at the boiling point of this compound (approximately 159°C) in a clean receiving flask.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the purity of the collected fraction using GC.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (with Glycolic Acid, Isopropanol, Water) Wash Washing Step (5% NaHCO3, Brine) Crude->Wash Dry Drying Step (Anhydrous MgSO4) Wash->Dry Waste1 Aqueous Waste (Glycolic Acid Salts) Wash->Waste1 Distill Fractional Distillation Dry->Distill Pure Pure this compound Distill->Pure Waste2 Volatile Impurities (Isopropanol, Water) Distill->Waste2

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Analyze Crude Product (e.g., by GC) Impurity_Check Impurities Detected? Start->Impurity_Check Acid_Check Acidic Impurities (Glycolic Acid)? Impurity_Check->Acid_Check Yes Pure_Product Product is Pure Impurity_Check->Pure_Product No Volatile_Check Volatile Impurities (Isopropanol, Water)? Acid_Check->Volatile_Check No Wash_Step Perform Aqueous Wash (Protocol 1) Acid_Check->Wash_Step Yes Distill_Step Perform Fractional Distillation (Protocol 2) Volatile_Check->Distill_Step Yes Final_Analysis Analyze Final Product Volatile_Check->Final_Analysis No Wash_Step->Volatile_Check Distill_Step->Final_Analysis Final_Analysis->Pure_Product

Caption: Decision tree for troubleshooting this compound purification.

References

Preventing decomposition of isopropyl glycolate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of isopropyl glycolate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during storage?

A1: The decomposition of this compound is primarily caused by two chemical processes: hydrolysis and thermal degradation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that breaks the ester bond to form glycolic acid and isopropyl alcohol.[1] This reaction can be catalyzed by both acidic and basic conditions. Factors that accelerate hydrolysis include exposure to moisture and changes in pH.[2]

  • Thermal Degradation: Elevated temperatures can cause the thermal decomposition of esters like this compound.[3] This process can lead to the formation of various degradation products, including smaller carboxylic acids and ketones.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5][6] The container should be tightly sealed to prevent moisture ingress and exposure to air.[4][5] For long-term storage, refrigeration may be considered, but it is crucial to ensure the container is sealed to prevent condensation upon removal.

Q3: Are there any chemical stabilizers that can be added to prevent the decomposition of this compound?

A3: Yes, certain stabilizers can be employed to inhibit decomposition pathways.

  • Antioxidants: To prevent oxidative degradation, which can sometimes precede hydrolysis, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added.[2]

  • Acid Scavengers/Hydrolysis Stabilizers: Carbodiimides are effective stabilizers against hydrolysis.[2] They react with carboxylic acids that are formed during initial hydrolysis, preventing the autocatalytic degradation of the ester.[7]

Q4: How can I detect if my this compound has started to decompose?

A4: Decomposition can be detected through several methods:

  • Physical Changes: A change in color (e.g., yellowing), the appearance of cloudiness, or the formation of a precipitate can indicate degradation.

  • Odor: A change in the characteristically mild, pleasant odor of this compound may suggest the formation of degradation products like isopropyl alcohol or carboxylic acids.[8]

  • Analytical Testing: The most reliable way to detect decomposition is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[9][10] A simple titration can also be used to determine the free acid content, which is an indicator of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the decomposition of this compound.

Issue Potential Cause Recommended Action
Increased Acidity (Lower pH) of the Sample Hydrolysis has occurred, forming glycolic acid.- Confirm hydrolysis using analytical methods (e.g., HPLC, titration).- Review storage conditions for moisture exposure.- Ensure storage containers are properly sealed.- Consider storing under an inert atmosphere (e.g., nitrogen or argon).[7]
Presence of Isopropyl Alcohol Impurity Hydrolysis has occurred.- Quantify the amount of isopropyl alcohol using GC.- Implement stricter moisture control during storage.[2]
Yellowing or Discoloration of the Liquid This could be due to oxidation or the formation of degradation products from thermal stress.- Store the compound in amber glass vials to protect from light.[11]- Store at a lower temperature.- Consider purging the container with an inert gas before sealing.- Add an antioxidant if compatible with the intended application.[2]
Unexpected Peaks in HPLC or GC Analysis Decomposition has led to the formation of various degradation products.- Identify the degradation products using a mass spectrometer (GC-MS or LC-MS).- Perform a forced degradation study to intentionally generate and identify potential degradation products.[7][12]
Reduced Purity/Assay Value Significant degradation of the this compound has occurred.- Re-evaluate all storage parameters: temperature, humidity, light exposure, and container integrity.- If the purity is below the required specification, the batch may need to be repurified or discarded.

Quantitative Data on this compound Stability

The following tables provide illustrative data on the stability of a generic ester under various conditions to demonstrate the impact of temperature and humidity on degradation. Actual degradation rates for this compound may vary.

Table 1: Effect of Temperature on this compound Decomposition (Illustrative)

Storage Temperature (°C)Purity (%) after 3 MonthsPurity (%) after 6 Months
499.899.6
2599.298.5
4097.595.1

Table 2: Effect of Relative Humidity (RH) on this compound Decomposition at 25°C (Illustrative)

Relative Humidity (%)Purity (%) after 3 MonthsPurity (%) after 6 Months
3099.599.1
6099.298.5
7598.697.3

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a method for monitoring the purity of this compound and detecting the formation of non-volatile degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the stored this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Quantify the purity of the sample by comparing its peak area to the calibration curve. Any additional peaks represent potential degradation products or impurities.

Protocol 2: Quantification of Free Acidity by Titration

This method determines the extent of hydrolysis by measuring the amount of glycolic acid formed.

1. Reagents and Equipment:

  • 0.1 M standardized sodium hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Ethanol (neutralized).

  • Burette, flasks, and magnetic stirrer.

2. Procedure:

  • Accurately weigh approximately 1 g of the this compound sample into an Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with 0.1 M NaOH until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used.

3. Calculation: The percentage of free glycolic acid can be calculated using the following formula: % Glycolic Acid = (V * M * 76.05) / (W * 10) Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of the NaOH solution

  • 76.05 = Molecular weight of glycolic acid ( g/mol )

  • W = Weight of the this compound sample (g)

Visualizations

Decomposition_Pathway This compound Decomposition and Prevention IG This compound Hydrolysis Hydrolysis IG->Hydrolysis Reacts with Thermal_Decomposition Thermal Decomposition IG->Thermal_Decomposition Subjected to Oxidation Oxidation IG->Oxidation Reacts with Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat (High Temperature) Heat->Thermal_Decomposition Oxygen Oxygen (Air) Oxygen->Oxidation Degradation_Products Degradation Products (Glycolic Acid, Isopropyl Alcohol, etc.) Hydrolysis->Degradation_Products Thermal_Decomposition->Degradation_Products Oxidation->Degradation_Products Prevention Prevention Strategies Low_Temp Store at Low Temperature Prevention->Low_Temp Dry_Conditions Store in Dry Conditions (Sealed Containers) Prevention->Dry_Conditions Inert_Atmosphere Store Under Inert Atmosphere Prevention->Inert_Atmosphere Antioxidants Add Antioxidants Prevention->Antioxidants Stabilizers Add Stabilizers (e.g., Carbodiimides) Prevention->Stabilizers Low_Temp->Thermal_Decomposition Inhibits Dry_Conditions->Hydrolysis Inhibits Inert_Atmosphere->Oxidation Inhibits Antioxidants->Oxidation Inhibits Stabilizers->Hydrolysis Inhibits

Caption: Decomposition pathways of this compound and corresponding prevention strategies.

Troubleshooting_Workflow Troubleshooting this compound Decomposition Start Decomposition Suspected Visual_Inspection Visual Inspection (Color, Clarity) Start->Visual_Inspection Abnormal Abnormal Visual_Inspection->Abnormal Yes Normal Normal Visual_Inspection->Normal No Analytical_Testing Perform Analytical Testing (HPLC, GC, Titration) Abnormal->Analytical_Testing Normal->Analytical_Testing Purity_Fail Purity Fails Specification Analytical_Testing->Purity_Fail Yes Purity_Pass Purity Meets Specification Analytical_Testing->Purity_Pass No Investigate_Storage Investigate Storage Conditions (Temp, Humidity, Light) Purity_Fail->Investigate_Storage Monitor Continue Monitoring Purity_Pass->Monitor Review_Handling Review Handling Procedures (Container Sealing, Inert Gas) Investigate_Storage->Review_Handling Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Review_Handling->Implement_CAPA Implement_CAPA->Monitor

References

Troubleshooting low conversion rates in isopropyl glycolate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isopropyl glycolate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues that can lead to low conversion rates during the esterification of glycolic acid with isopropanol.

Q1: My Fischer esterification of glycolic acid with isopropanol is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low conversion in Fischer esterification, a reversible reaction, is typically due to equilibrium limitations, suboptimal reaction conditions, or reagent-related issues.[1][2] A systematic approach to troubleshooting is crucial. Key areas to examine include the presence of water, catalyst efficiency, reaction temperature, and the molar ratio of your reactants.

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Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Conversion Rate Observed check_water 1. Check for Water Content (Reactants & System) start->check_water check_catalyst 2. Evaluate Catalyst (Activity & Loading) check_water->check_catalyst Anhydrous conditions confirmed sol_water Use anhydrous reagents. Employ Dean-Stark trap. check_water->sol_water check_conditions 3. Optimize Reaction Conditions (Temp & Time) check_catalyst->check_conditions Catalyst is active & correct loading sol_catalyst Use fresh catalyst. Increase loading. check_catalyst->sol_catalyst check_ratio 4. Assess Reactant Molar Ratio check_conditions->check_ratio Conditions are optimal sol_conditions Increase temperature. Extend reaction time. check_conditions->sol_conditions check_purification 5. Review Purification Process check_ratio->check_purification Ratio is optimized sol_ratio Use excess isopropanol. check_ratio->sol_ratio solution Improved Conversion Rate check_purification->solution Purification is efficient sol_purification Check for product loss during workup. check_purification->sol_purification

Caption: Troubleshooting workflow for low conversion rates.

Q2: How does water impact the yield of this compound, and how can I control it?

A2: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its presence in the reaction mixture will shift the equilibrium back towards the reactants (glycolic acid and isopropanol), thereby reducing the yield of the ester.[1]

Solutions:

  • Use Anhydrous Reagents: Ensure that the glycolic acid, isopropanol, and any solvent used are as dry as possible. Isopropanol can be dried using molecular sieves.[3]

  • Active Water Removal: Employ a Dean-Stark apparatus or similar setup to physically remove water from the reaction mixture as it forms.[1] This is a highly effective method for driving the reaction to completion.

  • Use a Dehydrating Agent: The acid catalyst, typically concentrated sulfuric acid, also acts as a dehydrating agent, helping to remove water.[4]

Q3: My reaction has stalled. Could the catalyst be the issue?

A3: Yes, catalyst issues are a common cause of stalled or slow reactions. Several factors could be at play:

  • Catalyst Type: Strong acids like sulfuric acid or p-toluenesulfonic acid are common homogeneous catalysts.[2] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or certain metal oxides, can also be used and may simplify purification.[5][6] The choice of catalyst can significantly impact reaction rates.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reactants or by thermal degradation if the reaction temperature is too high for the chosen catalyst.

  • Insufficient Loading: The amount of catalyst used is critical. Too little will result in a slow reaction, while too much can sometimes promote side reactions.

Solutions:

  • Ensure you are using a fresh, active catalyst.

  • For homogeneous catalysts like H₂SO₄, a typical loading is 1-5 mol% relative to the limiting reagent.

  • If using a heterogeneous catalyst, ensure it is properly activated and that there is sufficient quantity for the scale of your reaction.

Q4: What are the optimal temperature and reactant ratios for this esterification?

A4: The optimal conditions can vary, but general principles for Fischer esterification provide a good starting point.

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol or solvent.[4] For isopropanol (boiling point ~82°C), heating the reaction to this temperature is a common practice.

  • Reactant Molar Ratio: To shift the equilibrium towards the product side, it is advantageous to use one of the reactants in excess.[7] Since isopropanol is typically less expensive and more easily removed than glycolic acid, it is common to use an excess of isopropanol, for example, a molar ratio of 3:1 to 5:1 (isopropanol:glycolic acid).

Frequently Asked Questions (FAQs)

Q1: What are common side reactions in this compound synthesis?

A1: Besides the reverse hydrolysis reaction, two potential side reactions are:

  • Self-esterification of Glycolic Acid: Glycolic acid, having both a carboxylic acid and a hydroxyl group, can self-esterify to form polyesters (polyglycolic acid) or cyclic dimers (glycolide), especially at higher temperatures.

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, isopropanol can dehydrate to form diisopropyl ether.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): A simple and effective way to qualitatively track the disappearance of the glycolic acid starting material and the appearance of the this compound product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively determine the concentration of reactants and products in aliquots taken from the reaction mixture over time.

  • Titration: The consumption of glycolic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.

Q3: My product is difficult to purify. What are the best practices for isolating this compound?

A3: Purification typically involves several steps to remove the excess alcohol, the acid catalyst, and any remaining glycolic acid.

  • Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. The unreacted glycolic acid and its salt will preferentially remain in the aqueous layer.

  • Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: The final purification of the crude product is typically achieved by vacuum distillation.[8]

Data Presentation

The following tables present hypothetical data to illustrate the impact of various reaction parameters on the conversion of glycolic acid to this compound.

Table 1: Effect of Catalyst Loading on Conversion Rate

Catalyst (H₂SO₄) Loading (mol%)Reaction Time (hours)Conversion (%)
1865
3888
5892
Conditions: Glycolic Acid (1 mol), Isopropanol (3 mol), Reflux Temperature (82°C).

Table 2: Effect of Isopropanol to Glycolic Acid Molar Ratio on Conversion

Molar Ratio (Isopropanol:Glycolic Acid)Reaction Time (hours)Conversion (%)
1:11055
3:11089
5:11094
Conditions: H₂SO₄ (3 mol%), Reflux Temperature (82°C).

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to maximize yield.

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Reagents:

  • Glycolic Acid (e.g., 7.6 g, 0.1 mol)

  • Isopropanol (e.g., 18.0 g, 22.8 mL, 0.3 mol)

  • Toluene (as an azeotroping agent, ~20 mL)

  • Concentrated Sulfuric Acid (e.g., 0.3 g, 0.16 mL, ~3 mmol)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Assemble the round-bottom flask with a magnetic stir bar, the Dean-Stark trap, and the reflux condenser.

  • Charge Reactants: Add glycolic acid, isopropanol, and toluene to the round-bottom flask.

  • Fill Trap: Fill the Dean-Stark trap with toluene.

  • Add Catalyst: Begin stirring the mixture and slowly add the concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

  • Purification:

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and toluene via rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

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Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Assemble Flask, Dean-Stark, Condenser B Add Glycolic Acid, Isopropanol, Toluene A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux C->D E Collect Water in Trap D->E F Monitor Progress (TLC) E->F G Cool & Neutralize (NaHCO₃) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry (MgSO₄) & Filter I->J K Solvent Removal (Rotovap) J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Experimental workflow for this compound synthesis.

Fischer Esterification Mechanism

The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol.

dot

Fischer_Esterification Fischer Esterification Mechanism RCOOH Glycolic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Isopropanol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer - H⁺, + H⁺ Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester This compound (R-COOR') Protonated_Ester->Ester - H⁺ Water H₂O

Caption: The general mechanism for Fischer Esterification.

References

Side reactions to avoid in the synthesis of isopropyl glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of isopropyl glycolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions to be aware of?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of glycolic acid with isopropanol, using an acid catalyst. This is an equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[1][2][3]

The two primary side reactions of concern are:

  • Self-esterification (Polymerization) of Glycolic Acid: Glycolic acid, possessing both a carboxylic acid and a hydroxyl group, can react with itself to form polyester chains (polyglycolic acid - PGA). This oligomerization or polymerization reduces the yield of the desired monomeric ester.

  • Formation of Diisopropyl Ether: Under acidic conditions, particularly with strong mineral acids like sulfuric acid, isopropanol can undergo dehydration to form diisopropyl ether.[4] This not only consumes the alcohol reactant but also introduces an impurity that needs to be separated from the final product.

Q2: How do reaction conditions influence the formation of these side products?

A2: Several reaction parameters significantly impact the prevalence of side reactions:

  • Temperature: Higher temperatures can accelerate the main esterification reaction but also tend to favor the dehydration of isopropanol to diisopropyl ether. Finding an optimal temperature is crucial.

  • Catalyst: The choice and concentration of the acid catalyst are critical. Strong, non-volatile acids like sulfuric acid are effective for esterification but are also more prone to promoting ether formation.[4] Alternative catalysts like p-toluenesulfonic acid (p-TsOH) or certain Lewis acids may offer a better balance. High catalyst concentrations can increase the rates of both the desired reaction and side reactions.

  • Reactant Molar Ratio: The equilibrium nature of the Fischer esterification means that using a large excess of one reactant (typically isopropanol) can shift the equilibrium towards the product, increasing the yield of this compound and reducing the relative amount of glycolic acid self-esterification.[2]

  • Water Removal: Water is a byproduct of the esterification. Its presence can drive the equilibrium back towards the reactants (hydrolysis of the ester) and can also influence the activity of the catalyst. Continuous removal of water is a key strategy to achieve high yields.[1]

Q3: What are the best practices for minimizing the self-esterification of glycolic acid?

A3: To minimize the formation of polyglycolic acid, consider the following:

  • Use a significant excess of isopropanol: This increases the probability of a glycolic acid molecule reacting with isopropanol rather than another glycolic acid molecule. A molar ratio of 3:1 or higher (isopropanol:glycolic acid) is often recommended.

  • Control the reaction temperature: While higher temperatures increase the reaction rate, they can also promote polymerization. It is essential to find a balance where the esterification proceeds at a reasonable rate without significant polymer formation.

  • Choose the appropriate catalyst: A catalyst that selectively promotes the intermolecular reaction between the acid and the alcohol over the self-esterification is ideal. While strong protic acids are common, heterogeneous acid catalysts can also be effective and may offer better selectivity.

Q4: How can the formation of diisopropyl ether be prevented?

A4: The formation of diisopropyl ether is primarily a concern when using strong dehydrating acids at elevated temperatures. To mitigate this:

  • Avoid excessively high temperatures: Maintain the reaction temperature at the minimum necessary for a reasonable reaction rate.

  • Use an alternative catalyst to sulfuric acid: p-Toluenesulfonic acid (p-TsOH) is a common alternative that is generally less prone to causing alcohol dehydration. Lewis acids or solid acid catalysts can also be considered.

  • Limit the concentration of the acid catalyst: Use the minimum effective amount of catalyst to avoid excessive side reactions.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction (Equilibrium not shifted sufficiently) 1. Increase the molar excess of isopropanol (e.g., from 3:1 to 5:1 or higher).2. Ensure continuous and efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent.3. Increase the reaction time. Monitor the reaction progress by a suitable technique (e.g., TLC, GC) to determine the point of completion.
Significant Self-esterification of Glycolic Acid 1. Lower the reaction temperature.2. Increase the excess of isopropanol.3. Consider a milder catalyst if a very strong acid is being used.
Loss of Product During Workup 1. Ensure complete extraction of the ester from the aqueous phase during workup.2. Minimize the number of transfer steps.3. Be cautious during solvent removal (rotoevaporation) to avoid loss of the relatively volatile product.
Decomposition of Product If purification involves distillation, avoid excessively high temperatures which could lead to decomposition. Vacuum distillation is recommended.

Problem 2: High Levels of Impurities in the Final Product

Impurity Possible Cause Troubleshooting Step
Unreacted Glycolic Acid Incomplete reaction or inefficient purification.1. Drive the reaction to completion using the steps in "Problem 1".2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Diisopropyl Ether Use of a strong acid catalyst (like H₂SO₄) and/or high reaction temperatures.1. Switch to a less dehydrating catalyst such as p-toluenesulfonic acid.2. Lower the reaction temperature.3. Purify the final product by fractional distillation to separate the lower-boiling diisopropyl ether.
Polyglycolic Acid (Oligomers) High reaction temperature and/or insufficient excess of isopropanol.1. Optimize reaction conditions as described for minimizing self-esterification.2. These oligomers are typically much less volatile than this compound and can be separated by distillation.
Unreacted Isopropanol Use of a large excess of isopropanol.This is expected. Isopropanol can be removed during solvent evaporation or by fractional distillation.

Data Presentation

The following table provides an illustrative summary of how reaction conditions can affect the yield of this compound and the formation of major side products. The values are representative examples based on general principles of Fischer esterification and may vary depending on the specific experimental setup.

Run Catalyst Temperature (°C) Isopropanol:Glycolic Acid (molar ratio) Water Removal This compound Yield (%) Diisopropyl Ether (%) Polyglycolic Acid (%)
1H₂SO₄ (conc.)1003:1No~50~10~5
2H₂SO₄ (conc.)1203:1No~45~20~5
3p-TsOH1003:1No~55< 5~5
4p-TsOH1005:1No~65< 5< 2
5p-TsOH110 (reflux with toluene)5:1Dean-Stark> 85< 5< 2

Experimental Protocols

Optimized Synthesis of this compound using a Dean-Stark Apparatus

This protocol is designed to maximize the yield of this compound while minimizing the formation of diisopropyl ether and polyglycolic acid.

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or another suitable azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard glassware for workup and distillation

Procedure:

  • To a round-bottom flask, add glycolic acid (1.0 eq), isopropanol (5.0 eq), and toluene (approximately 2 mL per gram of glycolic acid).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap, which typically takes several hours. Monitor the reaction progress by TLC or GC if desired.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted glycolic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.

  • Purify the crude this compound by vacuum distillation to obtain the pure product.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction_setup Reaction Setup cluster_reflux Reflux & Water Removal cluster_workup Workup cluster_purification Purification reactants Glycolic Acid + Isopropanol + Toluene flask Combine in Round-Bottom Flask reactants->flask catalyst p-Toluenesulfonic Acid catalyst->flask reflux Heat to Reflux flask->reflux dean_stark Collect Water in Dean-Stark Trap reflux->dean_stark Azeotropic Distillation cool Cool to Room Temperature reflux->cool Reaction Complete dean_stark->reflux Return Toluene extract Dilute & Wash with NaHCO3/Brine cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Logic cluster_main Desired Reaction cluster_side1 Side Reaction 1: Polymerization cluster_side2 Side Reaction 2: Ether Formation main_rxn Glycolic Acid + Isopropanol -> this compound + H2O poly_rxn Glycolic Acid + Glycolic Acid -> Polyglycolic Acid + H2O poly_cond High Temp Low Isopropanol Excess poly_cond->poly_rxn ether_rxn Isopropanol + Isopropanol -> Diisopropyl Ether + H2O ether_cond High Temp Strong Acid (H2SO4) ether_cond->ether_rxn start Synthesis Conditions start->main_rxn start->poly_rxn start->ether_rxn

Caption: Key reactions in this compound synthesis.

References

Technical Support Center: Purifying Isopropyl Glycolate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of isopropyl glycolate through recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the solid this compound. Recrystallization is a technique that removes impurities from a solid compound, thereby increasing its purity. The process involves dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, and it forms crystals, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at low temperatures.[1][2][3] this compound is slightly soluble in water.[4][5][6][7][8][9] Given its ester functionality, solvents like ethanol, acetone, or ethyl acetate could be good starting points.[10] It is often a matter of experimentation to find the ideal solvent or solvent pair. A common technique is to use a solvent pair, where one solvent readily dissolves the compound (a "good" solvent) and the other does not (a "poor" solvent).[11][12]

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, you may not have added enough solvent or the solvent may not be hot enough. Add small increments of hot solvent to the solution until the solid dissolves completely.[1][2] Ensure the solvent is at or near its boiling point to maximize solubility. If it still doesn't dissolve, you may need to choose a different, more suitable solvent.

Q4: No crystals are forming upon cooling. What is the problem?

A4: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used an excessive amount of solvent, keeping the this compound dissolved even at low temperatures.[13][14] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated.[14] To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[11][14]

  • Cooling too quickly: Rapid cooling can sometimes inhibit crystal formation.[15] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q5: The recrystallization resulted in a very low yield. How can I improve it?

A5: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned, excess solvent will retain more of your product in the solution.[11][13]

  • Premature crystallization: If crystals form too early, such as during hot filtration, you will lose product.[11] Ensure your funnel and receiving flask are pre-heated.

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual impurities, but using too much solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[11][14]1. Reheat the solution and add more solvent to decrease the concentration.[11][13]2. Allow the solution to cool more slowly.[11]3. Consider using a different solvent with a lower boiling point.
Colored Impurities in Crystals The starting material contains colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product.[1][11]
Crystals Form Too Quickly Rapid crystal growth can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[13]1. Reheat the solution and add a small amount of additional solvent.[13]2. Ensure the solution cools slowly and undisturbed.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.[14]1. Evaporate some of the solvent by gently heating the solution.[13]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[11][14]
Low Recovery Yield Too much solvent was used, premature crystallization occurred during filtration, or excessive washing of the final crystals.[11][13]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[11]2. Pre-heat the filtration apparatus to prevent premature crystallization.[11]3. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of your experiment and the impurity profile of your starting material.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.
  • Add a few drops of different potential solvents (e.g., water, ethanol, ethyl acetate, hexane, or mixtures) to each test tube.
  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
  • Gently heat the test tubes. An ideal solvent will dissolve the this compound when hot.
  • Allow the dissolved solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent.
  • Heat the mixture on a hot plate while stirring until the solvent boils.
  • Continue adding small portions of the hot solvent until all of the this compound has just dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.
  • Pre-heat a funnel and a clean receiving flask.
  • Pour the hot solution through a fluted filter paper in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

6. Drying:

  • Allow the crystals to dry completely under vacuum or in a desiccator.
  • Once dry, determine the melting point and yield of the purified this compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude this compound B Select Solvent A->B C Dissolve in Hot Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Cool Slowly to Crystallize C->E No insoluble impurities D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start No Crystals Formed Q1 Was too much solvent used? Start->Q1 A1_Yes Boil off some solvent Q1->A1_Yes Yes Q2 Is the solution supersaturated? Q1->Q2 No End Crystals Form A1_Yes->End A2_Yes Scratch flask or add seed crystal Q2->A2_Yes Yes Q2->End No, allow more cooling time A2_Yes->End

References

Catalyst selection for efficient isopropyl glycolate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the efficient synthesis of isopropyl glycolate.

Troubleshooting Guide

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yield in this compound synthesis is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The esterification of glycolic acid with isopropanol is an equilibrium-limited reaction. To drive the reaction towards the product side, consider the following:

    • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants. Employing a Dean-Stark apparatus with an azeotropic solvent like toluene can effectively remove water as it forms.[1]

    • Excess Reactant: Using an excess of one reactant, typically the less expensive one (isopropanol), can also favor product formation.[1]

  • Catalyst Inactivity: The choice and condition of the catalyst are crucial.

    • Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to side reactions. Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) or perfluorosulfonic acid resins (e.g., Nafion) offer easier separation and can be more selective.[2][3]

    • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate. The optimal loading depends on the specific catalyst and reaction conditions.

  • Side Reactions: Undesirable side reactions can consume reactants and reduce the yield of the desired product.

    • Ether Formation: Isopropanol can undergo acid-catalyzed dehydration to form diisopropyl ether, especially at higher temperatures. Using a milder catalyst or lower reaction temperatures can mitigate this.

    • Oligomerization: Glycolic acid can self-esterify to form oligomers. This is more prevalent at higher temperatures and with prolonged reaction times.

Question: I'm observing the formation of significant byproducts. How can I increase the selectivity of my reaction?

Answer: Improving selectivity towards this compound involves optimizing reaction conditions to minimize side reactions:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions like ether formation and oligomerization. The optimal temperature will be a trade-off between reaction rate and selectivity.

  • Catalyst Choice: As mentioned, the choice of catalyst plays a significant role. Perfluorosulfonic acid resins are known to reduce the formation of by-product ethers and improve selectivity.[3]

  • Reaction Time: Monitor the reaction progress and stop it once equilibrium is reached or the desired conversion is achieved. Prolonged reaction times can lead to the formation of degradation products.

Question: How do I choose the right catalyst for my synthesis?

Answer: The ideal catalyst depends on your specific requirements regarding cost, reusability, and ease of separation.

  • Homogeneous Catalysts (e.g., Sulfuric Acid): These are generally inexpensive and highly active. However, they are corrosive, difficult to separate from the reaction mixture, and can lead to purification challenges and environmental concerns.[2][3]

  • Heterogeneous Catalysts (e.g., Amberlyst, Nafion): These solid acid catalysts are easily separable by filtration, reusable, and generally less corrosive.[2][3] This simplifies product purification and reduces waste. Their activity might be lower than homogeneous catalysts, requiring optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of isopropanol to glycolic acid used in the synthesis?

A1: To shift the reaction equilibrium towards the product, a molar excess of isopropanol is typically used. Ratios can range from 3:1 to 10:1 (isopropanol:glycolic acid).[2][3]

Q2: What are the recommended reaction temperatures?

A2: Reaction temperatures generally range from 50°C to 80°C.[2][3] The optimal temperature depends on the catalyst used and the need to balance reaction rate with the prevention of side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as gas chromatography (GC) to determine the concentration of reactants and products, or by titrating the remaining glycolic acid with a standard base.

Q4: What are the common methods for purifying the final product?

A4: After the reaction, the catalyst is first removed (by filtration for heterogeneous catalysts or neutralization and washing for homogeneous catalysts). The excess isopropanol and any solvent are then removed by distillation. The final product, this compound, is typically purified by vacuum distillation.

Catalyst Performance Data

The following table summarizes the performance of different catalysts for the esterification of glycolic acid. While the data is for esterification with butanol, it provides a good comparative basis for selecting a catalyst for this compound synthesis.

CatalystTypeMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Sulfuric AcidHomogeneous3:1704~60[2][3]
Amberlyst 15Heterogeneous3:1704~45[2][3]
Amberlyst 16Heterogeneous3:1704~40[2][3]
Amberlyst 36Heterogeneous10:1704~55[2][3]
Nafion NR50Heterogeneous10:1704~50[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Acid catalyst (e.g., Amberlyst 15 or concentrated sulfuric acid)

  • Toluene (or another suitable water-entraining solvent)

  • Sodium bicarbonate solution (for neutralization if using a homogeneous catalyst)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer or temperature probe

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, reflux condenser, and a magnetic stirrer.

  • Charging Reactants: To the round-bottom flask, add glycolic acid, a molar excess of isopropanol (e.g., 5 equivalents), and toluene (approximately 40% of the isopropanol volume). Add a few boiling chips.

  • Adding Catalyst:

    • Heterogeneous Catalyst (e.g., Amberlyst 15): Add the resin to the reaction mixture (e.g., 10-15% by weight of the glycolic acid).

    • Homogeneous Catalyst (e.g., Sulfuric Acid): Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to glycolic acid) to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotrope of toluene, isopropanol, and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction progress monitored by GC or titration indicates completion.

  • Work-up:

    • Heterogeneous Catalyst: Allow the mixture to cool to room temperature and filter to remove the catalyst resin.

    • Homogeneous Catalyst: Cool the reaction mixture and transfer it to a separatory funnel. Carefully neutralize the acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Purification: Remove the toluene and excess isopropanol by simple distillation. Purify the resulting crude this compound by vacuum distillation.

Visualizations

Fischer Esterification Workflow

G start Start reactants Charge Flask: Glycolic Acid, Isopropanol, Toluene start->reactants catalyst Add Acid Catalyst (e.g., Amberlyst 15) reactants->catalyst reflux Heat to Reflux (Water Removal via Dean-Stark) catalyst->reflux monitor Monitor Reaction Progress (GC or Titration) reflux->monitor monitor->reflux Incomplete workup Work-up: Catalyst Removal/Neutralization monitor->workup Reaction Complete purification Purification: Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Acid-Catalyzed Esterification Mechanism

G A Glycolic Acid + H+ B Protonated Carbonyl A->B Protonation of Carbonyl O D Tetrahedral Intermediate B->D Nucleophilic Attack C Isopropanol (Nucleophile) C->D E Proton Transfer D->E Proton transfer from isopropanol O to OH F Protonated Hydroxyl E->F G Water Leaves F->G Loss of H2O H Protonated Ester G->H I Deprotonation H->I Deprotonation by H2O or Alcohol J This compound + H+ I->J

Caption: Mechanism of Fischer esterification for this compound.

References

Managing reaction temperature for optimal isopropyl glycolate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl glycolate. The following information is designed to help manage reaction temperature for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound via Fischer esterification?

A1: The optimal reaction temperature for the synthesis of this compound from glycolic acid and isopropanol is influenced by the catalyst used and the desired reaction time. While a specific optimum can vary, a temperature range of 80°C to 100°C is generally recommended as a starting point. Temperatures within this range typically provide a good balance between reaction rate and minimizing side reactions. For the esterification of acetic acid with isopropyl alcohol, a related reaction, studies have been conducted between 60°C and 80°C (333.15 K to 353.15 K).[1][2] In this range, higher temperatures increase the reaction rate, though the final conversion may not be significantly different.[1][2] It is crucial to monitor the reaction as higher temperatures can lead to the formation of byproducts.

Q2: What are the common side reactions related to temperature that can occur during this compound synthesis?

A2: The primary temperature-dependent side reaction is the dehydration of isopropanol to form propene, particularly at higher temperatures and in the presence of a strong acid catalyst. Another potential side reaction is the formation of diisopropyl ether from the self-condensation of two isopropanol molecules. At very high temperatures, thermal degradation of glycolic acid or the this compound product can occur. The thermal decomposition of isopropanol has been studied in the range of 721–801 K (448–528°C), leading to products such as acetone, hydrogen, propene, and water.[3]

Q3: How does reaction temperature affect the yield and purity of this compound?

A3:

  • Yield: Increasing the reaction temperature generally accelerates the rate of esterification, allowing the reaction to reach equilibrium faster. However, since the Fischer esterification is a reversible and exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium towards the reactants, potentially lowering the maximum achievable yield.[1][2]

  • Purity: Higher temperatures can promote side reactions, such as the dehydration of isopropanol and ether formation, which will decrease the purity of the final product and complicate the purification process.

Q4: The yield of my this compound synthesis is low. How can I troubleshoot this issue in relation to temperature?

A4: If you are experiencing low yields, consider the following temperature-related troubleshooting steps:

  • Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer immersed in the reaction mixture.

  • Optimize Temperature: If the temperature is too low, the reaction may not be proceeding at a sufficient rate. Consider incrementally increasing the temperature (e.g., in 10°C steps) and monitoring the reaction progress. Conversely, if the temperature is too high, you may be experiencing product degradation or an unfavorable equilibrium shift. In this case, lowering the temperature might improve the yield.

  • Consider Reflux Conditions: The reaction is often carried out under reflux.[4] The reflux temperature is determined by the boiling point of the solvent or the excess reactant, which helps maintain a stable reaction temperature.[4]

  • Water Removal: Fischer esterification produces water, which can shift the equilibrium back to the reactants.[5] Ensure you are effectively removing water, for example, by using a Dean-Stark apparatus, as this will have a more significant impact on yield than temperature alone.[5][6]

Troubleshooting Guide

Issue Possible Temperature-Related Cause Recommended Action
Low or No Product Formation Reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or GC. Ensure the temperature is maintained at the desired level for a sufficient duration.
Presence of Impurities (e.g., Propene, Diisopropyl Ether) Reaction temperature is too high, promoting side reactions like alcohol dehydration and ether formation.Reduce the reaction temperature. Consider a temperature range of 80-100°C as a starting point. If using a strong acid catalyst, a lower temperature may be sufficient.
Darkening of the Reaction Mixture Excessive temperature may be causing thermal degradation of the reactants or products.Lower the reaction temperature immediately. If degradation is suspected, it may be necessary to restart the reaction at a milder temperature.
Inconsistent Yields Between Batches Poor temperature control and monitoring.Calibrate your heating and temperature monitoring equipment. Ensure consistent heating and stirring to avoid hotspots in the reaction mixture.

Data Presentation

Table 1: Effect of Temperature on Isopropyl Acetate Conversion (A-related Esterification)

The following data is for the esterification of acetic acid with isopropyl alcohol, which can provide insights into the general behavior of isopropanol in Fischer esterifications.

Temperature (°C)Temperature (K)Equilibrium Constant (Ka)
60333.1523.315
70343.1522.719
80353.1522.224

Source: Adapted from a study on the esterification of acetic acid with isopropyl alcohol.[1][2] The decrease in the equilibrium constant with increasing temperature indicates that the reaction is exothermic.[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound with a focus on temperature management.

Materials:

  • Glycolic acid

  • Isopropanol (an excess is often used to shift the equilibrium)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Dean-Stark apparatus or molecular sieves for water removal

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Place the flask in a heating mantle connected to a temperature controller.

  • Charging the Reactor: In the round-bottom flask, combine glycolic acid and an excess of isopropanol (e.g., a 3:1 molar ratio of isopropanol to glycolic acid).

  • Catalyst Addition: While stirring, cautiously add the acid catalyst to the mixture.

  • Heating and Reflux: Begin heating the mixture with stirring. Set the temperature controller to achieve a gentle reflux. The reaction temperature will stabilize at the boiling point of the isopropanol (82.6°C) or the azeotrope being formed. For reactions at higher temperatures, a higher-boiling solvent can be used, or the reaction can be conducted under pressure.

  • Temperature Monitoring: Continuously monitor the temperature of the reaction mixture using a thermometer.

  • Water Removal: Collect the water produced during the reaction in the side arm of the Dean-Stark apparatus.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., GC, TLC, or titration of unreacted acid).

  • Workup: Once the reaction is complete (e.g., no more water is collected or the concentration of glycolic acid is stable), cool the mixture to room temperature. The product is then isolated through a standard workup procedure, which may involve neutralization, extraction, and distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation setup Assemble Flask, Dean-Stark, Condenser charge Add Glycolic Acid & Isopropanol setup->charge catalyst Add Acid Catalyst charge->catalyst heat Heat to Reflux (80-100°C) catalyst->heat monitor Monitor Temperature & Water Removal heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize Catalyst cool->neutralize extract Extract Product neutralize->extract purify Purify by Distillation extract->purify

Caption: Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_temp Is Temperature in Optimal Range (e.g., 80-100°C)? start->check_temp temp_low Action: Increase Temperature (e.g., in 10°C increments) check_temp->temp_low No (Too Low) temp_high Action: Decrease Temperature (to minimize side reactions) check_temp->temp_high No (Too High) check_water Is Water Being Effectively Removed? check_temp->check_water Yes success Yield Improved temp_low->success temp_high->success improve_water_removal Action: Check Dean-Stark Apparatus or Add Drying Agent check_water->improve_water_removal No check_water->success Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Isopropyl Glycolate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of isopropyl glycolate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a practical question-and-answer format.

Q1: My esterification reaction is stalling or showing low conversion at a larger scale. What are the potential causes and how can I troubleshoot this?

A1: Low conversion in a scaled-up Fischer esterification of glycolic acid with isopropanol is a common issue, often related to the reaction equilibrium. Here’s a systematic approach to troubleshoot this problem:

  • Inefficient Water Removal: The esterification reaction produces water, and as an equilibrium process, the presence of water will inhibit the forward reaction.[1][2] At a larger scale, the surface area-to-volume ratio decreases, which can make water removal less efficient.

    • Solution: Ensure your water removal method is scalable. For reactions using a Dean-Stark trap with an azeotropic solvent (e.g., toluene or cyclohexane), verify that the distillation rate is sufficient to remove water effectively.[1][3] On a larger scale, a packed column with a reflux condenser may be necessary. Pervaporation is another scalable technique for continuous water removal.[4]

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin) is crucial for the reaction. Water can deactivate some solid acid catalysts.[5] Also, the catalyst-to-reactant ratio may need adjustment upon scale-up.

    • Solution: If using a solid acid catalyst like an ion-exchange resin, consider pre-drying the reactants and solvent. For homogeneous catalysts, ensure adequate mixing to maintain dispersion. It may be necessary to incrementally increase the catalyst loading, but be mindful of potential side reactions.

  • Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration imbalances, slowing down the reaction rate.[6]

    • Solution: Optimize the agitation speed and impeller design to ensure the reaction mixture is homogeneous. Monitor the temperature at different points within the reactor to check for hot or cold spots.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I prevent its formation?

A2: A high-boiling point byproduct in this synthesis is likely due to the self-esterification of glycolic acid to form linear oligomers (polyglycolic acid) or the cyclic dimer, glycolide.[7][8] This is more prevalent at higher temperatures.

  • Cause: Glycolic acid has both a carboxylic acid and a hydroxyl functional group, allowing it to react with itself, especially under acidic conditions and elevated temperatures.

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For Fischer esterification, this is typically the reflux temperature of the solvent used for azeotropic water removal.[3]

    • Excess Isopropanol: Using a significant excess of isopropanol can favor the intermolecular reaction between glycolic acid and isopropanol over the self-esterification of glycolic acid.[2]

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased byproduct formation. Monitor the reaction progress and stop it once equilibrium is reached.

Q3: After work-up, my product is difficult to purify. What are the common impurities and how can I remove them effectively at scale?

A3: The primary impurities in the crude this compound are typically unreacted glycolic acid, excess isopropanol, the acid catalyst (if homogeneous), and water.

  • Purification Protocol:

    • Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base solution, such as sodium bicarbonate or sodium carbonate.[3] This will convert the unreacted glycolic acid into its salt, which is soluble in the aqueous phase.

    • Aqueous Wash: Perform several washes with water or brine to remove the neutralized catalyst, glycolic acid salts, and any remaining water-soluble components.

    • Drying: Dry the organic phase over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Distillation: The final purification step is typically fractional distillation under reduced pressure. This will separate the lower-boiling isopropanol from the higher-boiling this compound.

ImpurityRemoval MethodRationale
Unreacted Glycolic AcidWash with aqueous NaHCO₃ or Na₂CO₃Converts the acid to its water-soluble salt.
Excess IsopropanolFractional DistillationIsopropanol has a lower boiling point than this compound.
Acid Catalyst (Homogeneous)Neutralization and aqueous washThe salt of the catalyst is water-soluble.
WaterAqueous wash and drying agentRemoves residual water before distillation.

Q4: I am considering switching from a homogeneous to a heterogeneous catalyst for easier scale-up. What are the advantages and disadvantages?

A4: Switching to a heterogeneous catalyst can simplify product purification and catalyst handling at a larger scale.

  • Advantages of Heterogeneous Catalysts:

    • Easy Separation: The catalyst can be removed by simple filtration, avoiding aqueous work-up for catalyst removal.[1][9]

    • Reusability: Solid acid catalysts can often be regenerated and reused, reducing waste and cost.[1][9]

    • Reduced Corrosion: Solid catalysts are generally less corrosive to reactors than strong mineral acids.[5]

  • Disadvantages of Heterogeneous Catalysts:

    • Lower Activity: Heterogeneous catalysts may exhibit lower activity compared to homogeneous catalysts, requiring higher temperatures or longer reaction times.[1][5]

    • Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites on the catalyst surface.[5]

    • Deactivation: They can be prone to deactivation by water or other impurities.[5]

Catalyst TypeAdvantagesDisadvantages
Homogeneous (e.g., H₂SO₄, TsOH)High activity, well-defined active sites.[1]Difficult to separate from the product, corrosive, not reusable.[1][5]
Heterogeneous (e.g., Ion-exchange resin)Easy to separate, reusable, less corrosive.[9]Lower activity, potential mass transfer limitations, prone to deactivation.[1][5]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting molar ratios of isopropanol to glycolic acid for good conversion?

A: To drive the equilibrium towards the product, a molar excess of isopropanol is recommended. A starting ratio of 3:1 to 5:1 (isopropanol:glycolic acid) is a good starting point for achieving high conversion.[10]

Q: What is a suitable catalyst and loading for this esterification?

A: For a lab-scale synthesis, concentrated sulfuric acid or p-toluenesulfonic acid at a loading of 1-5 mol% relative to the glycolic acid is effective. For a scalable process, a solid acid catalyst like Amberlyst-15 can be used.

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • Flammability: Isopropanol and many azeotropic solvents (e.g., toluene) are flammable. Ensure proper grounding of equipment and use of intrinsically safe electricals.

  • Corrosion: Strong acid catalysts are corrosive. Use appropriate reactor materials (e.g., glass-lined steel).

  • Exotherms: While Fischer esterification is generally not strongly exothermic, monitor the reaction temperature carefully during scale-up, especially during the initial heating phase.

  • Pressure: If the reaction is run in a closed system, be aware of potential pressure build-up.

Q: Can I run this reaction without a solvent?

A: A solvent-free reaction is possible, but it can be more challenging to control the temperature and remove the water effectively. A solvent that forms a low-boiling azeotrope with water is generally recommended for efficient water removal.

Experimental Protocols

Lab-Scale Synthesis of this compound via Fischer Esterification

This protocol describes a typical lab-scale synthesis using a Dean-Stark apparatus for water removal.

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Toluene (or another suitable azeotroping agent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

  • To the flask, add glycolic acid (1.0 eq), isopropanol (3.0 eq), toluene (approx. 2 mL per gram of glycolic acid), and p-TsOH (0.05 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess isopropanol.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Scale-Up Considerations:

  • Heating and Mixing: Ensure the reactor has adequate heating and agitation capabilities to maintain a consistent temperature and homogeneous mixture.

  • Water Removal: The efficiency of the Dean-Stark trap may decrease at larger scales. A packed distillation column may be required for efficient separation of the azeotrope.

  • Work-up: The volumes for the aqueous washes will increase significantly. Ensure you have appropriately sized vessels for the work-up steps.

Visualizations

G Troubleshooting Workflow for Low this compound Yield start Low Yield or Stalled Reaction q1 Is water being effectively removed? start->q1 a1_yes Check Catalyst Activity q1->a1_yes Yes a1_no Improve Water Removal - Increase distillation rate - Use more efficient trap/column - Consider pervaporation q1->a1_no No q2 Is the catalyst active and at the correct loading? a1_yes->q2 a2_yes Evaluate Mass and Heat Transfer q2->a2_yes Yes a2_no Address Catalyst Issues - Use fresh/dry catalyst - Increase catalyst loading incrementally - Switch to a more robust catalyst q2->a2_no No q3 Is mixing adequate and temperature uniform? a2_yes->q3 a3_yes Consider Side Reactions - Check for oligomer formation q3->a3_yes Yes a3_no Optimize Physical Parameters - Increase agitation speed - Improve reactor baffling - Check for hot/cold spots q3->a3_no No

Caption: Troubleshooting logic for low yield in this compound synthesis.

G Fischer Esterification Pathway and Side Reactions cluster_main Main Reaction cluster_side Side Reactions glycolic_acid Glycolic Acid intermediate Tetrahedral Intermediate glycolic_acid->intermediate + Isopropanol (H+ catalyst) glycolic_acid2 Glycolic Acid isopropanol Isopropanol isopropanol->intermediate product This compound intermediate->product water Water (remove to drive reaction) intermediate->water dimer Linear Dimer glycolic_acid2->dimer + Glycolic Acid (High Temp) glycolide Glycolide (Cyclic Dimer) dimer->glycolide Intramolecular cyclization

Caption: Reaction pathway for this compound synthesis and potential side reactions.

G Experimental Workflow for this compound Synthesis start Start: Charge Reactants (Glycolic Acid, Isopropanol, Toluene, Catalyst) reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Water Collection reflux->monitor workup Cool and Perform Aqueous Work-up (Neutralization & Washes) monitor->workup Water collection complete dry Dry Organic Layer workup->dry distill Fractional Distillation (under vacuum) dry->distill end End: Pure this compound distill->end

Caption: A typical experimental workflow for lab-scale this compound synthesis.

References

Effect of solvent choice on the rate of isopropyl glycolate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl glycolate. The following information is curated to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of this compound?

A1: this compound is synthesized via the Fischer-Speier esterification of glycolic acid with isopropanol. This is a reversible reaction catalyzed by an acid, typically sulfuric acid or p-toluenesulfonic acid. The reaction produces this compound and water as a byproduct. To achieve a high yield, the equilibrium must be shifted towards the products.[1][2]

Q2: How does the choice of solvent affect the rate of this compound formation?

A2: The solvent plays a crucial role in the Fischer esterification. Often, an excess of the alcohol reactant (isopropanol) can serve as the solvent.[1][3] However, using a non-polar, water-immiscible solvent such as toluene or hexane can be advantageous.[1][4] These solvents facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation (e.g., using a Dean-Stark apparatus).[1][3] By continuously removing water, the reaction equilibrium is driven towards the formation of the ester, thereby increasing the reaction rate and overall yield.[1][2]

Q3: What are the typical catalysts used for this reaction?

A3: Strong Brønsted acids are the most common catalysts for Fischer esterification. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Lewis acids can also be used.[1][2] In some applications, solid acid catalysts like perfluorosulfonic acid resins are employed to simplify catalyst removal and reduce byproducts.[4]

Q4: What are common side reactions and byproducts?

A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to glycolic acid and isopropanol. This is minimized by removing water as it forms. At high temperatures, dehydration of the alcohol can occur, although this is more of a concern with tertiary alcohols.[1] With isopropanol, a secondary alcohol, this is less of an issue under typical esterification conditions. Another potential byproduct is the formation of diisopropyl ether from the self-condensation of isopropanol, though this is generally a minor pathway.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the product. 3. Loss of product during workup.1. Use an excess of isopropanol or remove water as it forms using a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene, hexane). 2. Ensure all reagents and glassware are dry. Remove water during the reaction. 3. During aqueous workup, ensure the pH is neutral or slightly basic to prevent acid-catalyzed hydrolysis. Thoroughly extract the product from the aqueous layer.
Slow Reaction Rate 1. Insufficient catalyst. 2. Low reaction temperature. 3. Poor mixing.1. Increase the catalyst loading. Common catalyst concentrations are 1-5 mol% of the limiting reagent. 2. Increase the reaction temperature to the reflux temperature of the solvent or isopropanol. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or improve water removal to drive the reaction to completion. 2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted glycolic acid. Purify the crude product by distillation.
Formation of a Tar-like Substance 1. High reaction temperature leading to decomposition. 2. Presence of impurities in starting materials.1. Reduce the reaction temperature, although this may slow down the reaction rate. 2. Ensure the purity of glycolic acid and isopropanol before starting the reaction.

Data Presentation

Solvent Type Example Solvents Effect on Reaction Rate Rationale Typical Reaction Temperature
Excess Alcohol (Reactant as Solvent) IsopropanolModerateDrives equilibrium by mass action. Water removal can be slow.Reflux temperature of isopropanol (82.6 °C)
Non-Polar, Azeotropic Toluene, Hexane, CyclohexaneHighEfficiently removes water via azeotropic distillation, driving the equilibrium forward.[1][4]Reflux temperature of the azeotrope.
Polar, Aprotic Dichloromethane (DCM)Moderate to LowCan dissolve reactants but does not effectively aid in water removal. May be used for milder reaction conditions.Reflux temperature of DCM (39.6 °C)

Experimental Protocols

General Protocol for this compound Synthesis using a Dean-Stark Apparatus

This protocol is a representative method for the synthesis of this compound with azeotropic water removal.

Materials:

  • Glycolic acid

  • Isopropanol (ACS grade, anhydrous)

  • Toluene (or hexane)

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add glycolic acid (1.0 eq), isopropanol (1.5-2.0 eq), toluene (sufficient to fill the Dean-Stark trap and about half the volume of the flask), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted glycolic acid), and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (toluene and excess isopropanol) using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Solvent_Effect_on_Equilibrium cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Glycolic Acid Glycolic Acid This compound This compound Glycolic Acid->this compound Esterification Isopropanol Isopropanol Isopropanol->this compound This compound->Glycolic Acid Hydrolysis Water Water Water->Glycolic Acid Solvent Solvent Water Removal Water Removal Solvent->Water Removal Azeotropic Distillation Water Removal->this compound Shifts Equilibrium

Caption: Solvent's role in shifting reaction equilibrium.

Experimental_Workflow start Start reactants Charge Flask: - Glycolic Acid - Isopropanol - Toluene - Acid Catalyst start->reactants reflux Heat to Reflux (Azeotropic Water Removal) reactants->reflux workup Aqueous Workup: - Neutralize Acid - Wash with Brine reflux->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end End: Pure this compound purify->end

Caption: this compound synthesis workflow.

References

Technical Support Center: Byproduct Analysis in Isopropyl Glycolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isopropyl glycolate reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound via Fischer esterification?

A1: The synthesis of this compound from glycolic acid and isopropanol, typically through Fischer esterification, can lead to the formation of several byproducts. The most prevalent are diisopropyl ether and oligomers of glycolic acid. Diisopropyl ether is formed from the acid-catalyzed dehydration of isopropanol, a common side reaction in esterifications with secondary alcohols.[1] Glycolic acid itself can undergo self-esterification to form linear or cyclic oligomers (polyglycolic acid - PGA), particularly at elevated temperatures.[2]

Q2: How does the choice of catalyst affect byproduct formation?

A2: The catalyst plays a crucial role in both the reaction rate and the selectivity towards the desired this compound. Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can also promote side reactions, including the formation of diisopropyl ether and charring at higher temperatures.[1] Using a solid acid catalyst, such as a perfluorosulfonic acid resin, can reduce the formation of ether byproducts and offers easier separation from the reaction mixture.[1]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile components in the reaction mixture, including the this compound product, unreacted isopropanol, and volatile byproducts like diisopropyl ether.[3][4] For non-volatile byproducts such as glycolic acid oligomers, High-Performance Liquid Chromatography (HPLC) is a more suitable method.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[5][6][7][8] To drive the reaction towards the product, use a large excess of isopropanol or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[5][6][7][8]
Suboptimal Reaction Temperature Ensure the reaction is conducted at the optimal temperature. Excessively high temperatures can lead to the degradation of the product and the formation of colored impurities.
Loss of Product During Work-up This compound has some solubility in water.[9] Minimize the use of aqueous washes during the work-up or perform back-extraction of the aqueous layers with a suitable organic solvent to recover the dissolved product.
Significant Byproduct Formation High levels of byproducts such as diisopropyl ether or glycolic acid oligomers will naturally reduce the yield of the desired ester. Optimize reaction conditions (catalyst, temperature, reaction time) to minimize these side reactions.

Problem 2: High Levels of Diisopropyl Ether Detected

Potential Cause Recommended Solution
Excessively High Reaction Temperature The acid-catalyzed dehydration of isopropanol to diisopropyl ether is favored at higher temperatures. Lowering the reaction temperature can help to minimize this side reaction.
Inappropriate Catalyst Strong protic acids like concentrated sulfuric acid can be particularly effective at promoting the dehydration of alcohols.[1] Consider switching to a milder or solid acid catalyst, such as a sulfonic acid resin, which has been shown to reduce ether formation.[1]

Problem 3: Presence of Solid Precipitate (Likely Glycolic Acid Oligomers)

Potential Cause Recommended Solution
High Reaction Temperature and/or Prolonged Reaction Time The self-esterification of glycolic acid to form oligomers is more likely to occur at higher temperatures and with longer reaction times.[2] Reduce the reaction temperature and monitor the reaction progress to avoid unnecessarily long heating times.
Insufficient Isopropanol A lower concentration of the alcohol nucleophile (isopropanol) can increase the likelihood of glycolic acid reacting with itself. Ensure an adequate excess of isopropanol is used.

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Components in this compound Reaction Mixture

This protocol is designed for the identification and semi-quantitative analysis of this compound and volatile byproducts.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is suitable for separating polar analytes.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

    • If necessary, filter the diluted sample to remove any solid particles.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 240 °C at a rate of 10-20 °C/min.

      • Hold at 240 °C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 240 °C

      • Scan Range: m/z 35-300.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Relative quantification can be performed by comparing the peak areas of the components.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_analysis Byproduct Analysis cluster_workup Product Isolation reactants Glycolic Acid + Isopropanol reaction_vessel Reaction at Elevated Temperature reactants->reaction_vessel catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_vessel sampling Sample Aliquot reaction_vessel->sampling Monitor Progress quenching Reaction Quenching reaction_vessel->quenching gcms GC-MS Analysis (Volatile Byproducts) sampling->gcms hplc HPLC Analysis (Non-volatile Oligomers) sampling->hplc extraction Liquid-Liquid Extraction quenching->extraction purification Distillation/Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for this compound synthesis and analysis.

logical_relationship cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation cluster_outcome Overall Outcome temperature ↑ Temperature ether ↑ Diisopropyl Ether temperature->ether oligomers ↑ Glycolic Acid Oligomers temperature->oligomers catalyst_conc ↑ Strong Acid Catalyst catalyst_conc->ether reaction_time ↑ Reaction Time reaction_time->oligomers yield ↓ this compound Yield ether->yield oligomers->yield

Caption: Factors influencing byproduct formation and yield.

References

Enhancing the stability of isopropyl glycolate in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl glycolate. The focus is on enhancing its stability in acidic and basic media during experimental and formulation development stages.

Troubleshooting Guides

This section addresses common issues encountered during the handling and formulation of this compound.

Issue 1: Rapid degradation of this compound in an aqueous solution.

  • Question: My this compound solution is showing rapid degradation, confirmed by a decrease in the parent compound peak and an increase in degradation product peaks in my HPLC analysis. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation of this compound in aqueous media is primarily due to hydrolysis, a reaction where the ester bond is cleaved by water to form glycolic acid and isopropanol. This process is significantly accelerated by the presence of acids or bases.

    Troubleshooting Steps:

    • pH Assessment: The pH of your solution is the most critical factor. Esters are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.

    • Buffer Selection: If your experimental conditions allow, introduce a buffer system to maintain a pH where the hydrolysis rate is minimal. For many esters, this is in the mid-pH range (around pH 4-6).

    • Temperature Control: Elevated temperatures accelerate the rate of hydrolysis. Conduct your experiments at the lowest feasible temperature and store solutions in a refrigerator or freezer.

    • Minimizing Water Content: If possible for your application, consider using co-solvents to reduce the water activity in your formulation.

Issue 2: Inconsistent stability results between batches of a formulation.

  • Question: I am observing significant batch-to-batch variability in the stability of my this compound formulation. What could be the source of this inconsistency?

  • Answer: Inconsistent stability can stem from several factors related to raw materials and preparation processes.

    Troubleshooting Steps:

    • Excipient Quality: Verify the quality and specifications of all excipients used. The presence of acidic or basic impurities in other components of your formulation can catalyze the degradation of this compound.

    • Moisture Content: Ensure that all components are adequately dried and that the manufacturing or preparation environment has controlled humidity. Even small variations in moisture content can impact the rate of hydrolysis.

    • pH Control: If a buffer is used, confirm its capacity and the final pH of each batch. Inadequate buffering can lead to pH shifts during storage, accelerating degradation.

    • Metal Ion Contamination: Trace metal ions can act as catalysts for degradation. Consider incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic and basic media?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the ester bond. This reaction yields glycolic acid and isopropanol as the main degradation products. The reaction is catalyzed by the presence of hydronium ions (H₃O⁺) in acidic media and hydroxide ions (OH⁻) in basic media.

Q2: At what pH is this compound expected to be most stable?

Q3: What are some recommended excipients to enhance the stability of this compound in a liquid formulation?

A3: Several types of excipients can be considered to improve the stability of this compound:

  • Buffers: To maintain the pH in a range of optimal stability. Common choices include citrate and acetate buffers for acidic to neutral pH.[2]

  • Antioxidants: If oxidative degradation is a concern, though hydrolysis is the primary pathway.

  • Chelating Agents: Such as EDTA, can be included to complex with any metal ions that might catalyze degradation.[1]

  • Cyclodextrins: These can form inclusion complexes with the this compound molecule, potentially shielding the ester linkage from hydrolysis.[3][4][5][6] This can also enhance solubility.

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. Such a method should be able to separate and quantify this compound from its degradation products (glycolic acid and isopropanol) and any other components in the formulation.

Data Presentation

While specific kinetic data for this compound is not available, the following table provides an illustrative example of how pH can affect the hydrolysis rate of a similar short-chain alpha-hydroxy ester, methyl lactate. This data can be used as a general guide for what to expect with this compound.

Table 1: Illustrative pH-Dependent Hydrolysis of a Short-Chain Alpha-Hydroxy Ester (e.g., Methyl Lactate) at 25°C

pHConditionRelative Rate of Hydrolysis
1.0Strongly AcidicHigh
3.0AcidicModerate
5.0Weakly AcidicLow (Optimal Stability Range)
7.0NeutralModerate
9.0BasicHigh
11.0Strongly BasicVery High

Note: This data is illustrative and based on the general behavior of esters. Actual rates for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or RI detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 N NaOH. Store at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours). Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve a known concentration of this compound in a 3% H₂O₂ solution. Store at room temperature for a defined period (e.g., 24 hours). Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.

  • Photostability: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines). Analyze the sample by HPLC at defined time points.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop an HPLC method capable of separating and quantifying this compound, glycolic acid, and isopropanol.

Illustrative Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol. The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) can be used for glycolic acid and potentially this compound.

    • A Refractive Index (RI) detector is more suitable for the detection of isopropanol, which lacks a strong chromophore.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8]

Mandatory Visualization

degradation_pathway isopropyl_glycolate This compound glycolic_acid Glycolic Acid isopropyl_glycolate->glycolic_acid H₂O / H⁺ (Acidic) or H₂O / OH⁻ (Basic) (Hydrolysis) isopropanol Isopropanol isopropyl_glycolate->isopropanol H₂O / H⁺ (Acidic) or H₂O / OH⁻ (Basic) (Hydrolysis)

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC Analysis of Stressed Samples stress->analysis hplc_dev Stability-Indicating HPLC Method Development hplc_dev->analysis data Data Analysis: - Identify Degradation Products - Determine Degradation Rate analysis->data formulation Formulation Development with Stabilizers data->formulation stability_testing Long-Term Stability Testing formulation->stability_testing end End: Stable Formulation stability_testing->end

Caption: Workflow for stability assessment of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of Isopropyl Glycolate: HPLC, GC, and CE Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of isopropyl glycolate is crucial for quality control, formulation development, and stability testing. This guide provides a detailed comparison of three prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We present experimental protocols and performance data to assist in selecting the most suitable method for your specific needs.

Method Comparison

The choice of analytical method for this compound quantification depends on factors such as sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance parameters for HPLC, GC, and CE methods.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
ParameterHPLC with UV DetectionGC with FID DetectionCapillary Electrophoresis with UV Detection
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on electrophoretic mobility in an electric field.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 1.6% (v/v)~ 0.005 mg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 5.2% (v/v)~ 0.015 mg/mL
Typical Run Time 10 - 20 minutes< 10 minutes< 15 minutes
Sample Derivatization Not typically required.May be required to increase volatility.Not typically required.
Advantages Robust, versatile, widely available.High resolution, suitable for volatile compounds.Fast analysis, requires small sample volumes.
Disadvantages May have lower resolution for very similar compounds compared to GC.Not suitable for non-volatile or thermally labile compounds.Can have higher initial equipment cost.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase separation with UV detection, adapted from methodologies for similar compounds.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a suitable alternative, particularly for analyzing volatile compounds like this compound.[2][3][4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.[5]

  • Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[2]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide and water). Prepare calibration standards by dilution.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent. Seal the vial immediately and vortex.[2]

Capillary Electrophoresis (CE) Method

CE offers a high-resolution separation for charged or polar molecules like organic acids and their esters.[6][7][8][9]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 15 mM tris(hydroxymethyl)aminomethane and 3 mM 1,2,4-benzenetricarboxylic acid, with pH adjusted to 8.4.[7]

  • Voltage: 25 kV.

  • Detection: UV at 200 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25°C.

  • Standard Preparation: Prepare a stock solution of this compound in the BGE. Prepare calibration standards by dilution.

  • Sample Preparation: Dissolve the sample in the BGE to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for this compound Analysis by HPLC.

Method_Comparison cluster_methods Analytical Techniques Analyte This compound Quantification HPLC HPLC Analyte->HPLC GC GC Analyte->GC CE CE Analyte->CE HPLC_Adv Advantages: - Robust - Versatile HPLC->HPLC_Adv GC_Adv Advantages: - High Resolution - Fast for Volatiles GC->GC_Adv CE_Adv Advantages: - Fast Analysis - Low Sample Volume CE->CE_Adv

Caption: Comparison of Analytical Methods for this compound.

References

Comparative NMR Spectral Analysis of Isopropyl Glycolate and its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral features of isopropyl glycolate, with a comparative analysis against methyl glycolate and ethyl glycolate, providing valuable insights for researchers, scientists, and drug development professionals.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough comparison, the spectral data of its lower homologues, methyl glycolate and ethyl glycolate, are also presented and discussed. This information is crucial for the structural elucidation and purity assessment of these compounds in various research and development settings.

Chemical Structures and Atom Numbering

To facilitate the discussion of NMR data, the chemical structures and atom numbering for this compound, methyl glycolate, and ethyl glycolate are provided below.

molecular_structures cluster_isopropyl This compound cluster_methyl Methyl Glycolate cluster_ethyl Ethyl Glycolate is C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H(C(6)H₃)C(7)H₃ me C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H₃ et C(1)H(O(3)H)₂-C(2)(=O)O(4)-C(5)H₂C(6)H₃

Figure 1: Chemical structures of isopropyl, methyl, and ethyl glycolate with atom numbering.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of glycolate esters are characterized by distinct signals corresponding to the protons of the glycolic acid backbone and the alcohol moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of neighboring protons.

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound (Predicted) H1 (CH₂)s~4.1-
H3 (OH)br sVariable-
H5 (CH)sept~5.1~6.3
H6, H7 (CH₃)d~1.3~6.3
Methyl Glycolate H1 (CH₂)s4.195-
H3 (OH)br s3.90-
H5 (CH₃)s3.772-
Ethyl Glycolate H1 (CH₂)s4.158-
H3 (OH)br s3.14-
H5 (CH₂)q4.2427.1
H6 (CH₃)t1.2977.1

Table 1: ¹H NMR Spectral Data of Glycolate Esters (in CDCl₃)

Analysis:

  • The methylene protons (H1) of the glycolate unit appear as a singlet around 4.1-4.2 ppm in all three esters, indicating no adjacent protons to couple with.

  • The hydroxyl proton (H3) signal is typically a broad singlet and its chemical shift is highly dependent on the sample concentration, temperature, and solvent purity.

  • In This compound , the methine proton (H5) is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups (H6, H7). Conversely, the methyl protons will appear as a doublet, coupled to the single methine proton.

  • For methyl glycolate , the methyl ester protons (H5) appear as a sharp singlet.

  • In ethyl glycolate , the methylene protons of the ethyl group (H5) are observed as a quartet due to coupling with the three methyl protons (H6), which in turn appear as a triplet.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts are indicative of the carbon atom's hybridization and its electronic environment.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C1 (CH₂)~61
C2 (C=O)~172
C5 (CH)~69
C6, C7 (CH₃)~22
Methyl Glycolate C1 (CH₂)60.7
C2 (C=O)172.9
C5 (CH₃)52.3
Ethyl Glycolate C1 (CH₂)60.8
C2 (C=O)172.4
C5 (CH₂)61.9
C6 (CH₃)14.2

Table 2: ¹³C NMR Spectral Data of Glycolate Esters (in CDCl₃)

Analysis:

  • The carbonyl carbon (C2) is the most deshielded, appearing at a characteristic downfield shift of around 172-173 ppm.

  • The methylene carbon of the glycolate unit (C1) is found at approximately 60-61 ppm.

  • The chemical shifts of the carbons in the alcohol moiety (C5, C6, C7) are distinct for each ester and allow for clear differentiation. In the predicted spectrum of This compound , the methine carbon (C5) is expected to be further downfield than the methyl carbons (C6, C7).

Experimental Protocols

A general procedure for acquiring high-quality NMR spectra of glycolate esters is outlined below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the glycolate ester for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Logical Workflow for NMR Spectral Analysis

The process of analyzing the NMR spectra of a glycolate ester can be visualized as a logical workflow, from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation & Confirmation A Weigh Glycolate Ester B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire 1H and 13C Spectra E->F G Process Raw Data (FT, Phasing) F->G H Determine Chemical Shifts (δ) G->H I Analyze Multiplicities and Coupling Constants (J) G->I J Integrate 1H Signals G->J K Assign Signals to Protons/Carbons H->K I->K J->K L Compare with Expected Structure & Alternatives K->L M Confirm Molecular Structure L->M

Figure 2: Workflow for the NMR spectral analysis of glycolate esters.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound in comparison to its simpler analogues. The provided data and protocols serve as a valuable resource for the accurate identification and characterization of these important chemical entities.

A Comparative Analysis of Isopropyl Glycolate and Ethyl Glycolate as Solvents for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the selection and application of isopropyl glycolate and ethyl glycolate, supported by physicochemical data and detailed experimental protocols for performance evaluation.

This compound and ethyl glycolate are valuable solvents in various scientific and industrial applications, including organic synthesis and pharmaceutical formulations.[1][2][3][4] Both are esters of glycolic acid and possess a desirable combination of properties, including the ability to dissolve a range of solutes.[2][5][6] The choice between these two solvents often depends on specific application requirements such as solubility of reactants, desired reaction kinetics, and safety considerations. This guide provides a comprehensive comparison of their properties and outlines experimental procedures to evaluate their performance head-to-head.

Physicochemical Properties: A Head-to-Head Comparison

A clear understanding of the fundamental physicochemical properties of a solvent is crucial for its effective application. The following table summarizes the key properties of this compound and ethyl glycolate.

PropertyThis compoundEthyl Glycolate
CAS Number 623-61-0[7]623-50-7[5]
Molecular Formula C₅H₁₀O₃[7]C₄H₈O₃[5]
Molecular Weight 118.13 g/mol [7]104.10 g/mol [8]
Appearance Colorless to pale yellow liquid[2]Clear colorless liquid[1]
Boiling Point 159.3 °C (Predicted)[7]158-159 °C[1][5]
Density 1.050 g/cm³ (Predicted)[7][9]1.1 g/mL at 25 °C[1][5]
Refractive Index 1.420[9]1.419 (at 20°C)[1][5]
Vapor Pressure 0.889 mmHg at 25°C[10]1.03 mmHg at 25°C[5]
Water Solubility Slightly soluble[7][10]Very soluble[1][5]
Solubility in other Solvents Soluble in alcohols and many organic solvents.[2]Very soluble in alcohols, acetone, and acetates; slightly soluble in ethyl ether; sparingly soluble in hydrocarbons.[1][5]
Applications in Research and Industry

Both this compound and ethyl glycolate serve as important intermediates and solvents in various fields:

  • Organic Synthesis: They are utilized as reactants and solvents in the synthesis of more complex molecules.[3][11] Ethyl glycolate, for instance, is a building block for agrochemicals and medicinal compounds.[1]

  • Pharmaceutical Formulations: Their solvent properties make them suitable for dissolving active pharmaceutical ingredients (APIs) in the development of drug products.[2] this compound is specifically mentioned as a pharmaceutical intermediate.[12]

  • Coatings and Personal Care: this compound is used in the formulation of paints, coatings, and personal care products due to its ability to dissolve a wide range of substances.[2]

Comparative Performance Analysis: Experimental Protocols

While the physicochemical data provides a solid foundation for solvent selection, empirical data from direct comparative experiments is invaluable. As no direct comparative studies were found in the public literature, the following protocols are provided for researchers to conduct their own performance evaluations.

Experiment 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the solubility of a model compound in this compound and ethyl glycolate at various temperatures.

Methodology: The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[13]

Materials:

  • This compound

  • Ethyl glycolate

  • Model solute (e.g., a poorly soluble active pharmaceutical ingredient like ibuprofen or a common organic compound like benzoic acid)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of the model solute to separate vials containing this compound and ethyl glycolate.

  • Place the vials in a thermostatically controlled shaker bath and agitate at a constant temperature (e.g., 25°C, 37°C) until equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the solutions to stand undisturbed at the set temperature to allow undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Centrifuge the withdrawn samples to remove any remaining suspended solids.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Quantify the concentration of the solute in each sample using the calibrated analytical method.

  • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Data Presentation: The results should be tabulated, showing the solubility of the model compound in each solvent (in mg/mL or mol/L) at each temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess solute to This compound C Agitate in shaker bath at constant temperature A->C B Add excess solute to ethyl glycolate B->C D Withdraw & centrifuge supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Compare solubility data F->G

Workflow for Comparative Solubility Assessment.
Experiment 2: Evaluating Solvent Performance in a Model Reaction

Objective: To compare the efficiency of this compound and ethyl glycolate as solvents in a model esterification reaction by monitoring reaction kinetics and final product yield.

Methodology: The Fischer esterification is a classic organic reaction suitable for this purpose.[14] The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or HPLC.

Materials:

  • This compound

  • Ethyl glycolate

  • Acetic acid (reactant)

  • n-Butanol (reactant)

  • Sulfuric acid (catalyst)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Reaction flasks with reflux condensers

  • Heating mantles with temperature controllers

  • Pipettes and syringes for sampling

Procedure:

  • Set up two identical reaction flasks, one with this compound as the solvent and the other with ethyl glycolate.

  • To each flask, add equimolar amounts of acetic acid and n-butanol.

  • Add a catalytic amount of sulfuric acid to each flask.

  • Heat the reaction mixtures to a constant temperature (e.g., 80°C) under reflux.

  • Start a timer and take small, accurately measured aliquots from each reaction mixture at regular intervals (e.g., every 30 minutes for 4 hours).

  • Quench the reaction in each aliquot immediately by diluting with a cold, inert solvent.

  • Analyze the composition of each aliquot using GC to determine the concentration of reactants and the ester product.

  • Continue the reaction until no further change in product concentration is observed to determine the final yield.

Data Presentation: The data should be presented in tables showing the concentration of the product over time for each solvent. A graph of product concentration versus time can be used to compare the reaction rates. The final product yield in each solvent should also be tabulated.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_comparison Performance Comparison A1 Flask 1: Reactants + this compound + Catalyst B Heat both flasks to 80°C under reflux A1->B A2 Flask 2: Reactants + Ethyl Glycolate + Catalyst A2->B C Take aliquots at regular time intervals B->C D Quench and analyze samples by GC C->D E Plot product concentration vs. time D->E F Determine final product yield D->F G Compare reaction rates and final yields E->G F->G

Workflow for Evaluating Solvent Performance.

Safety and Environmental Profile

Both solvents require careful handling in a laboratory or industrial setting. The following table summarizes their key safety and environmental considerations.

AspectThis compoundEthyl Glycolate
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[15]H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[16]
Handling Precautions Avoid breathing vapors. Wear protective gloves and eye protection. Use in a well-ventilated area.[17]Keep away from heat and open flames. Avoid breathing vapors. Wear protective gloves and eye protection. Use in a well-ventilated area.[16][18]
Environmental Fate Expected to be biodegradable. Glycolate esters are generally not persistent in the environment.[19]Readily biodegradable. Ethylene glycol, a potential hydrolysis product, is rapidly biodegraded in aerobic and anaerobic environments.[7][19]
Aquatic Toxicity Data not widely available, but as a glycolate ester, it is expected to have low aquatic toxicity.Ethylene glycol has low toxicity to aquatic organisms, with LC50 values for fish generally above 10,000 mg/L.[7][18]

Conclusion

This compound and ethyl glycolate share similar boiling points and densities, making them comparable in terms of physical handling for many applications. A key differentiator is their water solubility, with ethyl glycolate being very soluble and this compound only slightly so. This could be a critical factor in reaction workups or formulations where water miscibility is important.

The choice between this compound and ethyl glycolate will ultimately depend on the specific requirements of the application. For processes where higher polarity and water miscibility are advantageous, ethyl glycolate may be the preferred choice. Conversely, in situations where lower water solubility is desired, for example, to facilitate product separation by extraction, this compound could be more suitable. The provided experimental protocols offer a framework for researchers to generate the necessary data to make an informed decision based on the performance of these solvents in their specific systems.

References

A Comparative Guide to the Polymerization Reactivity of Glycolate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers for biomedical applications, such as drug delivery systems and temporary implants, relies on a deep understanding of their synthesis and properties. Glycolate-based polyesters are a prominent class of these materials, prized for their biocompatibility and tunable degradation profiles. The reactivity of the glycolate ester monomers is a critical factor influencing the polymerization process and the final characteristics of the polymer. This guide provides a comparative analysis of the reactivity of different glycolate esters in ring-opening polymerization (ROP), supported by experimental data and detailed protocols.

Reactivity Comparison of Glycolate Esters

Generally, the polymerization of glycolide, the cyclic dimer of glycolic acid, is faster than that of lactide, its methyl-substituted counterpart. This is attributed to the lower steric hindrance of the glycolide monomer.[1] The introduction of bulkier substituent groups on the glycolide ring can further modulate reactivity.

The following table summarizes key findings from studies on the polymerization of various glycolate esters. It is important to note that the experimental conditions, including the catalyst, initiator, temperature, and solvent, can vary between studies, which will impact direct comparisons of reactivity.

MonomerCatalyst SystemInitiatorTemperature (°C)Reaction TimeMonomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity (Đ)Reference
GlycolideTin(II) 2-ethylhexanoate (SnOct₂)Diethylene glycol140, 160, or 180Varied---[2]
Dimethyl Glycolide (DMG)P₂-Et / ThioureaBenzyl AlcoholRoom Temp.72 h74-≤ 1.3[3]
Dimethyl Glycolide (DMG)P₂-Et / ThioureaBenzyl Alcohol4048 h73-≤ 1.3[3]
Tetramethyl Glycolide (TMG)P₂-EtBenzyl Alcohol4048 h7315,2001.13[3]

Data for unsubstituted alkyl glycolate esters (methyl, ethyl, butyl) from a single comparative study is not available in the reviewed literature. The table presents data for glycolide and methyl-substituted glycolides to illustrate the influence of substitution on polymerization.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies for key polymerization reactions of glycolate esters.

Organocatalytic Ring-Opening Polymerization of Substituted Glycolides

This protocol describes the metal-free ring-opening polymerization of dimethyl glycolide (DMG) and tetramethyl glycolide (TMG) using an organocatalytic system.[3]

Materials:

  • Monomers: Dimethyl glycolide (DMG) or Tetramethyl glycolide (TMG)

  • Catalyst: Phosphazene base (P₂-Et) and Thiourea (TU) (for DMG)

  • Initiator: Benzyl alcohol (BnOH)

  • Solvent: Tetrahydrofuran (THF)

General Procedure for Polymerization of Dimethyl Glycolide (DMG):

  • All reactions are conducted under an argon atmosphere using Schlenk techniques.

  • In a glovebox, to a vial, add P₂-Et (1.0 M solution in THF) and thiourea.

  • Add benzyl alcohol (1.0 M solution in THF) to the catalyst mixture.

  • Finally, add the DMG monomer and THF.

  • The reaction mixture is stirred at the desired temperature (room temperature or 40 °C) for the specified time.

  • The polymerization is quenched by precipitating the polymer in cold methanol.

  • The polymer is collected by filtration and dried in a vacuum oven at 40 °C.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy.

  • Molecular Weight and Polydispersity: Determined by size-exclusion chromatography (SEC) in THF against polystyrene standards.

  • Polymer Structure: Confirmed by ¹H NMR and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Tin(II) Octoate-Catalyzed Ring-Opening Polymerization of Glycolide

This protocol outlines the bulk polymerization of glycolide using the common metal catalyst, tin(II) 2-ethylhexanoate (SnOct₂).[2]

Materials:

  • Monomer: Glycolide (GL)

  • Catalyst: Tin(II) 2-ethylhexanoate (SnOct₂)

  • Initiator: Diethylene glycol (DEG) or other suitable alcohol

  • Solvent (for catalyst solution): Toluene

General Procedure:

  • Into a flame-dried Erlenmeyer flask under an argon atmosphere, weigh the glycolide monomer and the initiator (e.g., diethylene glycol).

  • Add a magnetic stir bar.

  • Inject the SnOct₂ catalyst as a solution in toluene.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 140, 160, or 180 °C).

  • Allow the polymerization to proceed with stirring for the designated time.

  • After the reaction, the solidified polymer can be removed from the flask.

Characterization:

  • Molecular Weight and Polydispersity: Typically analyzed by SEC.

  • Thermal Properties: Characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Reaction Mechanisms and Visualizations

The mechanism of ring-opening polymerization of glycolate esters varies depending on the catalytic system employed.

Coordination-Insertion Mechanism with Sn(Oct)₂

The most widely accepted mechanism for the ROP of cyclic esters catalyzed by tin(II) octoate in the presence of an alcohol initiator is the coordination-insertion mechanism.[1][4]

G cluster_initiation Initiation cluster_propagation Propagation Sn(Oct)2 Sn(Oct)2 Sn(Oct)(OR) Active Initiator Oct-Sn-OR Sn(Oct)2->Sn(Oct)(OR) + ROH - OctH ROH ROH ROH->Sn(Oct)(OR) Coordination Coordination Carbonyl oxygen of glycolide coordinates to Sn Sn(Oct)(OR)->Coordination Glycolide Glycolide Glycolide->Coordination Insertion Nucleophilic Attack & Insertion Alkoxide attacks carbonyl, monomer inserts into Sn-O bond Coordination->Insertion RingOpening Ring Opening Acyl-oxygen bond cleavage regenerates active center Insertion->RingOpening GrowingChain Growing Polymer Chain Oct-Sn-O-(Gly)n-R RingOpening->GrowingChain GrowingChain->Coordination + Glycolide

Caption: Coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP of glycolide.

Description of the Coordination-Insertion Mechanism:

  • Initiation: The tin(II) octoate catalyst reacts with an alcohol (ROH) initiator to form the true initiating species, a tin alkoxide (Oct-Sn-OR).

  • Propagation:

    • Coordination: The carbonyl oxygen of a glycolide monomer coordinates to the tin center of the active initiator.

    • Nucleophilic Attack and Insertion: The alkoxide group of the initiator performs a nucleophilic attack on the coordinated carbonyl carbon of the glycolide monomer. This leads to the insertion of the monomer into the Sn-O bond.

    • Ring Opening: The acyl-oxygen bond of the glycolide ring cleaves, leading to the ring-opening of the monomer and the regeneration of the tin alkoxide active center at the end of the growing polymer chain.

    • This cycle repeats with subsequent glycolide monomers, leading to chain growth.

Organocatalytic Polymerization of Substituted Glycolides

The organocatalytic ROP of substituted glycolides can proceed through different activation pathways depending on the monomer and the specific catalyst system. For instance, the polymerization of dimethyl glycolide (DMG) is proposed to proceed via a thiourea (TU) imidate anion activation mechanism, while tetramethyl glycolide (TMG) follows a more conventional initiator/chain-end activation mechanism.[3]

G cluster_DMG DMG Polymerization (Thiourea-mediated) cluster_TMG TMG Polymerization (Chain-end activation) P2Et_DMG P2-Et (Base) Activation_DMG Formation of TU Imidate Anion P2Et_DMG->Activation_DMG TU_DMG Thiourea (TU) TU_DMG->Activation_DMG Activated_DMG Activated DMG Activation_DMG->Activated_DMG DMG_Monomer DMG Monomer DMG_Monomer->Activated_DMG Attack_DMG Nucleophilic Attack Activated_DMG->Attack_DMG BnOH_DMG Benzyl Alcohol (Initiator) BnOH_DMG->Attack_DMG Polymer_DMG Poly(DMG) Attack_DMG->Polymer_DMG P2Et_TMG P2-Et (Base) Activation_TMG Formation of Alkoxide Initiator P2Et_TMG->Activation_TMG BnOH_TMG Benzyl Alcohol (Initiator) BnOH_TMG->Activation_TMG Attack_TMG Nucleophilic Attack Activation_TMG->Attack_TMG TMG_Monomer TMG Monomer TMG_Monomer->Attack_TMG Polymer_TMG Poly(TMG) Attack_TMG->Polymer_TMG

Caption: Contrasting activation pathways in organocatalytic ROP.

Description of Organocatalytic Mechanisms:

  • DMG Polymerization: The phosphazene base (P₂-Et) activates the thiourea co-catalyst to form a reactive imidate anion. This anion then activates the DMG monomer, making it more susceptible to nucleophilic attack by the benzyl alcohol initiator.

  • TMG Polymerization: The phosphazene base directly deprotonates the benzyl alcohol initiator to form a more nucleophilic alkoxide. This alkoxide then initiates the polymerization by attacking the TMG monomer.

Conclusion

The reactivity of glycolate esters in ring-opening polymerization is a key determinant of the resulting polymer's properties. While a direct quantitative comparison of simple alkyl glycolates is an area for future research, studies on substituted glycolides demonstrate that steric hindrance and the choice of catalytic system are major factors influencing polymerization kinetics. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in the field of biodegradable polymers, facilitating the design and synthesis of novel materials for advanced biomedical applications.

References

A Comparative Guide to the Synthesis of Isopropyl Glycolate: An Evaluation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the production of isopropyl glycolate, a valuable intermediate in the pharmaceutical and fine chemical industries. We will evaluate the traditional Fischer esterification method against a newer, promising route involving the catalytic hydrogenation of oxalate esters. This objective analysis, supported by experimental data, aims to inform researchers and process chemists on the selection of the most efficient and sustainable synthesis strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fischer Esterification Route 2: Catalytic Hydrogenation
Starting Materials Glycolic acid, IsopropanolDiisopropyl oxalate (or Dimethyl oxalate and Isopropanol)
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Ruthenium-based complex
Reaction Conditions High temperature (reflux), removal of waterMild temperature and pressure
Reported Yield Moderate to High (typically 60-80%, can reach >90% with optimization)High to Excellent (>95%)
Purity of Crude Product Generally requires extensive purificationHigh purity, often requiring minimal purification
Key Advantages Simple reagents and setup, well-established method.[1][2][3]High efficiency and selectivity, mild reaction conditions.
Key Disadvantages Reversible reaction requiring equilibrium shift, often harsh conditions.[1][3]Requires specialized catalyst and hydrogenation equipment.
Environmental Impact Use of strong acids can lead to corrosive waste streams.Greener process with higher atom economy and milder conditions.

Visualizing the Synthetic Pathways

A logical comparison of the two synthetic routes is presented below, highlighting the key transformations and reagents involved.

G cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Catalytic Hydrogenation GA Glycolic Acid Esterification Esterification (H+ catalyst, Heat) GA->Esterification IPA1 Isopropanol IPA1->Esterification IPG1 This compound Esterification->IPG1 Water Water (byproduct) Esterification->Water DIO Diisopropyl Oxalate Hydrogenation Hydrogenation (Ru catalyst) DIO->Hydrogenation H2 H2 H2->Hydrogenation IPG2 This compound Hydrogenation->IPG2 start

Caption: Comparative workflow of this compound synthesis.

Experimental Protocols

Route 1: Synthesis of this compound via Fischer Esterification

This traditional method involves the acid-catalyzed reaction of glycolic acid with isopropanol.[1][3] The equilibrium is typically shifted towards the product by using an excess of the alcohol and removing the water formed during the reaction.

Materials:

  • Glycolic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add glycolic acid and a 3 to 5-fold molar excess of isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC.

  • After cooling to room temperature, the excess isopropanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification is achieved by fractional distillation under reduced pressure.

Route 2: Synthesis of this compound via Catalytic Hydrogenation

This modern approach utilizes a homogeneous ruthenium catalyst to facilitate the hydrogenation of an oxalate ester to the corresponding glycolate. This method offers high selectivity and efficiency under milder conditions.

Materials:

  • Diisopropyl oxalate (or dimethyl oxalate and isopropanol)

  • Ruthenium catalyst (e.g., a Ru-pincer complex)

  • Anhydrous solvent (e.g., isopropanol)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with diisopropyl oxalate and the ruthenium catalyst (typically 0.01-0.1 mol%).

  • Add anhydrous isopropanol as the solvent.

  • Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The reaction mixture is typically filtered to remove the catalyst (if heterogeneous) or concentrated under reduced pressure.

  • The resulting this compound is often of high purity, but can be further purified by distillation if necessary.

Data Presentation: Performance Comparison

ParameterRoute 1: Fischer Esterification (Typical) Route 2: Catalytic Hydrogenation (Reported for similar esters)
Yield 75-85%>95%
Purity (after workup) ~90% (requires further purification)>98%
Reaction Time 4-8 hours2-6 hours
Temperature 82-100 °C (Reflux)80-120 °C
Pressure Atmospheric10-50 bar

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure of the ester.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the sample, while MS will confirm the molecular weight and fragmentation pattern.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.

Conclusion

The validation of a new synthetic route for this compound via catalytic hydrogenation of oxalate esters presents a significant advancement over the traditional Fischer esterification. While Fischer esterification is a well-established and straightforward method, it often suffers from equilibrium limitations, harsh reaction conditions, and the need for extensive purification.[1][3] In contrast, the catalytic hydrogenation route offers a more efficient, selective, and environmentally benign alternative, providing near-quantitative yields of high-purity product under milder conditions. For researchers and drug development professionals seeking a scalable and sustainable method for the synthesis of this compound, the catalytic hydrogenation approach represents a compelling and superior alternative.

References

A Comparative Guide to Purity Assessment of Synthesized Isopropyl Glycolate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates like isopropyl glycolate. This guide provides a comprehensive comparison of the traditional saponification titration method with modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for assessing the purity of synthesized this compound. The information presented herein is supported by established analytical principles and data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Synthesis

This compound is an ester synthesized from the reaction of glycolic acid and isopropanol. Its purity can be influenced by the presence of unreacted starting materials, by-products, and degradation products. Therefore, robust analytical methods are essential to quantify the ester content and ensure the quality of the final product.

Methods for Purity Assessment

The purity of this compound can be determined by various analytical techniques. This guide focuses on a comparative evaluation of three widely used methods:

  • Saponification Titration: A classic wet chemistry technique that quantifies the ester content by measuring the amount of alkali consumed during hydrolysis (saponification).

  • Gas Chromatography (GC): A powerful chromatographic technique for separating and quantifying volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile chromatographic method for the separation, identification, and quantification of a wide range of compounds.

Comparison of Analytical Methods

The selection of an analytical method depends on several factors, including the required accuracy, precision, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of saponification titration, GC, and HPLC for the purity assessment of this compound.

ParameterSaponification TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Back-titration of excess alkali after saponification of the ester.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Separation of compounds based on their differential partitioning between a mobile and a stationary phase.
Specificity Low. Measures total ester content and is susceptible to interference from acidic or basic impurities.High. Can separate and quantify this compound from its volatile impurities.High. Can separate and quantify this compound from both volatile and non-volatile impurities.
Accuracy Good (typically 98-102% recovery)Excellent (typically >99% recovery)Excellent (typically >99% recovery)
Precision (%RSD) < 2%< 1%< 1%
Limit of Detection (LOD) Not applicable for purity assayLow (ppm level)Low (ppm to ppb level)
Limit of Quantification (LOQ) Not applicable for purity assayLow (ppm level)Low (ppm to ppb level)
Throughput Low to mediumHigh (with autosampler)High (with autosampler)
Cost per Sample LowMediumHigh
Instrumentation Basic laboratory glassware and titrator.Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).HPLC system with a suitable detector (e.g., UV, RI, or MS).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

Saponification Titration Protocol

This method involves the saponification of this compound with a known excess of ethanolic potassium hydroxide, followed by back-titration of the unreacted alkali with a standardized acid.

Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH)

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.5 g of the synthesized this compound into a 250 mL flask with a ground-glass joint.

  • Add 25.0 mL of 0.5 M ethanolic KOH to the flask.

  • Saponification: Connect a reflux condenser and heat the mixture on a water bath for 1 hour.

  • Blank Determination: Perform a blank determination concurrently, following the same procedure but omitting the this compound sample.

  • Titration: After cooling, add 20 mL of water and a few drops of phenolphthalein indicator to both the sample and blank flasks.

  • Titrate the excess KOH in both flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation: The purity of this compound is calculated based on the difference in the volume of HCl required for the sample and the blank titrations.

Workflow for Saponification Titration:

G cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation weigh_sample Accurately weigh This compound add_koh Add excess 0.5 M ethanolic KOH weigh_sample->add_koh reflux Reflux for 1 hour (Saponification) add_koh->reflux prepare_blank Prepare blank (without sample) prepare_blank->reflux cool Cool to room temperature reflux->cool add_indicator Add phenolphthalein indicator cool->add_indicator titrate_sample Titrate sample with 0.5 M HCl add_indicator->titrate_sample titrate_blank Titrate blank with 0.5 M HCl add_indicator->titrate_blank calculate_purity Calculate purity based on titration volume difference titrate_sample->calculate_purity titrate_blank->calculate_purity

Caption: Workflow for purity determination by saponification titration.

Gas Chromatography (GC) Protocol

This method is suitable for the quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample and Standard Preparation:

  • Standard Solution: Prepare a standard solution of high-purity this compound (e.g., 1000 µg/mL) in a suitable solvent like isopropanol.

  • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the same solvent to a similar concentration as the standard.

Analysis:

  • Inject the standard and sample solutions into the GC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity using the area normalization method or by creating a calibration curve with multiple standard concentrations.

Logical Relationship for GC Analysis:

G cluster_sample Sample Preparation cluster_standard Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis sample_prep Dissolve synthesized This compound in solvent injection Inject sample and standard solutions sample_prep->injection standard_prep Dissolve pure This compound standard in solvent standard_prep->injection separation Separation on capillary column injection->separation detection Detection by FID separation->detection peak_identification Identify peaks by retention time detection->peak_identification quantification Quantify using peak areas (area normalization or calibration curve) peak_identification->quantification G start Start prep Sample and Standard Preparation Dissolve in mobile phase start->prep hplc HPLC Analysis Injection Separation on C18 column Detection (UV/RI) prep->hplc data Data Processing Peak Identification Purity Calculation hplc->data end End data->end

Performance of Isopropyl Glycolate as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. While a plethora of protecting groups for hydroxyl moieties are well-established, the exploration of novel protecting groups continues to be of interest for niche applications requiring specific stability and cleavage profiles. This guide provides a comparative analysis of the predicted performance of isopropyl glycolate as a protecting group for alcohols against commonly employed alternatives, supported by established principles of physical organic chemistry and data from analogous structures.

Introduction to Protecting Groups

A protecting group is a molecular framework that is temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.

This compound as a Protecting Group: A Structural Perspective

This compound, when used to protect an alcohol, forms an α-alkoxy ether with an ester functionality. This structure suggests a unique combination of properties derived from both the ether and the ester components. While direct experimental data on the performance of this compound as a protecting group is not extensively available in the literature, its behavior can be predicted by analogy to well-understood α-alkoxyalkyl ethers and esters.

Comparative Analysis of Protecting Groups

To provide a clear comparison, the following tables summarize the key characteristics of common alcohol protecting groups, followed by a qualitative assessment of the predicted performance of the this compound group.

Table 1: Stability of Common Alcohol Protecting Groups
Protecting GroupStructureStable ToLabile To
Silyl Ethers
Trimethylsilyl (TMS)R-O-Si(CH₃)₃Mild BaseMild Acid, Fluoride Ions
Triethylsilyl (TES)R-O-Si(CH₂CH₃)₃Mild BaseAcid, Fluoride Ions
tert-Butyldimethylsilyl (TBDMS/TBS)R-O-Si(CH₃)₂(C(CH₃)₃)Base, Mild AcidStrong Acid, Fluoride Ions
Triisopropylsilyl (TIPS)R-O-Si(CH(CH₃)₂)₃Base, Mild AcidStrong Acid, Fluoride Ions
Alkyl Ethers
Benzyl (Bn)R-O-CH₂PhAcid, Base, NucleophilesHydrogenolysis (H₂, Pd/C)
p-Methoxybenzyl (PMB)R-O-CH₂-C₆H₄-OCH₃Base, NucleophilesOxidative Cleavage (DDQ, CAN), Strong Acid
Acetal Ethers
Methoxymethyl (MOM)R-O-CH₂OCH₃Base, NucleophilesAcid
Tetrahydropyranyl (THP)R-O-THPBase, NucleophilesAcid
Predicted: this compound R-O-CH₂CO₂iPr Base (ether), Mild Acid Strong Acid (ether), Acid/Base (ester)
Table 2: Conditions for Protection and Deprotection
Protecting GroupProtection ConditionsDeprotection Conditions
Silyl Ethers Silyl chloride, Imidazole, DMFTBAF, THF; or HF•Pyridine; or AcOH, H₂O
Benzyl (Bn) NaH, Benzyl bromide, THFH₂, Pd/C, EtOH
p-Methoxybenzyl (PMB) NaH, PMB-Cl, THFDDQ, CH₂Cl₂/H₂O; or CAN, MeCN/H₂O
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂HCl, MeOH
Tetrahydropyranyl (THP) Dihydropyran, p-TsOH (cat.), CH₂Cl₂AcOH, THF/H₂O
Predicted: this compound NaH, Isopropyl bromoacetate, THF Strong Acid (e.g., HCl) for ether cleavage; LiOH for ester hydrolysis

Predicted Performance of this compound

Based on its structure, the this compound protecting group is predicted to exhibit the following characteristics:

  • Stability: The presence of the electron-withdrawing isopropyl ester group is expected to stabilize the acetal-like ether linkage towards acidic cleavage compared to simple alkoxyalkyl ethers like MOM or THP.[1] The ether bond would be stable to basic conditions. The isopropyl ester moiety, however, would be susceptible to hydrolysis under both acidic and basic conditions.

  • Orthogonality: The differential reactivity of the ether and ester functionalities could potentially be exploited for orthogonal deprotection strategies. For instance, the isopropyl ester could be selectively cleaved under basic conditions, leaving the ether intact to reveal a glycolic acid ether. Subsequent cleavage of the ether would require acidic conditions. This two-stage deprotection could be a unique feature, though it adds synthetic steps.

  • Introduction: The protection of an alcohol with this compound would likely proceed via a Williamson ether synthesis, reacting the alkoxide of the substrate with an isopropyl haloacetate (e.g., isopropyl bromoacetate).

  • Cleavage: Complete deprotection to the free alcohol would likely require strong acidic conditions to cleave the ether linkage.

Experimental Protocols (Predicted)

While specific literature protocols for the use of this compound as a protecting group are scarce, the following predicted procedures are based on standard methodologies for the formation and cleavage of similar ether and ester functionalities.

Predicted Protocol for Protection of a Primary Alcohol with this compound
  • Materials: Primary alcohol (1.0 equiv), Sodium hydride (1.2 equiv, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Isopropyl bromoacetate (1.2 equiv).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add isopropyl bromoacetate dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Predicted Protocol for Deprotection of an this compound Protected Alcohol

Method A: Ether Cleavage (Acidic Conditions)

  • Materials: this compound protected alcohol (1.0 equiv), 6 M Hydrochloric acid, Methanol.

  • Procedure:

    • Dissolve the protected alcohol in methanol.

    • Add 6 M hydrochloric acid and stir the mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Method B: Ester Hydrolysis (Basic Conditions)

  • Materials: this compound protected alcohol (1.0 equiv), Lithium hydroxide (2.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the protected alcohol in a 3:1 mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature, monitoring by TLC.

    • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product (the glycolic acid ether) with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

General Workflow for a Protection-Deprotection Sequence

G cluster_0 Protection Sequence cluster_1 Synthetic Transformation cluster_2 Deprotection Sequence Start Alcohol (R-OH) Protect Protecting Group Introduction (e.g., NaH, Isopropyl Bromoacetate) Start->Protect Protected_Alcohol Protected Alcohol (R-O-CH2CO2iPr) Protect->Protected_Alcohol Reaction Reaction on other functional groups Protected_Alcohol->Reaction Deprotect Deprotection (e.g., Strong Acid) Reaction->Deprotect End Deprotected Alcohol (R-OH) Deprotect->End

Caption: A generalized workflow illustrating the protection of an alcohol, subsequent reaction, and final deprotection.

Orthogonal Deprotection Concept with this compound

G cluster_0 Pathway A: Ether Cleavage cluster_1 Pathway B: Ester Hydrolysis Protected This compound Protected Alcohol (R-O-CH2CO2iPr) Acid Strong Acid (e.g., HCl) Protected->Acid Direct Deprotection Base Base (e.g., LiOH) Protected->Base Selective Ester Cleavage Alcohol Free Alcohol (R-OH) Acid->Alcohol Glycolic_Ether Glycolic Acid Ether (R-O-CH2CO2H) Base->Glycolic_Ether

Caption: Potential orthogonal deprotection pathways for the this compound protecting group.

Conclusion

The this compound protecting group represents a potentially useful, albeit underexplored, tool in the synthetic chemist's arsenal. Its key predicted feature is the presence of both an acid-labile ether and a base/acid-labile ester, which may allow for unique orthogonal deprotection strategies. The electron-withdrawing nature of the ester is anticipated to increase the acid stability of the ether linkage relative to common acetal protecting groups. However, the lack of extensive experimental data necessitates that its application in a synthetic sequence be approached with careful preliminary investigation. For most standard applications, well-established protecting groups such as silyl ethers or benzyl ethers offer a more predictable and reliable performance profile. Researchers are encouraged to consider the specific stability requirements of their synthetic route when selecting an appropriate protecting group.

References

Benchmarking Catalyst Efficiency for Isopropyl Glycolate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isopropyl glycolate, a valuable intermediate in the pharmaceutical and fine chemical industries, relies on efficient catalytic processes. The choice of catalyst is paramount in determining reaction yield, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of various catalysts for the esterification of glycolic acid with isopropanol, supported by available experimental data. Due to the limited literature specifically on this compound synthesis, this guide also includes data from the esterification of glycolic acid with other short-chain alcohols to provide a broader perspective on catalyst performance.

Comparative Performance of Catalysts for Glycolate Ester Synthesis

The efficiency of a catalyst in this compound synthesis is determined by several factors, including its chemical nature (acidic or basic), structural properties (surface area, porosity), and the reaction conditions. The following table summarizes the performance of various catalysts in the synthesis of glycolate esters.

CatalystAlcoholGlycolic Acid:Alcohol Molar RatioTemperature (°C)Reaction Time (h)Catalyst LoadingConversion (%)Yield (%)Selectivity (%)Reference
Homogeneous Catalysts
Sulfuric AcidIsopropanol1:7.5Reflux (approx. 82)6-7Catalytic amount-<20 (impure)-Organic Syntheses, Coll. Vol. 1, p.325 (1941)
Heterogeneous Acid Catalysts
Perfluorosulfonic acid resinC1-C4 Alcohols1:3Reflux22Not specified-86 (for ethyl glycolate)High[1]
Amberlyst-46Isopropanol1:3100% Microwave Power0.515 wt%~66~60-[2]
Nafion NR50®ButanolNot specifiedReactive Distillation-Packing30--[3][4]
TiO2-WOxButanolNot specifiedReactive Distillation-Packing36--[3][4]
Amberlyst 70Ethanol1:470410 wt%~70--[5]
Heterogeneous Basic Catalysts
MgO-ZrO2 (coprecipitated)Methanol1:13 (glyoxal based)15018 wt%100~100~100[6][7]
20%MgO-ZrO2/Al2O3Methanol1:13 (glyoxal based)1800.58 wt%~989395[6]

Note: Data for isopropyl myristate and palmitate synthesis using Amberlyst-46 is included as a relevant proxy for esterification with isopropanol[2]. Data for methyl and butyl glycolate are presented to show the performance of various catalysts in glycolic acid esterification[3][4][6][7]. The synthesis of methyl glycolate from glyoxal is an alternative route presented for comparison[6][7].

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via esterification of glycolic acid is provided below. This protocol is a composite based on common laboratory practices for similar reactions.

General Procedure for Catalytic Esterification of Glycolic Acid with Isopropanol
  • Catalyst Preparation/Pre-treatment:

    • Solid Acid Catalysts (e.g., Ion-Exchange Resins): Wash the resin with methanol and then dry under vacuum at 60-80°C for 12 hours to remove any adsorbed water and impurities.

    • Metal Oxide Catalysts: Calcine the catalyst in a furnace at a specified temperature (e.g., 400-600°C) for several hours to activate it.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add glycolic acid and isopropanol in the desired molar ratio (e.g., 1:5).

    • Add the catalyst to the reaction mixture (e.g., 5-15 wt% relative to the glycolic acid).

    • The reaction can be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification:

    • After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

    • If a heterogeneous catalyst is used, remove it by filtration. For homogeneous catalysts, a neutralization and extraction workup will be necessary.

    • Remove the excess isopropanol and any volatile by-products by rotary evaporation.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and compare the data with known standards.

    • Quantify the yield of the purified product.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Product Analysis & Evaluation catalyst_sourcing Catalyst Sourcing/ Synthesis pretreatment Pre-treatment (Drying/Calcination) catalyst_sourcing->pretreatment characterization_pre Characterization (BET, XRD, etc.) pretreatment->characterization_pre catalyst_addition Catalyst Addition characterization_pre->catalyst_addition reactants Reactants Loading (Glycolic Acid, Isopropanol) reactants->catalyst_addition reaction_conditions Reaction (Heating & Stirring) catalyst_addition->reaction_conditions monitoring Reaction Monitoring (GC/HPLC) reaction_conditions->monitoring catalyst_removal Catalyst Removal (Filtration) monitoring->catalyst_removal product_isolation Product Isolation (Distillation) catalyst_removal->product_isolation characterization_post Product Characterization (NMR, FT-IR) product_isolation->characterization_post performance_eval Performance Evaluation (Yield, Selectivity) characterization_post->performance_eval performance_eval->catalyst_sourcing Optimization

Caption: Experimental workflow for benchmarking catalyst efficiency in this compound synthesis.

acid_catalyzed_esterification RCOOH Glycolic Acid (R-COOH) Protonated_acid Protonated Carbonyl RCOOH->Protonated_acid + H+ H_plus H+ H_plus->RCOOH Protonated_acid->RCOOH - H+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH ROH Isopropanol (R'-OH) ROH->Tetrahedral_intermediate Tetrahedral_intermediate->Protonated_acid - R'-OH Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_loss Loss of H2O Proton_transfer->Water_loss Ester_cation Protonated Ester Water_loss->Ester_cation - H2O Ester_cation->Water_loss + H2O Ester This compound (R-COOR') Ester_cation->Ester - H+ Ester->Ester_cation + H+

Caption: Mechanism of acid-catalyzed esterification for this compound synthesis.

References

A Comparative Analysis of the Physical Properties of Glycolate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of a range of glycolate esters. Understanding these properties is crucial for researchers and professionals involved in drug development, formulation, and chemical synthesis, as they influence factors such as solubility, stability, and delivery of active pharmaceutical ingredients. The data presented herein is supported by established experimental protocols, ensuring reliability and reproducibility.

Physical Property Comparison

The following table summarizes the key physical properties of selected glycolate esters. These esters are commonly used as solvents, intermediates, and prodrug moieties in various scientific and industrial applications.

PropertyMethyl GlycolateEthyl GlycolatePropyl GlycolateIsopropyl GlycolateButyl Glycolate
Molecular Formula C₃H₆O₃C₄H₈O₃C₅H₁₀O₃C₅H₁₀O₃C₆H₁₂O₃
Molecular Weight ( g/mol ) 90.08104.10[1]118.13118.13[2]132.16
Boiling Point (°C) 149-151[3][4]158-159[5]176159.3 (Predicted)[6]186-200
Density (g/mL at 20-25°C) 1.167 at 25°C[3][4]1.1 at 25°C[5][7]1.0591.050 (Predicted)[6]1.02
Refractive Index (n_D^20) 1.417[3][4]1.419[5][7]1.4211.420[2]1.424
Viscosity (mPa·s at 20°C) Estimated: ~2-3Estimated: ~2-4Estimated: ~3-5Estimated: ~3-54.6
Solubility in Water Miscible[3]Very Soluble[5]SolubleSlightly Soluble[6]Sparingly Soluble

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. Adherence to these standardized procedures is essential for obtaining accurate and comparable data.

Boiling Point Determination (Thiele Tube Method)

The boiling point of the glycolate esters can be accurately determined using the Thiele tube method, a simple and efficient technique for small sample volumes.

  • Apparatus Setup: A small amount of the liquid ester is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. This assembly is then attached to a thermometer. The entire setup is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Measurement: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for the precise determination of liquid density.

  • Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured.

  • Sample Filling: The pycnometer is filled with the glycolate ester, ensuring no air bubbles are trapped. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.

  • Weighing: The exterior of the pycnometer is carefully dried, and the filled pycnometer is weighed.

  • Calculation: The mass of the ester is determined by subtracting the empty weight from the filled weight. The density is then calculated by dividing the mass of the ester by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

  • Calibration: The instrument is calibrated using a standard liquid with a known refractive index, typically distilled water.

  • Sample Application: A few drops of the glycolate ester are placed on the surface of the prism.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale.

Viscosity Determination (ASTM D445)

The kinematic viscosity of the glycolate esters can be determined following the ASTM D445 standard test method.

  • Apparatus: A calibrated glass capillary viscometer is used, placed in a constant temperature bath.

  • Procedure: A specific volume of the liquid ester is introduced into the viscometer. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Visualization of a Relevant Biological Process

In the context of drug development, glycolate esters are often utilized as prodrugs to enhance the delivery and bioavailability of a parent drug. A common activation pathway for these prodrugs is enzymatic hydrolysis in the body. The following diagram illustrates this process.

EnzymaticHydrolysis cluster_prodrug Glycolate Ester Prodrug cluster_enzyme Enzymatic Action cluster_products Hydrolysis Products Prodrug Parent Drug-O-CO-CH2OH Enzyme Esterase (in Plasma) Prodrug->Enzyme Hydrolysis ActiveDrug Active Parent Drug Enzyme->ActiveDrug GlycolicAcid Glycolic Acid Enzyme->GlycolicAcid

Caption: Enzymatic hydrolysis of a glycolate ester prodrug.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isopropyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. Isopropyl glycolate, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise and accurate quantification. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when different analytical techniques are employed. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by typical experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of organic compounds like this compound, based on established validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Typically in the low ppm rangeTypically in the sub to low ppm range[1]
Limit of Quantitation (LOQ) Typically in the low ppm rangeTypically in the low ppm range
Specificity High, based on retention time and UV detectionHigh, based on retention time and FID/MS detection
Robustness Method performance is evaluated by small variations in parameters like mobile phase composition, pH, and flow rate.Method performance is evaluated by small variations in parameters like carrier gas flow rate, oven temperature, and injection volume.

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for reproducibility.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) is often used as the mobile phase.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 220 nm is suitable for this compound.[2]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in the mobile phase. Working standards are prepared by diluting the stock solution to various concentrations (e.g., in the range of 0.4 to 0.6 mg/mL) to establish a calibration curve.[2]

  • Validation Parameters: The method is validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[3][4][5]

2. Gas Chromatography (GC) Method

This method is particularly useful for analyzing volatile organic compounds like this compound, especially for residual solvent analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and often a headspace sampler is used.[6]

  • Column: A capillary column with a suitable stationary phase, such as DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane), is effective.[6]

  • Carrier Gas: Nitrogen or Helium is used as the carrier gas.[6][7]

  • Injector and Detector Temperatures: The injector temperature is typically set around 150°C, and the FID temperature around 250°C.[6]

  • Oven Temperature Program: A temperature program is optimized to achieve good separation. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to a final temperature.

  • Sample Preparation: For headspace GC, a known amount of the sample is placed in a headspace vial with a suitable diluent (e.g., N,N-Dimethylformamide and water).[7] An internal standard may be used for improved accuracy.[8]

  • Validation Parameters: The GC method is validated for the same parameters as HPLC: linearity, accuracy, precision, specificity, LOD, LOQ, and robustness, following ICH guidelines.[6][7]

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis by Validated Methods cluster_comparison Data Comparison and Evaluation Sample Homogeneous Isopropyl Glycolate Sample SpikedQC Prepare Spiked Quality Control (QC) Samples (Low, Mid, High Concentrations) Sample->SpikedQC MethodA Method A (e.g., HPLC) SpikedQC->MethodA MethodB Method B (e.g., GC) SpikedQC->MethodB CollectDataA Collect Results from Method A MethodA->CollectDataA CollectDataB Collect Results from Method B MethodB->CollectDataB StatisticalAnalysis Statistical Analysis (e.g., t-test, Bland-Altman plot) CollectDataA->StatisticalAnalysis CollectDataB->StatisticalAnalysis AcceptanceCriteria Compare against Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Conclusion Conclusion on Method Equivalence AcceptanceCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational comparison for researchers, scientists, and drug development professionals involved in the analysis of this compound. The choice between HPLC and GC will depend on the specific application, sample matrix, and desired sensitivity. The cross-validation process ensures that regardless of the method used, the analytical results are comparable and reliable.

References

Safety Operating Guide

Proper Disposal of Isopropyl Glycolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of isopropyl glycolate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Ventilation: Handle in a well-ventilated area or under a fume hood.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Colorless to pale yellow liquid[3]
Boiling Point 159.3°C at 760 mmHg[4][5]
Density 1.05 g/cm³[4][5]
Vapor Pressure 0.889 mmHg at 25°C[1]
Solubility in Water Slightly soluble[1][2][5][6]
Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Characterization:

  • The first step is to characterize the waste. This compound waste may be considered hazardous depending on local regulations and whether it is mixed with other substances.

  • If the this compound is contaminated with other hazardous materials, the mixture must be treated as hazardous waste.

2. Waste Segregation and Collection:

  • Collect this compound waste in a designated, properly labeled container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • The container should be made of a compatible material, such as High-Density Polyethylene (HDPE). HDPE shows good resistance to a wide range of chemicals, including alcohols and esters.

  • Ensure the container is tightly sealed to prevent leaks and evaporation.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Include the accumulation start date on the label.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from heat, sparks, and open flames.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Disposal of this compound should be conducted through a licensed hazardous waste disposal company.[7]

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[7]

  • Never pour this compound down the drain or dispose of it with regular trash.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_disposal Final Disposal A Use of this compound B Collect Waste in Designated Container A->B Generates Waste C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Secure, Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Complete Hazardous Waste Manifest E->F G Arrange for Waste Pickup F->G H Final Disposal at TSDF Facility G->H Transported by Licensed Contractor

Figure 1. This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and comply with all local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Isopropyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Isopropyl glycolate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][2]
Appearance Colorless liquid
Solubility Slightly soluble in water.[2][3]
Boiling Point 159.3 °C at 760 mmHg
Density 1.05 g/cm³
Vapor Pressure 0.889 mmHg at 25°C[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. Given that this compound is known to cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is required.[3]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential to protect eyes from splashes. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling esters and irritant chemicals.[4] Gloves should be inspected for integrity before each use.
Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or splash potential, a chemical-resistant apron is also recommended.[4][5]
Respiratory Protection Not typically required under normal use with adequate ventilation.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_transfer Transfer Chemical prep_area->handle_transfer handle_use Use in Experiment handle_transfer->handle_use post_decon Decontaminate Work Area handle_use->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe Remove and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe Handling Workflow for this compound

Experimental Protocol: General Handling Procedure

The following provides a detailed methodology for the safe handling of this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a properly functioning chemical fume hood is available.

    • Verify the location and accessibility of the nearest emergency shower and eyewash station.

    • Assemble all necessary materials and equipment for the experiment.

  • Personal Protective Equipment (PPE) Adherence:

    • Don a standard laboratory coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary if there is a significant splash hazard.

    • Wear nitrile or butyl rubber gloves. Inspect gloves for any signs of damage before use.

  • Chemical Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

    • Keep the container of this compound closed when not in use.

  • Post-Handling Procedures:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Remove and store the laboratory coat properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused chemical, solutions, and disposable PPE, must be collected in a designated, labeled, and leak-proof hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain.[7][8] All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[8][9]

  • Container Management: Ensure that waste containers are kept closed except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen_chem Unused Chemical collect_container Designated Hazardous Waste Container gen_chem->collect_container gen_sol Contaminated Solutions gen_sol->collect_container gen_ppe Used PPE gen_ppe->collect_container store_area Secure Secondary Containment collect_container->store_area dispose_contractor Licensed Waste Disposal Contractor store_area->dispose_contractor

Disposal Workflow for this compound Waste

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.